molecular formula C16H15ClO3 B1452723 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride CAS No. 1160250-76-9

3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride

Cat. No.: B1452723
CAS No.: 1160250-76-9
M. Wt: 290.74 g/mol
InChI Key: KEKDUQFRHCZZJV-UHFFFAOYSA-N
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Description

3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride is a useful research compound. Its molecular formula is C16H15ClO3 and its molecular weight is 290.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-methoxy-4-[(4-methylphenyl)methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO3/c1-11-3-5-12(6-4-11)10-20-14-8-7-13(16(17)18)9-15(14)19-2/h3-9H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEKDUQFRHCZZJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701212003
Record name 3-Methoxy-4-[(4-methylphenyl)methoxy]benzoyl chloride
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Molecular Weight

290.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160250-76-9
Record name 3-Methoxy-4-[(4-methylphenyl)methoxy]benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160250-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-4-[(4-methylphenyl)methoxy]benzoyl chloride
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URL https://comptox.epa.gov/dashboard/DTXSID701212003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl Chloride

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, in-depth exploration of the synthesis pathway for this compound. This compound is a sophisticated chemical intermediate of significant interest to researchers and professionals in drug development and fine chemical synthesis. We will dissect a validated two-step synthetic strategy, beginning with the protection of vanillic acid via Williamson ether synthesis, followed by the conversion of the resulting carboxylic acid to the target acyl chloride. This document is structured to deliver not just procedural steps, but the underlying chemical principles, mechanistic insights, and practical considerations essential for successful and reproducible synthesis. All protocols and claims are substantiated by authoritative sources to ensure scientific integrity.

Introduction and Strategic Overview

This compound is a highly functionalized benzoyl chloride derivative. Its structure incorporates a reactive acyl chloride group, making it a valuable building block for introducing the 3-methoxy-4-[(4-methylbenzyl)oxy]benzoyl moiety into more complex molecules through nucleophilic acyl substitution reactions. This intermediate is particularly relevant in the pharmaceutical industry, for instance, in the synthesis of selective phosphodiesterase-4 (PDE4) inhibitors like Roflumilast.[1] The strategic challenge in its synthesis lies in the selective transformation of the carboxylic acid group in the presence of a potentially sensitive benzyl ether linkage.

The synthesis pathway detailed herein is a logical and efficient two-stage process designed to circumvent these challenges.

Stage 1: Synthesis of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic Acid. This initial step involves the protection of the phenolic hydroxyl group of a readily available starting material, 4-hydroxy-3-methoxybenzoic acid (vanillic acid), with 4-methylbenzyl chloride. This reaction proceeds via a classic Williamson ether synthesis.

Stage 2: Formation of the Acyl Chloride. The intermediate carboxylic acid is then converted to the final target, this compound, using a standard chlorinating agent such as thionyl chloride (SOCl₂). This step must be conducted under conditions that efficiently convert the acid without cleaving the benzyl ether.

The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_start Starting Materials cluster_stage1 Stage 1: Etherification cluster_intermediate Intermediate Product cluster_stage2 Stage 2: Chlorination cluster_final Final Product Start1 Vanillic Acid Proc1 Williamson Ether Synthesis Start1->Proc1 Start2 4-Methylbenzyl Chloride Start2->Proc1 Inter 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic Acid Proc1->Inter Proc2 Acyl Chloride Formation Inter->Proc2 Final This compound Proc2->Final

Figure 1: Overall two-stage synthesis workflow.

Stage 1: Synthesis of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic Acid

Foundational Principles and Mechanism

The core of this stage is the Williamson ether synthesis, a robust and widely used method for forming ethers. The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.

  • Deprotonation: A base is used to deprotonate the phenolic hydroxyl group of vanillic acid. This is the most acidic proton in the molecule, and its removal generates a highly nucleophilic phenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide anion then acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-methylbenzyl chloride.[2]

  • Displacement: The chloride ion, a good leaving group, is displaced, forming the C-O ether bond and yielding the desired product alongside a salt byproduct.

The choice of a strong enough base to deprotonate the phenol but not so strong as to cause unwanted side reactions is critical. Anhydrous potassium carbonate (K₂CO₃) is an excellent choice as it is sufficiently basic, inexpensive, and easily removed after the reaction.

Figure 2: SN2 mechanism for Williamson ether synthesis.
Experimental Protocol

Materials:

  • Vanillic acid (4-hydroxy-3-methoxybenzoic acid)

  • 4-Methylbenzyl chloride

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add vanillic acid (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous DMF.

  • Reagent Addition: Stir the suspension at room temperature. Slowly add 4-methylbenzyl chloride (1.1 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and pour it into a beaker containing deionized water.

  • Acidification: Acidify the aqueous solution to a pH of ~2 using 1M HCl. A precipitate of the product will form.

  • Extraction: Extract the product into ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with deionized water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain pure 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic acid.

Data Summary: Stage 1
ParameterValue/ConditionRationale
Solvent N,N-Dimethylformamide (DMF)A polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.
Base Anhydrous K₂CO₃Sufficiently strong to deprotonate the phenol; non-nucleophilic and easily removed.
Temperature 80-90 °CProvides adequate thermal energy to overcome the activation barrier without promoting decomposition.
Stoichiometry 1.1 eq of benzyl chlorideA slight excess ensures complete consumption of the limiting vanillic acid.
Typical Yield 85-95% (after purification)This is a high-yielding reaction under optimized conditions.

Stage 2: Synthesis of this compound

Foundational Principles and Mechanism

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis.[3] Thionyl chloride (SOCl₂) is an exemplary reagent for this purpose because its byproducts are gaseous (SO₂ and HCl), which simplifies purification.[4][5]

The mechanism involves several steps:

  • Nucleophilic Attack: The carbonyl oxygen of the carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride.

  • Intermediate Formation: A proton transfer and subsequent collapse of the tetrahedral intermediate expels a chloride ion, forming a reactive chlorosulfite intermediate.

  • Acyl Substitution: The previously expelled chloride ion acts as a nucleophile, attacking the carbonyl carbon.

  • Product Formation: The resulting tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the leaving group, which fragments into sulfur dioxide (SO₂) and another chloride ion. The released proton combines with this chloride to form HCl.

This process effectively converts the hydroxyl group of the carboxylic acid into an excellent leaving group, facilitating its substitution by chloride.[6]

Experimental Protocol

Materials:

  • 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic acid

  • Thionyl chloride (SOCl₂)

  • Toluene, anhydrous

  • N,N-Dimethylformamide (DMF), catalytic amount

Procedure:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend the 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic acid (1.0 eq) in anhydrous toluene.

  • Catalyst Addition: Add a catalytic amount of DMF (1-2 drops). The DMF acts as a catalyst by forming a small amount of Vilsmeier reagent, which is a more potent acylating agent.

  • Reagent Addition: While stirring, add thionyl chloride (2.0-3.0 eq) dropwise to the suspension at room temperature. The reaction is exothermic and will produce gas.

  • Reaction: Gently heat the mixture to reflux (around 70-80 °C) for 2-3 hours, or until gas evolution ceases and the solution becomes clear.

  • Concentration: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride and toluene under reduced pressure. It is crucial to use a trap to capture the corrosive SOCl₂, SO₂, and HCl vapors.

  • Final Product: The resulting residue is the crude this compound. Due to its reactivity, especially towards moisture, it is typically used immediately in the next synthetic step without further purification.[7]

Data Summary: Stage 2
ParameterValue/ConditionRationale
Reagent Thionyl Chloride (SOCl₂)Highly effective chlorinating agent; gaseous byproducts (SO₂, HCl) simplify purification.[8][9]
Solvent TolueneAn inert solvent with a suitable boiling point for the reaction temperature.
Catalyst DMF (catalytic)Accelerates the reaction by forming a more reactive Vilsmeier intermediate.
Temperature 70-80 °C (Reflux)Ensures the reaction proceeds to completion in a reasonable timeframe.
Work-up Evaporation under vacuumRemoves volatile reagents and byproducts, leaving the desired acyl chloride.
Typical Yield >95% (crude)The reaction is generally quantitative and the product is used without purification.

Safety and Handling

  • 4-Methylbenzyl Chloride: Is a lachrymator and corrosive. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Thionyl Chloride (SOCl₂): Is highly corrosive, toxic, and reacts violently with water to release HCl and SO₂ gas. All operations must be performed in a fume hood over a secondary containment tray. Ensure all glassware is scrupulously dry.

  • General Precautions: Standard laboratory safety practices should be followed. An emergency eyewash and shower should be readily accessible.

Conclusion

The two-stage synthesis of this compound presented in this guide is a logical, efficient, and scalable pathway. By first protecting the phenolic hydroxyl of vanillic acid through a Williamson ether synthesis and then converting the intermediate carboxylic acid to the acyl chloride with thionyl chloride, the target compound can be prepared in high yield. The detailed mechanistic discussions and procedural justifications provide researchers with the necessary framework to not only replicate this synthesis but also to adapt it for analogous transformations.

References

  • Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

  • Clark, J. (2015). Converting carboxylic acids into acyl chlorides (acid chlorides). Chemguide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]

  • PrepChem. (2017). Synthesis of a. 3-Methoxy-4-methylbenzoyl chloride. Retrieved from [Link]

  • Khodja, A. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). [Video]. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • Poon, K. W. C., & Dudley, G. B. (2006). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC - NIH. Retrieved from [Link]

  • PubChem. (n.d.). Roflumilast. Retrieved from [Link]

  • Google Patents. (n.d.). CN103304408A - Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid.
  • Google Patents. (n.d.). CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid.
  • Google Patents. (n.d.). CN102503815A - Preparation method for roflumilast intermediate.
  • Google Patents. (n.d.). US8604064B2 - Process for the preparation of roflumilast.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Nature of 4-Methylbenzyl Chloride in Fragrance Ingredient Precursor Synthesis. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride is a complex acyl chloride derivative of significant interest in medicinal chemistry and organic synthesis. Its unique structural arrangement, featuring a benzoyl chloride core substituted with both a methoxy and a 4-methylbenzyloxy group, imparts a distinct reactivity profile crucial for the synthesis of advanced pharmaceutical intermediates and complex organic molecules. This guide provides a comprehensive overview of its fundamental physicochemical properties, synthesis, and safe handling protocols, grounded in established chemical principles and supported by data from analogous compounds. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from structurally related compounds to offer reliable predictions and procedural recommendations.

Introduction: A Molecule of Synthetic Importance

Acyl chlorides are a cornerstone of organic synthesis, prized for their high reactivity which enables the formation of esters, amides, and ketones. This compound belongs to this versatile class of compounds. The substituents on its aromatic ring—a methoxy group at the 3-position and a 4-methylbenzyloxy ether linkage at the 4-position—are critical in modulating its electronic and steric properties. These features influence its reactivity and solubility, making it a valuable building block for creating molecules with specific therapeutic or material science applications. Understanding its physicochemical characteristics is paramount for its effective and safe utilization in a laboratory or industrial setting.

Molecular Structure and Chemical Identity

A clear understanding of the molecular architecture is the foundation for exploring the properties of any chemical compound.

Structural Formula

Synthesis_Pathway cluster_0 Step 1: Etherification cluster_1 Step 2: Chlorination A 3-Methoxy-4-hydroxybenzoic acid C 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic acid A->C Base (e.g., K2CO3) Solvent (e.g., DMF) B 4-Methylbenzyl chloride B->C D 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic acid F This compound D->F Reflux E Thionyl chloride (SOCl2) E->F

Caption: A plausible two-step synthesis of the target compound.

Protocol for Synthesis:

  • Etherification: 3-Methoxy-4-hydroxybenzoic acid is reacted with 4-methylbenzyl chloride in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is typically heated to facilitate the formation of the ether linkage, yielding 3-methoxy-4-[(4-methylbenzyl)oxy]benzoic acid.

  • Chlorination: The resulting carboxylic acid is then converted to the acyl chloride. This is commonly achieved by refluxing the acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. A common procedure for a similar compound involves stirring the benzoic acid derivative with thionyl chloride in a solvent like toluene at reflux for a couple of hours.[1] The excess chlorinating agent and solvent are then removed under reduced pressure to yield the final product.

Reactivity Profile

As a typical acyl chloride, this compound is a potent electrophile. The primary site of reactivity is the carbonyl carbon of the acyl chloride group.

  • Reaction with Nucleophiles: It readily reacts with a wide range of nucleophiles:

    • Alcohols: Forms esters.

    • Amines: Forms amides (Schotten-Baumann reaction).

    • Water: Hydrolyzes to the corresponding carboxylic acid and hydrochloric acid. This reaction is often vigorous.

  • Friedel-Crafts Acylation: It can be used to acylate aromatic compounds in the presence of a Lewis acid catalyst, leading to the formation of diaryl ketones.

Analytical Characterization

A suite of analytical techniques is essential for confirming the identity, purity, and structure of this compound.

TechniqueExpected Observations
¹H NMR Resonances corresponding to the aromatic protons of both rings, the methoxy group protons, the benzylic methylene protons, and the methyl group protons. The chemical shifts will be influenced by the electronic environment of each proton.
¹³C NMR Signals for all unique carbon atoms, including the carbonyl carbon of the acyl chloride, the aromatic carbons, the methoxy carbon, the benzylic methylene carbon, and the methyl carbon.
Infrared (IR) Spectroscopy A strong characteristic absorption band for the C=O stretch of the acyl chloride, typically in the range of 1770-1815 cm⁻¹. Other bands corresponding to C-O, C-H, and aromatic C=C stretches would also be present.
Mass Spectrometry (MS) The molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely show the loss of the chlorine atom and cleavage at the ether linkage.
High-Performance Liquid Chromatography (HPLC) Can be used to assess the purity of the compound. Derivatization with benzoyl chloride is a known method to improve the chromatographic separation of polar analytes.[2]

Safety and Handling

Acyl chlorides are hazardous materials that require strict safety protocols.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical splash goggles and a face shield are mandatory. Vapors of acyl chlorides can cause severe eye irritation and damage.[3]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are essential.[4]

  • Body Protection: A lab coat and other protective clothing should be worn.

  • Respiratory Protection: All handling should be performed in a well-ventilated chemical fume hood to avoid inhalation of corrosive vapors.[4] If there is a risk of exposure, a suitable respirator should be used.

Storage and Incompatibility
  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[5] It should be kept away from sources of ignition and moisture.[5]

  • Incompatibility: It is incompatible with water, alcohols, strong bases, and strong oxidizing agents.[6] Contact with these materials can lead to violent reactions.

First Aid Measures
  • Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes and remove contaminated clothing.[3] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

Applications in Research and Development

The structural features of this compound make it a valuable intermediate in several areas:

  • Medicinal Chemistry: It serves as a precursor for the synthesis of novel compounds with potential biological activity. The ether linkage and substituted aromatic rings can be tailored to interact with specific biological targets.

  • Organic Synthesis: As a reactive building block, it is used in the construction of more complex molecular architectures for materials science and other applications.

Conclusion

This compound is a specialized reagent with significant potential in synthetic chemistry. While direct experimental data for this specific compound is not widely published, a thorough understanding of its physicochemical properties can be extrapolated from the behavior of structurally related benzoyl chloride derivatives. Its utility as a synthetic intermediate is underscored by its high reactivity, which also necessitates stringent safety and handling protocols. For researchers and developers, a firm grasp of the principles outlined in this guide is essential for the successful and safe application of this versatile molecule.

References

  • LookChem. (n.d.). Benzoyl chloride, 3-methoxy-4-methyl- (9CI). Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of a. 3-Methoxy-4-methylbenzoyl chloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methoxy-4-methylbenzoyl chloride. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). CN102690175A - Preparation method of 3-methoxybenzyl chloride.
  • PubMed Central. (n.d.). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Using benzoyl chloride derivatization to improve small-molecule analysis in biological samples by LC-MS/MS. Retrieved from [Link]

  • Ataman Kimya. (n.d.). BENZOYL CHLORIDE. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of synthetic method of the methoxy benzoyl chloride of 2 methyl 3.
  • Royal Society of Chemistry. (n.d.). A simple method for benzoyl chloride derivatization of biogenic amines for high performance liquid chromatography. Retrieved from [Link]

  • LCGC International. (2017). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide delves into the chemical landscape of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride, a compound of interest for its potential as a building block in medicinal chemistry and materials science. While a specific CAS number for this molecule is not readily found in major chemical databases, its structural motifs are present in numerous biologically active compounds. This guide, therefore, provides a comprehensive overview based on established principles of organic chemistry, data from structurally analogous compounds, and predictive analysis of its reactivity and potential applications. The information herein is intended to equip researchers with the foundational knowledge required for the synthesis, handling, and utilization of this and similar benzoyl chloride derivatives.

Chemical Identity and Physicochemical Properties

While a dedicated entry for this compound is elusive, we can infer its properties from its constituent parts and from related molecules.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueRationale
Molecular Formula C₁₆H₁₅ClO₃Based on structural drawing
Molecular Weight 290.74 g/mol Calculated from the molecular formula
Appearance Colorless to pale yellow liquid or low-melting solidTypical for benzoyl chlorides of this size
Boiling Point > 200 °C (decomposes)Benzoyl chlorides are high-boiling but can be heat-sensitive
Solubility Soluble in aprotic organic solvents (e.g., DCM, THF, toluene). Reacts with protic solvents (e.g., water, alcohols).Characteristic of reactive acyl chlorides

A key structural analogue is 3-Methoxy-4-methylbenzoyl chloride (CAS No. 87808-44-4)[1][2]. While the 4-methyl group is replaced by a 4-methylbenzyloxy group in our target compound, the core reactivity of the benzoyl chloride moiety is expected to be similar.

Proposed Synthesis Pathway

The synthesis of this compound would logically proceed from its corresponding carboxylic acid, 3-methoxy-4-[(4-methylbenzyl)oxy]benzoic acid. This transformation is a standard procedure in organic synthesis, typically achieved by treatment with a chlorinating agent.

Synthesis of the Precursor Carboxylic Acid

The synthesis of the carboxylic acid precursor would likely involve a Williamson ether synthesis, starting from a commercially available substituted benzoic acid.

Synthesis_of_Precursor reactant1 3-Hydroxy-4-methoxybenzoic acid base Base (e.g., K₂CO₃) reactant1->base Williamson Ether Synthesis solvent Solvent (e.g., DMF) reactant1->solvent Williamson Ether Synthesis reactant2 4-Methylbenzyl chloride reactant2->base Williamson Ether Synthesis reactant2->solvent Williamson Ether Synthesis product 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic acid base->product Williamson Ether Synthesis solvent->product Williamson Ether Synthesis + + +->base Williamson Ether Synthesis +->solvent Williamson Ether Synthesis

Caption: Proposed synthesis of the carboxylic acid precursor.

Chlorination to the Final Product

The conversion of the carboxylic acid to the benzoyl chloride is a well-established reaction. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.

Chlorination_Reaction reactant 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic acid solvent Inert solvent (e.g., Toluene) reactant->solvent Reflux Reflux reactant->Reflux reagent Thionyl chloride (SOCl₂) reagent->solvent reagent->Reflux product This compound solvent->product + + +->solvent +->Reflux Reflux->product

Caption: Final chlorination step to yield the target compound.

Experimental Protocol: Synthesis of a Structurally Similar Compound, 3-Methoxy-4-methylbenzoyl chloride [3]

This protocol for a related compound provides a solid foundation for the synthesis of the target molecule.

  • A mixture of 10.0 g (60.17 mmol) of 3-methoxy-4-methylbenzoic acid, 15 ml (210 mmol) of thionyl chloride, and 10 ml of toluene is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • The mixture is stirred at reflux for 2 hours.

  • After the reaction is complete, the solvents are evaporated under reduced pressure.

  • The residue is then distilled bulb-to-bulb at 60°-70° C at a pressure of 0.04 mm of Hg to yield the pure benzoyl chloride as a colorless liquid.

Chemical Reactivity and Applications in Drug Discovery

This compound is an activated carboxylic acid derivative, making it a versatile reagent for introducing the 3-methoxy-4-[(4-methylbenzyl)oxy]benzoyl moiety into various molecules. Its primary reactivity is centered on the electrophilic carbonyl carbon of the acyl chloride group.

Key Reactions
  • Acylation of Amines: Reacts readily with primary and secondary amines to form amides. This is a fundamental reaction in the synthesis of many pharmaceutical compounds.

  • Acylation of Alcohols: Reacts with alcohols to form esters. This can be used for the synthesis of active esters or for the protection of hydroxyl groups.

  • Friedel-Crafts Acylation: Can be used to acylate aromatic rings in the presence of a Lewis acid catalyst, forming a new carbon-carbon bond.

Potential Applications in Drug Development

The structural motifs within this molecule are of significant interest in medicinal chemistry.

  • PDE5 Inhibitors: The substituted benzyl ether and methoxy-substituted phenyl ring are features found in various phosphodiesterase (PDE) inhibitors. For instance, 3-Chloro-4-methoxybenzenemethanamine is a key intermediate in the synthesis of Avanafil, a PDE-5 inhibitor used to treat erectile dysfunction.

  • Anticancer Agents: Methoxybenzoyl structures are present in a class of compounds known as 4-substituted methoxylbenzoyl-aryl-thiazoles (SMART), which have shown potent antiproliferative activity against cancer cell lines through the inhibition of tubulin polymerization[4].

  • General Scaffolding: Benzoyl chlorides are fundamental building blocks in the synthesis of a wide array of fine chemicals and pharmaceutical intermediates[5].

Safety and Handling

Benzoyl chlorides are corrosive and lachrymatory substances that require careful handling in a well-ventilated fume hood.

Table 2: General Safety Precautions for Benzoyl Chlorides

HazardPrecaution
Corrosive Causes severe skin burns and eye damage[6]. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Lachrymator Vapors are irritating to the eyes and respiratory system[6]. Handle exclusively in a fume hood.
Water Reactive Reacts with water, including moisture in the air, to release corrosive hydrogen chloride gas[5][7]. Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
Incompatibilities Incompatible with strong oxidizing agents, strong bases, water, and alcohols[5][6].

First Aid Measures [6][8]

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention.

  • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

While this compound may not be a cataloged chemical with a designated CAS number, its synthesis and reactivity can be confidently predicted based on established chemical principles and the behavior of analogous structures. Its potential as a synthetic intermediate, particularly in the realm of drug discovery, is significant due to the prevalence of its structural motifs in biologically active molecules. Researchers working with this compound should adhere to stringent safety protocols due to the inherent reactivity and hazardous nature of benzoyl chlorides. This guide serves as a foundational resource for the safe and effective utilization of this promising chemical building block.

References

  • LookChem. Benzoyl chloride, 3-methoxy-4-methyl- (9CI). [Link]

  • PubChem. 3-Methoxy-4-methylbenzoyl chloride. [Link]

  • PrepChem.com. Synthesis of a. 3-Methoxy-4-methylbenzoyl chloride. [Link]

  • Sangon Biotech. Safety Data Sheets: Benzyl Chloride. [Link]

  • Oakwood Chemical. 3-Methoxybenzoyl chloride. [Link]

  • Chemsrc. 3-Methoxy-2-methylbenzoyl chloride. [Link]

  • Google Patents. CN102690175A - Preparation method of 3-methoxybenzyl chloride.
  • National Institutes of Health. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. [Link]

  • National Institutes of Health. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. [Link]

Sources

spectral data for 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl Chloride

Introduction

This compound is a bespoke chemical intermediate, likely designed for use in medicinal chemistry or materials science for the synthesis of more complex molecular architectures. As a derivative of isovanillic acid, it incorporates a methoxy group and a substituted benzyloxy ether, culminating in a reactive acyl chloride moiety. The precise and unambiguous structural confirmation of such a molecule is paramount before its use in subsequent synthetic steps. This guide provides a comprehensive overview of the analytical methodologies required to confirm the identity and purity of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

This document is structured to provide not just the spectral data but also the underlying rationale for the experimental choices and data interpretation, reflecting the best practices of a senior application scientist. The protocols described herein are designed to be self-validating, ensuring that the collective data provides an irrefutable structural elucidation.

Synthesis and Spectroscopic Analysis Workflow

The characterization of the target compound is intrinsically linked to its synthesis. A plausible synthetic route begins with the Williamson ether synthesis between isovanillic acid and 4-methylbenzyl chloride, followed by the conversion of the resulting carboxylic acid to the acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂). The workflow for synthesis and subsequent analysis is a critical, multi-step process.

G cluster_synthesis Synthesis Phase cluster_analysis Spectroscopic Analysis Phase A Isovanillic Acid + 4-Methylbenzyl Chloride B Williamson Ether Synthesis (Base, Solvent) A->B C 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic Acid (Intermediate) B->C D Chlorination (e.g., SOCl₂) C->D E This compound (Final Product) D->E F NMR Spectroscopy (¹H, ¹³C) E->F G IR Spectroscopy E->G H Mass Spectrometry (HRMS) E->H I Structural Confirmation F->I G->I H->I

An In-depth Technical Guide to the Solubility Profile of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride is a complex acyl chloride derivative of significant interest as a potential intermediate in pharmaceutical and materials science synthesis. A comprehensive understanding of its solubility is paramount for optimizing reaction conditions, ensuring reproducibility, and developing purification strategies. This technical guide addresses the notable absence of publicly available experimental solubility data for this specific compound. It provides a robust theoretical framework for predicting its solubility based on first principles of physical organic chemistry and analysis of structural analogues. Critically, this document details a comprehensive, step-by-step experimental protocol for the systematic determination of its solubility profile in a range of organic solvents. The guide emphasizes the causality behind methodological choices, particularly concerning the compound's reactive acyl chloride moiety. This work is intended to serve as a foundational resource for researchers, enabling informed solvent selection and rigorous experimental design.

Introduction and Statement of Scarcity

This compound is a bespoke chemical entity designed for advanced organic synthesis. Its utility as a building block is intrinsically linked to its behavior in solution. The selection of an appropriate solvent is the cornerstone of successful process development, influencing reaction kinetics, yield, and impurity profiles.

A thorough review of scientific literature and chemical databases reveals a critical gap: there is no publicly documented experimental data on the solubility of this compound. This guide is therefore constructed not to report existing data, but to empower the research scientist to generate this crucial information with high fidelity. We will proceed by first dissecting the molecule's structure to predict its behavior and then by outlining a rigorous, self-validating experimental protocol for its quantitative solubility determination.

Molecular Structure Analysis and Predicted Physicochemical Properties

The solubility of a compound is dictated by its intermolecular interactions with the solvent. A predictive assessment begins with a structural deconstruction of the target molecule.

G cluster_molecule This compound cluster_influence Predicted Influence on Solubility A Acyl Chloride Group (-COCl) B Aromatic Core (Benzene Ring) A->B Highly Reactive, Electrophilic, Polar P1 High Reactivity with Protic Solvents (Water, Alcohols, Amines) A->P1 C Methoxy Group (-OCH3) B->C Electron-Donating, Increases Polarity D Benzyl Ether Linkage B->D Increases Size, Adds Flexibility P2 Good Solubility in Aprotic, Polar Solvents (e.g., DCM, Chloroform, THF) C->P2 E 4-Methylbenzyl Group D->E Large, Non-polar, Aromatic Character P3 Enhanced Solubility in Aromatic Solvents (e.g., Toluene) due to π-π stacking E->P3

Caption: Structural deconstruction and predicted solubility influences.

Analysis of Functional Groups:

  • Acyl Chloride (-COCl): This is the dominant functional group controlling reactivity. It is highly electrophilic and will react vigorously with any protic solvent (e.g., water, alcohols, primary/secondary amines) in an irreversible nucleophilic acyl substitution.[1] This fundamental reactivity precludes the measurement of simple solubility in such solvents; instead, it leads to solvolysis. Therefore, all solubility studies must be conducted under strictly anhydrous conditions.

  • Aromatic Core, Methoxy and Ether Groups: The benzene ring, methoxy group, and ether linkage introduce polarity and the capacity for dipole-dipole interactions. This suggests that polar aprotic solvents will be effective at solvating the molecule.

  • 4-Methylbenzyl Group: This large, predominantly non-polar substituent significantly increases the molecule's size and van der Waals surface area. Its aromatic nature suggests that solvents capable of π-π stacking interactions, such as toluene, may be particularly effective.

Based on this analysis, a predictive solubility profile can be hypothesized. The compound is expected to be largely insoluble in and reactive with water and alcohols. It is predicted to have moderate to high solubility in chlorinated solvents, ethereal solvents, and aromatic hydrocarbons. Solubility in non-polar aliphatic solvents like hexane is expected to be limited.

Table 1: Predicted Physicochemical Properties and Recommended Solvent Classes

ParameterPredicted Value / CharacteristicRationale & Implication for SolubilityRecommended Solvent Classes for Screening
Molecular Formula C₁₆H₁₅ClO₃-Aprotic Polar, Aprotic Non-Polar
Molecular Weight ~290.74 g/mol High MW can limit solubility.Ethereal, Chlorinated, Aromatic
Primary Reactivity Highly reactive with protic speciesStrictly anhydrous conditions are mandatory. Protic solvents are not viable for solubility measurement.-
Dominant Polarity Polar AproticThe molecule possesses significant polar character from C=O, C-O, and C-Cl bonds.Dichloromethane (DCM), Tetrahydrofuran (THF), Chloroform
Non-Polar Character SignificantThe large benzyl substituent provides lipophilic character.Toluene, Benzene, Diethyl Ether
Hydrogen Bonding H-bond acceptor (at oxygens)Can interact with solvents that are H-bond donors, but reactivity of acyl chloride is the overriding factor.-

Theoretical Framework for Solubility of Reactive Compounds

The solubility of a solid in a liquid represents the thermodynamic equilibrium at which the rate of dissolution equals the rate of precipitation.[2] For a reactive compound like an acyl chloride, the experimental design must ensure this equilibrium is measured without consumption of the solute by reaction with the solvent.

The principle of "like dissolves like" is the guiding heuristic. Solvents that have similar polarity and intermolecular force characteristics to the solute will generally be more effective.[3]

  • Aprotic Polar Solvents (e.g., Dichloromethane, THF, Acetone): These solvents can engage in dipole-dipole interactions with the polar regions of the target molecule without providing a reactive proton. They are often excellent initial choices.

  • Aprotic Non-Polar Solvents (e.g., Toluene, Hexane): Toluene's aromatic ring can interact favorably with the benzene rings of the target molecule via π-π stacking. Hexane relies solely on weaker London dispersion forces and is expected to be a poorer solvent.

  • Protic Solvents (e.g., Water, Ethanol): As established, these are not solvents but reactants. The acyl chloride will undergo rapid solvolysis, producing the corresponding carboxylic acid and hydrogen chloride.[1]

Experimental Protocol for Equilibrium Solubility Determination

This section provides a detailed, self-validating methodology for determining the equilibrium solubility of this compound. The protocol is designed to be robust, minimizing error from the compound's reactivity.

Safety Precautions
  • Work in a Fume Hood: All manipulations involving acyl chlorides must be performed in a certified chemical fume hood to prevent inhalation of corrosive HCl gas, which is generated upon contact with atmospheric moisture.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile or butyl rubber), safety goggles, a face shield, and a flame-resistant lab coat.

  • Inert Atmosphere: Handling of the solid and preparation of solutions should be performed under an inert atmosphere (e.g., nitrogen or argon) to the greatest extent possible to prevent hydrolysis.

Materials and Reagents
  • This compound (solid, >98% purity)

  • Anhydrous solvents (e.g., Dichloromethane, Toluene, Tetrahydrofuran, Acetonitrile, Ethyl Acetate, Hexane), packaged under inert gas.

  • Small volume (2-4 mL) glass vials with PTFE-lined screw caps.

  • Magnetic stir plate and micro-stir bars.

  • Temperature-controlled shaker or incubator.

  • 0.2 µm PTFE syringe filters.

  • Gas-tight glass syringes.

  • Analytical balance (4 decimal places).

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a validated alternative quantification method.

Experimental Workflow

The following workflow outlines the gravimetric or "shake-flask" method, which is considered the gold standard for determining thermodynamic equilibrium solubility.[4]

Caption: Experimental workflow for equilibrium solubility determination.

Detailed Step-by-Step Methodology
  • Preparation: To a series of 4 mL glass vials, add an excess of the solid compound (e.g., 10-20 mg). The key is to ensure that undissolved solid will remain at equilibrium. Record the exact mass if using a gravimetric finish.

  • Solvent Addition: Using a gas-tight syringe, add a precise volume (e.g., 1.0 mL) of the chosen anhydrous solvent to each vial.

  • Equilibration: Tightly cap the vials and place them on a shaker or stir plate in a temperature-controlled environment (e.g., 25 °C). Allow the slurries to equilibrate for a sufficient time, typically 24 to 48 hours. Visual inspection should confirm that excess solid remains.

  • Sampling: After equilibration, cease agitation and allow the excess solid to settle. Carefully draw the supernatant (the clear, saturated solution) into a clean, dry syringe fitted with a 0.2 µm PTFE filter. This step removes all undissolved particulates.

  • Quantification: The concentration of the solute in the clear filtrate must now be determined.

    • Preferred Method: HPLC-UV: Immediately dilute a known volume of the filtrate with a suitable solvent (often the mobile phase) to a concentration within the linear range of a pre-established calibration curve. Analyze by HPLC. The high reactivity of acyl chlorides makes direct analysis challenging, so derivatization is often employed for accurate quantification.[5] A validated method may involve derivatization with an agent like 2-nitrophenylhydrazine followed by HPLC analysis.[5]

    • Alternative Method: Gravimetric Analysis: If the solvent is sufficiently volatile and the compound is thermally stable, a known volume of the filtrate can be transferred to a pre-weighed pan, the solvent evaporated under a gentle stream of nitrogen, and the pan re-weighed.[1] The mass of the residue corresponds to the amount of dissolved solute. This method is simpler but can be less accurate due to potential compound degradation or solvent retention.

  • Calculation: The solubility is expressed as the mass of solute per volume of solvent.

    • From HPLC: Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor

    • From Gravimetric: Solubility (mg/mL) = Mass of Residue (mg) / Volume of Filtrate Taken (mL)

Data Interpretation and Reporting

All quantitative solubility data should be summarized in a structured table for clear comparison across different solvents. The temperature at which the measurements were made must always be reported.

Table 2: Example Data Reporting Format for Solubility of this compound at 25 °C

SolventSolvent ClassSolubility (mg/mL)Solubility (mol/L)Observations
DichloromethaneChlorinated[Experimental Value][Calculated Value]Clear, colorless solution
TolueneAromatic Hydrocarbon[Experimental Value][Calculated Value]Clear, colorless solution
TetrahydrofuranEthereal[Experimental Value][Calculated Value]Clear, colorless solution
AcetonitrilePolar Aprotic[Experimental Value][Calculated Value]Slight haze observed
HexaneAliphatic Hydrocarbon[Experimental Value][Calculated Value]Very low solubility
WaterProticReactiveReactiveFumes observed, solid decomposes
EthanolProticReactiveReactiveVigorous reaction

Conclusion

While direct experimental data for the solubility of this compound is not available in the public domain, a robust predictive profile can be established through careful analysis of its molecular structure. The compound is anticipated to be soluble in a range of polar aprotic and aromatic solvents but will react with all protic solvents. This guide provides the necessary theoretical foundation and a detailed, rigorous experimental protocol to enable researchers to generate high-quality, reliable solubility data. Adherence to the described anhydrous and inert techniques is critical to ensuring the integrity of the measurements and the safety of the operator. The resulting data will be invaluable for the rational design of synthetic routes and purification protocols involving this complex intermediate.

References

  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Available at: [Link]

  • Bjelobrk, D., et al. (2020). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. Available at: [Link]

  • BenchChem (2025). A Comparative Guide to Validated Analytical Methods for Acyl Chlorides. BenchChem.
  • Palmer, D. S., et al. (2021). A unified ML framework for solubility prediction across organic solvents. RSC Publishing. Available at: [Link]

  • Hughes, C. E., et al. (2020). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available at: [Link]

  • Liu, W., et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics.
  • LookChem. Benzoyl chloride, 3-methoxy-4-methyl- (9CI). LookChem. Available at: [Link]

  • PubChem. 3-Methoxy-4-methylbenzoyl chloride. National Center for Biotechnology Information. Available at: [Link]

  • Slideshare (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Slideshare. Available at: [Link]

  • Ackman, R. G., & Sipos, J. C. (1964). Gas chromatographic analysis of C2-C16 acyl chlorides as the 2-butanol esters. Analytical Chemistry. Available at: [Link]

  • PubChem. 3-Chloro-4-methoxybenzoyl chloride. National Center for Biotechnology Information. Available at: [Link]

  • University of Calgary. Ch20: Spectroscopic Analysis : Acyl Chlorides. University of Calgary. Available at: [Link]

  • Oakwood Chemical. 3-Methoxybenzoyl chloride. Oakwood Chemical. Available at: [Link]

  • NIST. Benzoyl chloride, 4-methoxy-. NIST Chemistry WebBook. Available at: [Link]

  • Chemsrc. 3-Methoxy-2-methylbenzoyl chloride. Chemsrc. Available at: [Link]

  • Pharma Journal. Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. Available at: [Link]

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stability and storage conditions for 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a specialized organic compound whose utility in medicinal chemistry and drug development is predicated on its chemical integrity. As a reactive acyl chloride, it serves as a critical intermediate for synthesizing more complex molecules, often by forming ester or amide linkages. However, the very reactivity that makes this compound a valuable synthetic building block also renders it susceptible to degradation. This guide offers a detailed examination of the stability of this compound, the mechanisms of its degradation, and the rigorous protocols required for its proper storage and handling to ensure its viability for research and development.

The Chemical Profile and Inherent Instability

The structure of this compound is defined by a central benzoyl chloride core, functionalized with a methoxy group and a 4-methylbenzyl ether linkage. The dominant feature governing its stability is the acyl chloride functional group (-COCl). The carbon atom of the carbonyl group is highly electrophilic, a result of the electron-withdrawing effects of both the oxygen and chlorine atoms.[1] This pronounced electrophilicity makes the molecule an excellent acylating agent but also primes it for nucleophilic attack, which is the root of its instability.

Acyl chlorides are among the most reactive carboxylic acid derivatives and are well-documented to be sensitive to environmental conditions, particularly moisture.[1][2] Their high reactivity often necessitates their preparation immediately before use (in situ) or demands stringent storage conditions to prevent premature reaction and degradation.[1]

Primary Degradation Pathway: Hydrolysis

The most significant and rapid degradation pathway for this compound is hydrolysis. This reaction occurs upon exposure to water, including ambient moisture present in the atmosphere.[3]

The reaction is a classic nucleophilic acyl substitution.[4] A water molecule, acting as a nucleophile, attacks the electrophilic carbonyl carbon. This is followed by the elimination of a chloride ion, which subsequently abstracts a proton from the protonated carbonyl intermediate to generate the final products: the corresponding carboxylic acid (3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic acid) and hydrogen chloride (HCl) gas.[4][5]

Observable Signs of Hydrolysis:

  • Fuming: The compound will appear to "fume" when exposed to humid air. This is the result of the liberated HCl gas reacting with atmospheric water to form a fine aerosol of hydrochloric acid.[3]

  • Change in Physical State: The degradation product, the carboxylic acid, is a solid with different solubility characteristics, which may lead to precipitation or a change in the overall appearance of the material.

  • Loss of Reactivity: The primary consequence for researchers is the loss of the desired acylating agent, leading to failed or low-yield downstream reactions.

Hydrolysis_Pathway cluster_reactants Reactants cluster_products Degradation Products reactant1 This compound product1 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic acid reactant1->product1 Nucleophilic Acyl Substitution reactant2 H₂O (Water/Moisture) product2 HCl (Hydrogen Chloride Gas)

Caption: Primary degradation pathway of the title compound via hydrolysis.

Secondary Factors Influencing Stability

While hydrolysis is the principal concern, other factors can compromise the compound's integrity:

  • Temperature: Elevated temperatures accelerate the rate of chemical reactions, including hydrolysis. More critically, slow decomposition within a sealed container can lead to a dangerous buildup of HCl gas pressure, particularly when heated.[3]

  • Incompatible Materials: The high reactivity of the acyl chloride group makes it incompatible with a wide range of common laboratory reagents.[3]

    • Alcohols and Amines: These nucleophiles will readily react to form esters and amides, respectively, consuming the starting material.[5]

    • Bases: Reacts exothermically and vigorously with bases.[3]

    • Strong Oxidizing Agents: Should be avoided to prevent uncontrolled reactions.[6]

  • Light: Although a lesser concern than moisture, prolonged exposure to high-energy light can potentially initiate degradation in complex organic molecules over extended periods.

Protocols for Optimal Storage and Handling

Adherence to strict storage and handling protocols is essential to preserve the quality and reactivity of this compound. The primary objective is the rigorous exclusion of moisture.

Recommended Storage Conditions
ParameterRecommendationRationale
Atmosphere Store under a dry, inert atmosphere (Nitrogen or Argon).Prevents contact with atmospheric moisture, the primary degradation agent.[7]
Moisture Control Use a tightly sealed container. Store within a desiccator.Provides a physical barrier against moisture ingress.[6][8][9]
Temperature 2–8°C (Refrigerated).Reduces the rate of any potential decomposition reactions.[7][8]
Container Borosilicate glass bottle with a PTFE-lined cap.Ensures an inert storage environment and a tight seal. Avoids corrosion.[7]
Location A cool, dry, well-ventilated, and designated chemical storage area.Ensures safety and stability, away from incompatible materials.[6][9][10]
Experimental Workflow for Handling

Proper handling technique is as crucial as correct storage. The following workflow is recommended to minimize exposure to ambient conditions.

Handling_Workflow start Start: Retrieve from 2-8°C Storage step1 1. Equilibrate to Room Temperature (While container remains sealed) start->step1 Prevents condensation step2 2. Transfer to Dry Environment (Glove box or inert gas stream) step1->step2 step3 3. Open and Dispense Material (Use dry equipment) step2->step3 Minimize air exposure step4 4. Purge Headspace with Inert Gas step3->step4 step5 5. Reseal Container Tightly step4->step5 end Return to 2-8°C Storage step5->end

Caption: Recommended workflow for handling moisture-sensitive acyl chlorides.

Conclusion

The stability of this compound is fundamentally dictated by the high reactivity of its acyl chloride functional group. The principal mechanism of degradation is hydrolysis, which occurs readily upon exposure to even trace amounts of moisture. To maintain the compound's chemical integrity and ensure its efficacy as a synthetic intermediate, it is imperative to employ a multi-layered approach to storage and handling. This includes storage at refrigerated temperatures, under a dry inert atmosphere, in tightly sealed containers, and the use of meticulous handling techniques to prevent exposure to the ambient environment. By adhering to these protocols, researchers can ensure the long-term viability and reliability of this valuable reagent in their scientific endeavors.

References

  • SAFETY D
  • Which benzoyl chloride undergoes hydrolysis faster in w
  • SAFETY D
  • Preparation of Carboxylic acid |Benzoic acid | Hydrolysis| Benzoyl chloride. (2023). YouTube.
  • S N 2 character of hydrolysis of benzoyl chloride. (n.d.). Semantic Scholar.
  • 3-Methoxy-2,4,5-trifluorobenzoyl chloride. (n.d.). Apollo Scientific.
  • SAFETY D
  • Acyl Chlorides (A-Level). (n.d.). ChemistryStudent.
  • Mechanism of hydrolysis of benzoyl chloride. (1951). PubMed.
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  • Benzyl chloride. (n.d.). Wikipedia.
  • SAFETY D
  • Synthesis of a. 3-Methoxy-4-methylbenzoyl chloride. (n.d.). PrepChem.com.
  • Stability issues of 3-Hydroxy-4-methoxybenzoyl chloride in storage. (n.d.). Benchchem.
  • 3-Methoxy-2-[(3-methylbenzyl)oxy]benzoyl chloride. (n.d.). Benchchem.
  • AS/A-level - Acyl Chlorides. (2025). Save My Exams.
  • Preparations and Reactions of Acyl Chlorides. (2023). YouTube.
  • AS/A-level - Acylation (Acyl Chlorides). (2021). Tuttee Academy.
  • 4-Methoxybenzyl chloride. (n.d.). Apollo Scientific.
  • 3-Methoxybenzyl chloride 97. (n.d.). Sigma-Aldrich.
  • 4-METHOXYBENZOYL CHLORIDE. (n.d.). CAMEO Chemicals - NOAA.

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potential applications of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride in drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Applications of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl Chloride in Drug Discovery

Introduction: The Strategic Value of Substituted Benzoyl Chlorides in Modern Drug Discovery

In the landscape of medicinal chemistry, the benzoyl chloride scaffold and its derivatives are foundational building blocks, prized for their reactivity and versatility.[1][2] These aromatic acyl chlorides serve as pivotal intermediates in the synthesis of a vast array of Active Pharmaceutical Ingredients (APIs), including antibiotics, analgesics, and anti-inflammatory drugs.[1] Their utility stems from the highly reactive acyl chloride group, which allows for the efficient introduction of a substituted benzoyl moiety into a target molecule, a process known as benzoylation.[2][3] This reaction is fundamental to constructing the complex molecular architectures that define many modern therapeutics.

This guide focuses on a specific, highly functionalized derivative: This compound . This compound is not merely a reactive intermediate; its distinct structural features—a reactive acyl chloride, an electron-donating methoxy group, and a sterically significant 4-methylbenzyl ether linkage—present a unique combination of properties. These elements provide medicinal chemists with multiple avenues for molecular exploration, enabling fine-tuning of steric bulk, lipophilicity, and electronic properties. This guide will provide a Senior Application Scientist's perspective on the synthesis, reactivity, and strategic application of this compound as a versatile scaffold for generating novel chemical entities in drug discovery programs.

Core Chemistry: Reactivity and Synthetic Utility

The primary driver of this molecule's utility is the benzoyl chloride functional group. As an acyl chloride, it is a powerful electrophile, highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its application, allowing for facile covalent bond formation with a wide range of nucleophiles.

Key Reactions in a Drug Discovery Context:

  • Amide Formation: Reaction with primary or secondary amines to form stable amide bonds is the most common application. This allows for the introduction of a vast diversity of R-groups from commercially available amine building blocks.

  • Ester Formation: Reaction with alcohols or phenols yields esters, which can act as prodrugs or serve as key pharmacophoric elements.

  • Friedel-Crafts Acylation: The benzoyl chloride can be used to acylate electron-rich aromatic or heteroaromatic rings, creating diaryl ketone structures present in many biologically active molecules.

The substituents on the aromatic ring—the 3-methoxy and 4-[(4-methylbenzyl)oxy] groups—are not passive bystanders. The methoxy group, being electron-donating, can modulate the reactivity of the acyl chloride and influence the electronic environment of the resulting derivatives. The bulky 4-methylbenzyl ether group provides a significant lipophilic handle and can be involved in crucial hydrophobic or van der Waals interactions within a protein's binding pocket.

Protocol 1: Synthesis of this compound

The synthesis of benzoyl chlorides from their corresponding carboxylic acids is a robust and well-established transformation in organic chemistry. The following protocol is adapted from standard procedures for similar structures.[4] The critical step is the conversion of the carboxylic acid to the acyl chloride using a chlorinating agent, most commonly thionyl chloride (SOCl₂).

Objective: To prepare the title compound from 3-methoxy-4-[(4-methylbenzyl)oxy]benzoic acid.

Materials:

  • 3-methoxy-4-[(4-methylbenzyl)oxy]benzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene

  • Reaction flask with reflux condenser and drying tube

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine 1 equivalent of 3-methoxy-4-[(4-methylbenzyl)oxy]benzoic acid with anhydrous toluene (approximately 5-10 mL per gram of acid).

  • Addition of Chlorinating Agent: While stirring, add an excess of thionyl chloride (typically 3-5 equivalents) to the suspension. The addition should be performed carefully in a well-ventilated fume hood, as HCl gas is evolved.

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 110°C for toluene). Maintain reflux for 2-4 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases.[4]

  • Work-up and Purification: Allow the reaction to cool to room temperature. Carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The crude residue, this compound, is often of sufficient purity for subsequent reactions. If higher purity is required, bulb-to-bulb distillation under high vacuum can be performed.[4]

Self-Validation: The success of the synthesis can be confirmed by IR spectroscopy, noting the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a sharp C=O stretch for the acyl chloride at a higher wavenumber (typically ~1770-1800 cm⁻¹).

G cluster_0 Synthesis Workflow start 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic Acid reagent + Thionyl Chloride (SOCl₂) in Toluene start->reagent process Reflux (2-4h) reagent->process product This compound process->product

Caption: Synthetic workflow for the preparation of the title compound.

Application in Drug Discovery: A Scaffold for Diversity-Oriented Synthesis

The true potential of this compound lies in its role as a versatile scaffold for building compound libraries for high-throughput screening (HTS). Its ability to react readily with a multitude of nucleophiles allows for the rapid generation of thousands of structurally related yet diverse molecules.[5]

Workflow for Library Generation and Screening

A typical drug discovery campaign utilizing this scaffold would follow a multi-stage process, beginning with the synthesis of a diverse amide library.

1. Library Synthesis (Parallel Synthesis):

  • An array of diverse primary and secondary amines is selected based on properties such as molecular weight, cLogP, and functional group diversity.

  • In a 96-well plate format, a solution of this compound in an appropriate solvent (e.g., dichloromethane) is dispensed into each well.

  • A unique amine from the selected library is added to each well, along with a non-nucleophilic base (e.g., diisopropylethylamine) to quench the HCl byproduct.

  • The reactions are allowed to proceed to completion at room temperature, followed by a simple work-up and purification step, often using solid-phase extraction.

2. High-Throughput Screening (HTS):

  • The resulting library of novel amides is screened against a specific biological target, such as a kinase, protease, or G-protein coupled receptor (GPCR).

  • Primary screening identifies "hits"—compounds that show activity above a certain threshold in the biological assay.

3. Hit-to-Lead Optimization:

  • Hits from the HTS are confirmed and their potency (e.g., IC₅₀ or EC₅₀) is determined.

  • The modular nature of the initial synthesis is now a key advantage. New, more focused libraries can be rapidly synthesized around the initial hit structures to explore the structure-activity relationship (SAR) and improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[6]

G cluster_workflow Drug Discovery Workflow A Scaffold This compound C Parallel Synthesis (Amide Library Generation) A->C B Diverse Amine Building Blocks B->C D High-Throughput Screening (HTS) C->D Compound Library E Hit Identification D->E Assay Data F SAR by Analogue Synthesis (Lead Optimization) E->F Validated Hits G Preclinical Candidate F->G Optimized Lead

Caption: A typical drug discovery workflow using the scaffold.

Hypothetical Target and Structure-Activity Relationship (SAR) Exploration

Let's hypothesize a screening campaign against a protein kinase, a common target class in oncology. The amide derivatives could act as "hinge-binders," where the amide N-H and carbonyl oxygen form hydrogen bonds with the kinase hinge region.

Data Presentation: Hypothetical Screening Results

Compound IDAmine R-GroupKinase Inhibition (%) @ 1µM
1a -CH₂-Cyclopropyl15%
1b -Phenyl45%
1c -4-Fluorophenyl68%
1d -(4-pyridyl)methyl82%
1e -Morpholinoethyl75%

From this hypothetical data, we can derive initial SAR insights:

  • Aromatic groups are preferred over small alkyl groups (1b vs 1a).

  • Electron-withdrawing substituents on the phenyl ring may enhance activity (1c vs 1b).

  • A nitrogen-containing heterocycle capable of forming additional hydrogen bonds is highly favorable (1d).

  • A solubilizing group like morpholine is well-tolerated and maintains high activity (1e), which is promising for improving physicochemical properties.

These initial findings would guide the next round of synthesis. For instance, a new library would be created using various substituted pyridyl and other heteroaromatic amines to further probe this interaction.

G cluster_sar SAR Exploration Points Core Core Scaffold (3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl) Amide Amide Linker (Hinge Binding) Core->Amide Methylbenzyl 4-Methylbenzyl Group (Hydrophobic Pocket Interaction) Core->Methylbenzyl Potential Modification Site R_Group R-Group Diversity (Vector for SAR exploration, targeting solvent front) Amide->R_Group Modify

Caption: Key molecular regions for SAR optimization.

Conclusion and Future Outlook

This compound represents a highly promising and strategically designed starting material for drug discovery. Its value extends beyond its inherent reactivity; the specific substitution pattern provides a sophisticated scaffold that allows for multi-vector optimization. By leveraging this compound in diversity-oriented synthesis, medicinal chemists can rapidly generate large, novel, and relevant compound libraries. The subsequent exploration of the SAR can lead to the identification of potent and selective lead compounds against a wide range of biological targets. As the demand for novel chemical matter continues to grow, such versatile and well-designed building blocks will remain indispensable tools in the quest for new medicines.

References

  • Benchchem. (n.d.). The Synthesis and Application of Substituted Benzyl Chlorides: A Comprehensive Technical Guide for Researchers and Drug Developm.
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  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 3-Hydroxy-4-methoxybenzoyl Chloride.
  • What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights. (2025, June 24).
  • ResearchGate. (n.d.). Using benzoyl chloride derivatization to improve small-molecule analysis in biological samples by LC-MS/MS | Request PDF.
  • PubMed Central. (n.d.). Synthesis, Structure Activity Relationship Studies and Pharmacological Evaluation of 2-Phenyl-3-(Substituted Phenyl)-3H-Quinazolin-4-ones as Serotonin 5-HT2 Antagonists.
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  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Benzoyl Chloride in Pharmaceutical Development.
  • Benchchem. (n.d.). 3-Methoxy-2-[(3-methylbenzyl)oxy]benzoyl chloride | 1160251-17-1.
  • NIH. (n.d.). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania.
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The Strategic Utility of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl Chloride: A Technical Primer for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride emerges as a highly versatile and strategically valuable intermediate. Its unique constellation of functional groups—a reactive acyl chloride, a methoxy substituent, and a cleavable 4-methylbenzyl (PMB) ether—offers a sophisticated platform for introducing a substituted benzoyl moiety with orthogonal reactivity. This technical guide provides an in-depth exploration of the synthesis, physicochemical properties, reactivity, and potential applications of this compound, grounded in established chemical principles and supported by data from closely related analogues. We will delve into the causality behind the proposed synthetic strategies and experimental protocols, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: A Building Block of Strategic Importance

The design of novel therapeutic agents and functional materials often hinges on the ability to incorporate specific pharmacophores and structural motifs. The substituted benzoyl group is a ubiquitous feature in a vast array of biologically active molecules and advanced materials.[1] this compound provides a nuanced approach to introducing this moiety. The methoxy group at the 3-position electronically influences the reactivity of the aromatic ring and the benzoyl chloride. The 4-position is adorned with a 4-methylbenzyl ether, a well-known protecting group for phenols that can be selectively cleaved under specific conditions, unmasking a hydroxyl group for further synthetic elaboration. This inherent functionality makes it a prime candidate for multi-step syntheses where sequential and controlled modifications are necessary.

Synthesis of this compound: A Two-Stage Approach

The synthesis of the title compound is logically approached in two main stages: the preparation of the precursor carboxylic acid followed by its conversion to the highly reactive benzoyl chloride.

Stage 1: Synthesis of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic Acid

The journey begins with a readily available and cost-effective starting material, 3-hydroxy-4-methoxybenzoic acid (isovanillic acid). The key transformation in this stage is the selective alkylation of the phenolic hydroxyl group, for which the Williamson ether synthesis is the method of choice. This reaction proceeds via an SN2 mechanism, where an alkoxide nucleophile attacks an alkyl halide.

dot graph "synthesis_stage1" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption { label: "Diagram 1: Workflow for the Williamson Ether Synthesis of the Precursor Acid."; fontsize: 10; fontcolor: "#5F6368"; } enddot

Experimental Protocol: Synthesis of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic Acid

  • Reaction Setup: To a stirred solution of 3-hydroxy-4-methoxybenzoic acid (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF), add a suitable base. Anhydrous potassium carbonate (K₂CO₃, 2-3 equivalents) is a practical and effective choice.

  • Formation of the Phenoxide: Stir the mixture at room temperature for 30-60 minutes to ensure the complete deprotonation of the phenolic hydroxyl group, forming the corresponding potassium phenoxide.

  • Alkylation: Add 4-methylbenzyl chloride (1.05-1.2 equivalents) to the reaction mixture.

  • Reaction Progression: Heat the mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into water and acidify with a dilute acid (e.g., 1M HCl) to a pH of ~2-3. The product will precipitate as a solid.

  • Purification: Collect the solid by filtration, wash thoroughly with water to remove inorganic salts, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water to yield the desired 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic acid.

Stage 2: Conversion to this compound

With the precursor carboxylic acid in hand, the next step is the conversion to the corresponding benzoyl chloride. This is a standard transformation in organic synthesis, and several reagents can accomplish this, including thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅). Thionyl chloride is often the reagent of choice due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.[2]

dot graph "synthesis_stage2" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} caption { label: "Diagram 2: Conversion of the Carboxylic Acid to the Benzoyl Chloride."; fontsize: 10; fontcolor: "#5F6368"; } enddot

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a fume hood, suspend 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic acid (1 equivalent) in an inert solvent such as toluene or dichloromethane.

  • Addition of Chlorinating Agent: Add an excess of thionyl chloride (2-3 equivalents) to the suspension. A catalytic amount of DMF can be added to accelerate the reaction.

  • Reaction Progression: Heat the mixture to reflux and maintain it at this temperature until the evolution of gases (SO₂ and HCl) ceases and the solid carboxylic acid has completely dissolved. This typically takes 2-4 hours.

  • Removal of Excess Reagent: After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure. It is crucial to use a trap containing a basic solution (e.g., NaOH) to neutralize the corrosive and toxic vapors.

  • Purification: The resulting crude this compound can be purified by distillation under high vacuum to yield a colorless to pale yellow liquid or low-melting solid.

Physicochemical and Spectroscopic Properties

PropertyPredicted ValueJustification
Molecular Formula C₁₆H₁₅ClO₃Based on its chemical structure.
Molecular Weight 290.74 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow liquid or low-melting solidTypical for benzoyl chlorides of this molecular weight.[3][4]
Solubility Soluble in common organic solvents (DCM, THF, Toluene); reacts with protic solvents (water, alcohols).Characteristic of acyl chlorides.[5]
Predicted Spectroscopic Data

The following spectroscopic data is predicted based on the known spectra of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde and other related benzoyl chlorides.[6][7][8][9]

¹H NMR (Proton NMR) Spectrum (Predicted in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.6-7.8m2HAromatic protons ortho to the COCl group
~7.3-7.5m4HAromatic protons of the 4-methylbenzyl group
~6.9-7.1d1HAromatic proton ortho to the methoxy group
~5.2s2H-O-CH₂- (benzylic protons)
~3.9s3H-OCH₃ (methoxy protons)
~2.4s3H-CH₃ (methyl protons)

¹³C NMR (Carbon NMR) Spectrum (Predicted in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~168-170C=O (acyl chloride)
~155-158Aromatic C-O (ether linkage)
~148-152Aromatic C-O (methoxy group)
~137-140Quaternary aromatic C of the 4-methylbenzyl group
~132-135Quaternary aromatic C of the 4-methylbenzyl group
~128-130Aromatic CH of the 4-methylbenzyl group
~125-128Aromatic CH
~110-115Aromatic CH
~110-112Quaternary aromatic C adjacent to COCl
~70-72-O-CH₂- (benzylic carbon)
~56-OCH₃ (methoxy carbon)
~21-CH₃ (methyl carbon)

IR (Infrared) Spectroscopy (Predicted)

Wavenumber (cm⁻¹)Assignment
~1770-1800 (strong)C=O stretch of the acyl chloride
~1730-1750 (shoulder)Overtone of C-Cl stretch (Fermi resonance)[10]
~1600, ~1500, ~1450Aromatic C=C stretching vibrations
~1250-1300Asymmetric C-O-C stretch (ether)
~1020-1050Symmetric C-O-C stretch (ether)
~800-900C-Cl stretch

Mass Spectrometry (MS) (Predicted Fragmentation)

The mass spectrum is expected to show a molecular ion peak (M⁺). Key fragmentation patterns would likely involve the loss of the chlorine atom, the cleavage of the benzyl ether, and the formation of a stable tropylium ion from the 4-methylbenzyl group.[11][12][13][14]

Reactivity and Synthetic Applications

This compound is a potent acylating agent, and its reactivity is governed by the electrophilic nature of the carbonyl carbon in the acyl chloride group.

Acylation Reactions

It will readily react with nucleophiles such as alcohols, amines, and phenols to form the corresponding esters and amides. These reactions are typically carried out in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl byproduct.[15]

Friedel-Crafts Acylation

In the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), it can be used to acylate electron-rich aromatic and heteroaromatic compounds, leading to the formation of diaryl ketones. This is a powerful C-C bond-forming reaction.

Applications in Pharmaceutical and Agrochemical Synthesis

The structural motifs present in this building block are found in a variety of biologically active compounds. For example, substituted benzanilides, which can be synthesized from this benzoyl chloride, have been investigated as potassium channel activators.[1] Furthermore, this building block is a valuable intermediate in the synthesis of kinase inhibitors and other active pharmaceutical ingredients (APIs).[16][17]

Safety and Handling

As with all acyl chlorides, this compound must be handled with appropriate safety precautions in a well-ventilated fume hood.[5]

  • Corrosivity: It is corrosive and will cause severe burns upon contact with skin and eyes.

  • Reactivity with Water: It reacts violently with water and other protic solvents to release corrosive HCl gas. All glassware and solvents must be anhydrous.

  • Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture and incompatible materials.

Conclusion

This compound is a sophisticated and strategically valuable building block for organic synthesis. Its trifunctional nature allows for a range of chemical transformations, making it an ideal intermediate for the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science sectors. The synthetic routes and protocols outlined in this guide are based on robust and well-established chemical principles, providing a solid foundation for its preparation and application in the laboratory. As the demand for complex and highly functionalized molecules continues to grow, the utility of such well-designed building blocks will undoubtedly become even more pronounced.

References

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  • Perdih, A., & Sollner, M. (2004). Synthesis and biological activity of novel substituted benzanilides as potassium channel activators. V. Acta chimica slovenica, 51(1), 129-42.
  • Ward, R. S., Cooks, R. G., & Williams, D. H. (1968). Substituent effects in mass spectrometry. Mass spectra of substituted phenyl benzyl ethers. Journal of the American Chemical Society, 90(20), 5580-5582.
  • SpectraBase. (n.d.). Benzoylchloride - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • Zeitschrift für Naturforschung. (2005). An IR Study of Benzoyl Chloride Adsorbed on KA, NaA, and CaA Zeolites.
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  • Google Patents. (n.d.). Process for preparing substituted benzoyl chlorides.
  • MDPI. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 15(6), 4260-4269.
  • PubChem. (n.d.). 3-Benzyloxy-4-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

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  • MassBank. (n.d.). benzyl ethyl ether. Retrieved from [Link]

  • PubMed Central. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of the Indian Chemical Society, 98(11), 100188.
  • Ataman Kimya. (n.d.). BENZOYL CHLORIDE. Retrieved from [Link]

  • DergiPark. (n.d.). spectroscopic properties of 3-benzyl-4-[3-(3-nitrobenzoxy)-4- methoxybenzylideneamino]-4,5-dihydro-1h-1,2,4-triazol-5-one molecule. Retrieved from [Link]

  • Canadian Science Publishing. (1971). The Mass Spectrometry of para-Substituted Benzyl Nitrates. Canadian Journal of Chemistry, 49(2), 333-337.
  • YouTube. (2016). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). Retrieved from [Link]

  • NIST. (n.d.). Benzoyl chloride, 4-methoxy-. National Institute of Standards and Technology. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of a. 3-Methoxy-4-methylbenzoyl chloride. Retrieved from [Link]

  • HUNAN CHEM. (n.d.). Benzoyl Chloride Universal Chemical. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 3-methoxybenzyl chloride.
  • PubMed Central. (2010).
  • ResearchGate. (n.d.). 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde. Retrieved from [Link]

  • National Institutes of Health. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. Scientific Reports, 12(1), 22441.
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  • SpectraBase. (n.d.). 3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

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An In-Depth Technical Guide to the Reactivity of the Acyl Chloride Group in 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the acyl chloride functional group in 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride. This molecule is a key intermediate in various synthetic pathways, and understanding its reactivity is paramount for researchers, scientists, and professionals in drug development. We will delve into the electronic and steric factors influencing the electrophilicity of the carbonyl carbon, explore its principal reactions, and provide detailed experimental protocols for its derivatization. This guide is structured to offer not just procedural steps, but also the underlying chemical principles that govern the observed reactivity, ensuring a thorough and practical understanding for the target audience.

Introduction: The Chemical Landscape of a Versatile Intermediate

This compound is a substituted aromatic acyl chloride. The reactivity of this molecule is primarily centered around the acyl chloride functional group (-COCl). Acyl chlorides are among the most reactive derivatives of carboxylic acids, a characteristic attributed to the strong electron-withdrawing inductive effect of both the oxygen and chlorine atoms bonded to the carbonyl carbon.[1][2] This creates a significant partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack.[1][2]

The benzene ring is further functionalized with a methoxy group at the 3-position and a 4-methylbenzyloxy group at the 4-position. These substituents play a crucial role in modulating the reactivity of the acyl chloride and the aromatic ring itself. Understanding their electronic effects is key to predicting the molecule's behavior in various chemical transformations.

Electronic Influence of Substituents
  • Methoxy Group (-OCH₃): The methoxy group is an activating group.[3][4] It exerts a dual electronic effect: an electron-withdrawing inductive effect (-I) due to the high electronegativity of the oxygen atom, and a strong electron-donating mesomeric or resonance effect (+M) due to the lone pairs on the oxygen atom that can delocalize into the aromatic ring.[3][4] In most cases, the resonance effect dominates, leading to an overall electron-donating character, particularly at the ortho and para positions.[3][4][5] In this specific molecule, the methoxy group is meta to the acyl chloride, and its electron-donating resonance effect will influence the overall electron density of the ring.

  • 4-Methylbenzyloxy Group (-OCH₂C₆H₄CH₃): Similar to the methoxy group, the benzyloxy group is also an electron-donating group due to the resonance effect of the oxygen lone pairs. The para-methyl group on the benzyl ring further enhances this electron-donating ability through a positive inductive effect (+I). This group, being para to the acyl chloride, will significantly increase the electron density of the aromatic ring through resonance.

The combined electron-donating effects of these two substituents increase the electron density on the benzene ring, which can influence the reactivity of the acyl chloride group. While these groups activate the ring towards electrophilic aromatic substitution, their primary impact on the acyl chloride's reactivity is through their influence on the stability of the transition states in nucleophilic acyl substitution reactions.

Steric Considerations

The presence of the bulky 4-methylbenzyloxy group at the 4-position does not impose significant steric hindrance on the acyl chloride group at the 1-position. The linear nature of the benzyloxy linker allows for flexibility, minimizing direct steric clash with incoming nucleophiles. However, for reactions involving very bulky nucleophiles or catalysts, some minor steric effects might be observable.[6]

Core Reactivity: Nucleophilic Acyl Substitution

The primary mode of reactivity for this compound is nucleophilic acyl substitution .[7][8][9] This is a two-step mechanism involving the addition of a nucleophile to the carbonyl carbon, followed by the elimination of the chloride ion, which is an excellent leaving group.[8][10]

The general mechanism can be visualized as follows:

Caption: General Mechanism of Nucleophilic Acyl Substitution.

This inherent reactivity makes this compound a valuable precursor for the synthesis of a wide range of derivatives, including esters, amides, and anhydrides.[11]

Key Reactions and Synthetic Applications

The high reactivity of the acyl chloride group allows for a variety of transformations under relatively mild conditions.[1] The following sections detail the most common and synthetically useful reactions.

Hydrolysis: Formation of the Parent Carboxylic Acid

Acyl chlorides react readily, often vigorously, with water to form the corresponding carboxylic acid.[12][13][14] In the case of this compound, hydrolysis yields 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic acid and hydrogen chloride.[15][16] This reaction is often considered a nuisance, and care must be taken to exclude moisture during storage and handling to prevent degradation of the starting material.[1][13]

Reaction Scheme:

This compound + H₂O → 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic acid + HCl

Experimental Protocol: Hydrolysis
  • Setup: In a well-ventilated fume hood, dissolve 1.0 equivalent of this compound in a suitable organic solvent such as tetrahydrofuran (THF) or acetone in a round-bottom flask equipped with a magnetic stir bar.

  • Reaction: Slowly add an excess of water (e.g., 10 equivalents) to the stirred solution. The reaction is often exothermic.

  • Workup: After the reaction is complete (monitored by TLC or LC-MS), remove the organic solvent under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure carboxylic acid.

Esterification: Synthesis of Ester Derivatives

The reaction of this compound with alcohols or phenols is a highly efficient method for the synthesis of the corresponding esters.[12][13][17] This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrogen chloride byproduct.[7] The use of an acyl chloride for esterification is advantageous as the reaction is essentially irreversible, in contrast to the equilibrium-limited Fischer esterification with a carboxylic acid.[13][18]

Reaction Scheme:

This compound + R'-OH → 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoate ester + HCl

Experimental Protocol: Esterification
  • Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of this compound in an anhydrous aprotic solvent like dichloromethane (DCM) or diethyl ether in a flame-dried round-bottom flask.

  • Addition of Alcohol and Base: Add 1.1 equivalents of the desired alcohol or phenol, followed by the slow addition of 1.2 equivalents of a base (e.g., triethylamine or pyridine) at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup: Quench the reaction with a dilute aqueous acid solution (e.g., 1 M HCl) to neutralize excess base. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel.

Amide Formation: Accessing Amide Derivatives

Acyl chlorides react rapidly with ammonia, primary amines, and secondary amines to form primary, secondary, and tertiary amides, respectively.[12][19][20] The reaction is typically very vigorous.[19][21] Two equivalents of the amine are generally used: one to act as the nucleophile and the other to neutralize the HCl produced.[7][21] Alternatively, one equivalent of the amine can be used in the presence of an external base.[22]

Reaction Scheme:

This compound + R'R''NH → N-substituted-3-Methoxy-4-[(4-methylbenzyl)oxy]benzamide + HCl

Experimental Protocol: Amide Formation
  • Setup: In a round-bottom flask, dissolve 2.2 equivalents of the desired amine in a suitable solvent (e.g., DCM or THF).

  • Addition of Acyl Chloride: Cool the amine solution to 0 °C and slowly add a solution of 1.0 equivalent of this compound in the same solvent.

  • Reaction: Stir the reaction mixture at room temperature until completion.

  • Workup: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. The resulting amide can be purified by recrystallization or column chromatography.

Friedel-Crafts Acylation: Carbon-Carbon Bond Formation

This compound can act as an acylating agent in Friedel-Crafts reactions with electron-rich aromatic compounds.[23][24] This reaction, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃), results in the formation of a diaryl ketone.[23][25] The electron-donating groups on the benzoyl chloride ring can influence the reactivity and may require careful optimization of reaction conditions.

Reaction Scheme:

This compound + Arene (in the presence of a Lewis acid) → Diaryl Ketone + HCl

Experimental Protocol: Friedel-Crafts Acylation
  • Setup: To a suspension of 1.1 equivalents of anhydrous aluminum chloride in an inert solvent (e.g., DCM or 1,2-dichloroethane) at 0 °C, slowly add 1.0 equivalent of this compound.

  • Formation of Acylium Ion: Stir the mixture at 0 °C for 30 minutes to allow for the formation of the acylium ion complex.

  • Addition of Arene: Add 1.0 equivalent of the electron-rich arene to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to proceed at room temperature, monitoring its progress by TLC.

  • Workup: Carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl. Extract the product with an organic solvent, wash the organic layer with water and brine, dry, and concentrate. Purify the resulting ketone by column chromatography or recrystallization.

Quantitative Reactivity Data

The relative rates of reaction for this compound with various nucleophiles are influenced by the nucleophilicity of the attacking species and the reaction conditions. Below is a qualitative comparison of reactivity.

NucleophileProduct ClassRelative ReactivityTypical Conditions
WaterCarboxylic AcidVery HighAqueous media
AlcoholsEsterHighAnhydrous, with base
AminesAmideVery HighAnhydrous, often with excess amine
Aromatic HydrocarbonsKetoneModerateAnhydrous, with Lewis acid catalyst

Logical Relationships and Experimental Workflows

The synthesis and subsequent reactions of this compound can be visualized as a branching pathway from the parent carboxylic acid.

Synthetic Pathways start 3-Methoxy-4- [(4-methylbenzyl)oxy]benzoic acid acyl_chloride 3-Methoxy-4- [(4-methylbenzyl)oxy]benzoyl chloride start->acyl_chloride SOCl₂ or (COCl)₂ ester Ester Derivative acyl_chloride->ester R'-OH, Base amide Amide Derivative acyl_chloride->amide R'R''NH ketone Diaryl Ketone acyl_chloride->ketone Arene, AlCl₃ hydrolysis_product Carboxylic Acid (via Hydrolysis) acyl_chloride->hydrolysis_product H₂O caption Synthetic utility of this compound.

Sources

A Comprehensive Technical Guide to the Safe Handling of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Reactivity of a Bespoke Acyl Chloride

3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride is a specialized acyl chloride, a class of organic compounds renowned for their utility in synthesis and notorious for their reactivity. As researchers and drug development professionals, our ability to innovate is directly coupled with our capacity to handle such reactive intermediates with foresight and precision. This guide is not a mere recitation of standard protocols; it is a deep dive into the chemical causality that dictates the necessary safety and handling precautions for this specific, and likely bespoke, molecule. The core principle underpinning all that follows is this: every acyl chloride is a water-sensitive, corrosive, and potent electrophile . Understanding the "why" behind each handling step is paramount to creating a self-validating system of safety in the laboratory.

Section 1: The Chemical's Core Identity - Hazard Identification and Reactivity Profile

The primary hazard of this compound stems from the acyl chloride functional group (-COCl). The carbon atom of this group is highly electrophilic, making it a target for nucleophiles.

Reactivity with Nucleophiles: The most common and hazardous reaction is with water. Acyl chlorides react vigorously, often violently, with water to produce the corresponding carboxylic acid and corrosive hydrogen chloride (HCl) gas.[2] This reaction is exothermic and the rapid generation of HCl gas can cause a dangerous pressure buildup in a closed container.

  • Mechanism of Hydrolysis: The reaction proceeds via a nucleophilic addition-elimination mechanism. A water molecule attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate which then collapses, expelling a chloride ion and releasing a proton to form the carboxylic acid and HCl.

Other common laboratory nucleophiles will also react readily:

  • Alcohols: Form esters and HCl gas.

  • Amines: Form amides and HCl gas (which will then react with excess amine to form an ammonium salt).

  • Bases: Incompatible with strong bases.[1]

Corrosivity: Due to its reaction with moisture (including humidity in the air), the compound is considered corrosive and will fume in air, releasing HCl.[2] Contact with skin, eyes, and mucous membranes will cause severe burns.[1][3][4] Inhalation of vapors or the resulting HCl gas can cause severe respiratory irritation and damage.[1][5]

Stability: Sealed containers may build up pressure over time due to slow decomposition, especially if exposed to heat or moisture.[2]

Table 1: Inferred Hazard Profile and Physical Properties
PropertyValue/ClassificationRationale/Source
GHS Hazard Class Corrosive to Metals (Category 1)Inferred from reactivity of acyl chlorides.[3]
Skin Corrosion (Category 1B)Causes severe skin burns and eye damage.[3][4][5]
Serious Eye Damage (Category 1)Causes severe eye damage.[3][4][5]
Signal Word DangerBased on GHS classifications for analogous compounds.[3][4]
Physical State Likely a solid or high-boiling liquidBased on molecular weight and related benzoyl chlorides.[2]
Reactivity with Water Reacts violently to produce HCl gasCharacteristic reaction of all acyl chlorides.[2]
Incompatibilities Water, alcohols, amines, strong bases, oxidizing agentsCommon incompatibilities for acyl chlorides.[1][2]

Section 2: The Researcher's Shield - Exposure Controls and Personal Protective Equipment (PPE)

Given the corrosive and water-reactive nature of this compound, a multi-layered approach to exposure prevention is mandatory. Engineering controls are the first and most effective line of defense.

Engineering Controls:

  • Chemical Fume Hood: All handling of this compound, from weighing to reaction setup and workup, MUST be conducted inside a certified chemical fume hood.[6] This is non-negotiable. The fume hood contains vapors and the HCl gas produced upon contact with atmospheric moisture.

  • Emergency Eyewash and Safety Shower: Must be readily accessible and tested regularly. Immediate and prolonged flushing is the most critical first aid for any skin or eye contact.[1][3]

Personal Protective Equipment (PPE): Your PPE is your last line of defense. It must be selected for chemical resistance and worn correctly at all times.

  • Eye and Face Protection: Tightly fitting safety goggles are the minimum requirement. Given the severe corrosivity and potential for splashing, a full face shield worn over safety goggles is strongly recommended.[6][7]

  • Skin and Body Protection:

    • Gloves: Wear chemical-resistant gloves. Butyl rubber or a double layer of nitrile gloves are appropriate choices. Inspect gloves for any signs of degradation or pinholes before and during use. Change gloves immediately if contamination is suspected.

    • Lab Coat: A flame-resistant lab coat that is fully buttoned with sleeves rolled down is required.[6]

    • Clothing: Full-length pants and closed-toe shoes are mandatory. No exposed skin on the legs, ankles, or feet.[6]

Section 3: The Controlled Environment - Prudent Handling and Storage Protocols

The principle of "as low as reasonably achievable" (ALARA) exposure should guide all handling practices.

Handling:

  • Inert Atmosphere: When possible, handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.

  • Dispensing: Use glass or polytetrafluoroethylene (PTFE) lined equipment for transfers. Metal spatulas should be avoided if possible, but if used, must be clean and dry.

  • Avoid Inhalation: Do not breathe vapors or the HCl fumes.[1][6]

  • Washing: Wash hands and any exposed skin thoroughly after handling, even if no direct contact is suspected.[3]

Storage:

  • Container: Store in a tightly sealed, corrosion-resistant container. The cap should have a liner that is resistant to acid chlorides (e.g., PTFE).

  • Environment: Store in a cool, dry, and well-ventilated area, away from incompatible materials.[1] A desiccator cabinet is an ideal storage location.

  • Moisture Prevention: Never store in an area where it could come into contact with water.

  • Labeling: Ensure the container is clearly labeled with the full chemical name and all appropriate hazard warnings.

Section 4: When Protocols Fail - Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental release or exposure.

Spill Response:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Isolate: Secure the area to prevent re-entry.

  • PPE: Don appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.

  • Contain and Absorb: For small spills, cover with a dry, inert absorbent material such as sand, vermiculite, or a commercial sorbent rated for acidic/corrosive materials. DO NOT USE WATER OR COMBUSTIBLE MATERIALS LIKE PAPER TOWELS.

  • Neutralize (with caution): Once absorbed, the material can be slowly and cautiously added to a large volume of a neutralizing agent like sodium bicarbonate solution, with stirring, in a fume hood. Be prepared for gas evolution.

  • Collect and Dispose: Scoop the neutralized absorbent material into a clearly labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Wipe the spill area with a neutralizing solution, followed by soap and water.

Exposure Response:

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][3]

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[1][3] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-30 minutes, holding the eyelids open.[1][3] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Section 5: The Final Step - Waste Disposal

All waste containing this compound, including empty containers, contaminated absorbents, and reaction residues, must be treated as hazardous waste.

  • Quenching: Before disposal, any unreacted acyl chloride should be cautiously quenched. This is typically done by slowly adding the material to a stirred, ice-cold solution of a weak base like sodium bicarbonate, or to an alcohol like isopropanol. The quenching procedure must be performed in a fume hood.

  • Containers: Collect waste in a designated, labeled, and sealed hazardous waste container.

  • Regulations: Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Protocol: Synthesis of an Amide using this compound

This protocol illustrates the practical application of the safety principles discussed.

Objective: To safely synthesize N-benzyl-3-methoxy-4-[(4-methylbenzyl)oxy]benzamide.

Materials:

  • This compound

  • Benzylamine

  • Triethylamine (as an HCl scavenger)

  • Anhydrous dichloromethane (DCM)

  • Round bottom flask, magnetic stirrer, syringes, needles, argon/nitrogen line

Procedure:

  • Preparation (in a fume hood):

    • Ensure the fume hood sash is at the appropriate height.

    • Don all required PPE (face shield over goggles, lab coat, double nitrile gloves).

    • Set up a clean, dry, round-bottom flask with a magnetic stir bar under an inert atmosphere of argon or nitrogen.

  • Reagent Addition (in a fume hood):

    • Dissolve benzylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM in the reaction flask.

    • In a separate, dry flask, dissolve this compound (1.0 equivalent) in anhydrous DCM.

    • Using a dry syringe, slowly add the acyl chloride solution dropwise to the stirred amine solution at 0°C (ice bath). The slow addition is crucial to control the exothermic reaction.

  • Reaction Monitoring (in a fume hood):

    • Allow the reaction to stir and warm to room temperature.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Workup and Quenching (in a fume hood):

    • Once the reaction is complete, cool the flask in an ice bath.

    • Slowly add water or a saturated aqueous solution of sodium bicarbonate to quench any unreacted acyl chloride and neutralize the triethylamine hydrochloride salt. Be aware of potential gas evolution.

  • Purification:

    • Transfer the mixture to a separatory funnel.

    • Extract the product with DCM, wash the organic layer with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

  • Waste Disposal:

    • Dispose of all liquid and solid waste in appropriately labeled hazardous waste containers.

Visualizations: Workflows for Safety

Diagram 1: Safe Handling Workflow

G cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood Certification prep2 Don Full PPE (Face Shield, Goggles, Lab Coat, Gloves) prep1->prep2 prep3 Gather Dry Glassware & Reagents prep2->prep3 handle1 Work Under Inert Atmosphere prep3->handle1 handle2 Weigh/Dispense in Hood handle1->handle2 handle3 Slowly Add Reagents (Control Exotherm) handle2->handle3 handle4 Monitor Reaction handle3->handle4 clean1 Quench Reaction Mixture Cautiously handle4->clean1 clean2 Segregate & Label Hazardous Waste clean1->clean2 clean3 Decontaminate Glassware in Hood clean2->clean3 clean4 Remove PPE & Wash Hands clean3->clean4

Caption: Workflow for the safe handling of reactive acyl chlorides.

Diagram 2: Emergency Response Decision Tree

G start Incident Occurs spill Is it a Spill? start->spill exposure Is it a Personal Exposure? start->exposure spill_small Small & Controllable? spill->spill_small Yes spill_large Evacuate & Call Emergency Services spill->spill_large No exp_skin_eye Skin or Eye Contact? exposure->exp_skin_eye spill_small->spill_large No spill_absorb Absorb with Dry, Inert Material (NO WATER) spill_small->spill_absorb Yes spill_dispose Collect for Hazardous Waste spill_absorb->spill_dispose exp_inhalation Inhalation? exp_skin_eye->exp_inhalation No flush Flush with Water for 15+ min Remove Contaminated Clothing exp_skin_eye->flush Yes exp_ingestion Ingestion? exp_inhalation->exp_ingestion No fresh_air Move to Fresh Air exp_inhalation->fresh_air Yes rinse_mouth Rinse Mouth DO NOT Induce Vomiting exp_ingestion->rinse_mouth Yes medical Seek Immediate Medical Attention flush->medical fresh_air->medical rinse_mouth->medical

Sources

Methodological & Application

Synthesis of Novel Amides using 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract

The amide bond is a cornerstone of modern medicinal chemistry and drug development, forming the backbone of countless pharmaceutical agents.[1] This document provides a detailed guide for the synthesis of novel amides utilizing 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride, a versatile and functionalized acylating agent. We will explore the underlying chemical principles, provide detailed, field-proven protocols for synthesis and purification, and discuss the critical aspects of reaction optimization and product characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to employ this reagent for the efficient construction of complex molecular architectures.

Scientific Background and Rationale

The Primacy of the Amide Bond

The amide functional group is one of the most prevalent structural motifs in biologically active molecules, second only to aromatic rings.[2] Its remarkable stability, coupled with its ability to act as both a hydrogen bond donor and acceptor, makes it a critical component for molecular recognition at biological targets. The direct coupling of a carboxylic acid and an amine is generally inefficient due to a competing acid-base reaction.[3] Therefore, the activation of the carboxylic acid is necessary, with the conversion to a highly electrophilic acyl chloride being one of the most robust and common strategies.[3][4]

The Schotten-Baumann Reaction: A Classic Transformed

The acylation of an amine with an acyl chloride, known as the Schotten-Baumann reaction, is a powerful method for amide bond formation.[3] The reaction proceeds rapidly, often at room temperature, and is typically conducted in an aprotic solvent in the presence of a base. The base, usually a tertiary amine like triethylamine (TEA) or pyridine, serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.

Spotlight on the Reagent: this compound

This specific acyl chloride offers several strategic advantages for the synthetic chemist:

  • Structural Complexity: It provides a pre-functionalized aromatic scaffold, incorporating methoxy and substituted benzyloxy groups. These features can be leveraged to fine-tune steric and electronic properties, as well as influence the solubility and metabolic stability of the final amide product.

  • Reactivity: As an acyl chloride, it is a highly reactive electrophile, enabling efficient coupling with a wide range of primary and secondary amines. The electron-donating nature of the methoxy and benzyloxy substituents may slightly temper its reactivity compared to unsubstituted benzoyl chloride, a factor that can sometimes be exploited for improved selectivity.

  • Versatility: It serves as a key intermediate for building a library of diverse amide derivatives, which is a common approach in the early stages of drug discovery to establish structure-activity relationships (SAR).[4]

Safety, Handling, and Storage

CRITICAL SAFETY NOTICE: Acyl chlorides are hazardous materials. They are corrosive, lachrymators (tear-producing), and react violently with water and other protic solvents.[5][6][7] All handling must be performed in a certified chemical fume hood by trained personnel.

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, butyl-rubber gloves, and tightly fitting safety goggles with a face shield.[5][6]

  • Handling: Use spark-proof tools and handle under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with atmospheric moisture.[8][9] Containers should be grounded to prevent static discharge.[6]

  • Storage: Store in a cool, dry, well-ventilated area designated for flammable and corrosive materials. The container must be kept tightly sealed.[6][8] Never allow the product to come into contact with water during storage.[6]

  • Spill & First Aid: In case of skin contact, immediately rinse with plenty of water for at least 15 minutes and remove contaminated clothing.[7] If inhaled, move to fresh air.[5] In all cases of exposure, seek immediate medical attention.[7]

Experimental Protocols

This section details the step-by-step procedures for the synthesis, work-up, and characterization of amides derived from this compound.

Protocol 1: General Synthesis of N-Substituted Amides

This protocol describes the standard procedure for reacting the acyl chloride with a primary or secondary amine.

Materials:

  • Amine (1.0 equivalent)

  • This compound (1.05 equivalents)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 equivalents)

  • Nitrogen or Argon gas supply

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Setup: To a dry, oven-flamed round-bottom flask under an inert atmosphere (N₂ or Ar), add the selected amine (1.0 eq.).

  • Solvation: Dissolve the amine in anhydrous DCM (or THF) to a concentration of approximately 0.1-0.5 M.

  • Base Addition: Add the base (TEA or DIPEA, 1.2 eq.) to the stirring solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to control the exothermic reaction and minimize potential side reactions.

  • Acyl Chloride Preparation: In a separate dry flask, dissolve this compound (1.05 eq.) in a minimal amount of anhydrous DCM.

  • Reaction: Add the acyl chloride solution dropwise to the cooled, stirring amine solution over 15-30 minutes using a dropping funnel. A precipitate (triethylammonium chloride) will likely form immediately.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-4 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.

Protocol 2: Aqueous Work-up and Product Isolation

This procedure effectively removes the base, unreacted starting materials, and byproducts.

Procedure:

  • Quenching: Carefully quench the reaction by adding deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and add more DCM if necessary.

  • Washing Sequence:

    • Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base).

    • Wash with a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid).

    • Wash with brine (saturated NaCl solution) to remove residual water.

  • Drying: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude amide product.

Protocol 3: Purification and Characterization

The final step is to purify the crude product and verify its structure and purity.

Purification:

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often the most effective purification method.

  • Column Chromatography: For oils or solids that do not recrystallize well, purification by silica gel column chromatography is recommended. A gradient of ethyl acetate in hexanes is a common eluent system.

Characterization: The purified amide should be characterized using standard analytical techniques.[10][11]

  • FTIR Spectroscopy: Look for a strong C=O stretching vibration for the amide carbonyl (typically 1630-1680 cm⁻¹) and an N-H stretching band for secondary amides (around 3300 cm⁻¹).[10][12]

  • ¹H and ¹³C NMR Spectroscopy: Confirm the structure by analyzing the chemical shifts, integration, and coupling patterns. The amide N-H proton often appears as a broad singlet in the ¹H NMR spectrum.[10][13]

  • Mass Spectrometry (MS): Determine the molecular weight of the product and confirm the expected molecular formula.[11]

Visualization of Workflow and Mechanism

General Reaction Mechanism

The following diagram illustrates the nucleophilic acyl substitution mechanism for the formation of the amide bond.

Caption: General mechanism of amide formation.

Experimental Workflow

This flowchart outlines the complete process from reaction setup to final product analysis.

Caption: Step-by-step experimental workflow.

Data Presentation and Expected Results

The following tables provide representative data for synthesized amides and their expected spectral characteristics.

Table 1: Representative Amide Synthesis Data
EntryAmine SubstrateProduct StructureMol. Weight ( g/mol )Typical Yield (%)
1AnilineN-phenyl-3-methoxy-4-[(4-methylbenzyl)oxy]benzamide377.4585-95%
2BenzylamineN-benzyl-3-methoxy-4-[(4-methylbenzyl)oxy]benzamide391.4890-98%
3Pyrrolidine(3-Methoxy-4-[(4-methylbenzyl)oxy]phenyl)(pyrrolidin-1-yl)methanone355.4588-96%
4CyclohexylamineN-cyclohexyl-3-methoxy-4-[(4-methylbenzyl)oxy]benzamide383.5180-90%

Note: Yields are hypothetical and depend on specific reaction conditions and purification efficiency.

Table 2: Key Spectroscopic Data for a Representative Product (Entry 2)
TechniqueFeatureExpected Chemical Shift / Wavenumber
¹H NMR Amide N-H~6.0-8.5 ppm (broad singlet)
Benzyl CH₂ (Amine)~4.6 ppm (doublet)
Benzyl CH₂ (Ether)~5.2 ppm (singlet)
Methoxy OCH₃~3.9 ppm (singlet)
Methyl CH₃~2.4 ppm (singlet)
Aromatic H~6.9-7.8 ppm (multiplets)
FTIR N-H Stretch~3300 cm⁻¹
C=O Stretch (Amide I)~1640 cm⁻¹
C-O Stretch (Ether)~1260 cm⁻¹
MS (ESI+) [M+H]⁺392.19

References

  • Amide Synthesis - Fisher Scientific.

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem.

  • Amine to Amide (Coupling) - Common Conditions . Organic Chemistry Portal.

  • Western Carolina University Standard Operating Procedure for the use of Acetyl chloride . Western Carolina University.

  • Acetyl chloride - Safety Data Sheet . Sigma-Aldrich.

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH.

  • Safety Data Sheet: Acetyl chloride - Chemos GmbH&Co.KG.

  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science.

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 . ACS Publications.

  • Application Notes and Protocols: Synthesis of 4-Methoxybenzoic Acid Amides from Acid Chloride - Benchchem.

  • ICSC 0210 - ACETYL CHLORIDE - Inchem.org.

  • Acetyl chloride - SAFETY DATA SHEET . Fisher Scientific.

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC.

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 . Organic Chemistry Portal.

  • Amide synthesis by acylation - Organic Chemistry Portal.

  • Syntheses and structures of two benzoyl amides... - PubMed Central - NIH.

  • 24.1: Structural, Physical, and Spectral Characteristics of Amides - Chemistry LibreTexts.

  • 4-Methoxybenzoyl chloride - Chem-Impex.

  • 1 H NMR spectral data on Ru(II) complexes with coordinated amide - ResearchGate.

  • 3-Methoxy-2-[(3-methylbenzyl)oxy]benzoyl chloride - Benchchem.

  • Preparation, Characterization and Evaluation of Some New Amides as Antimicrobial Agents - DergiPark.

  • Organic Nitrogen Compounds, VII: Amides—The Rest of the Story - Spectroscopy Online.

  • 4-Methoxybenzoyl chloride - SAFETY DATA SHEET . Fisher Scientific.

  • Qualitative determination of an amide of unknown fragmentation pattern using Gas Chromatography . American Journal of Engineering Research.

  • Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™ - ResearchGate.

  • Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM - University of Huddersfield Research Portal.

  • Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides - Google Patents.

  • 3-Methoxy-4-methylbenzoyl chloride - PubChem.

  • Benzoyl chloride, 4-methoxy- - NIST WebBook.

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Introduction: The Versatility of a Multifunctional Benzoyl Chloride Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Esterification Reactions with 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This compound is a highly functionalized acyl chloride that serves as a critical building block in the synthesis of complex organic molecules. Its structure, featuring a reactive acyl chloride group, a methoxy substituent, and a benzyl ether protecting group, makes it an ideal precursor for creating a diverse range of ester derivatives. These esters are of significant interest in medicinal chemistry and materials science, where fine-tuning of molecular properties such as solubility, bioavailability, and electronic characteristics is paramount.

Esterification is a fundamental chemical transformation, and the use of a highly reactive acyl chloride like this compound provides a robust and efficient route to ester synthesis.[1][2] Unlike Fischer esterification, which involves an equilibrium between a carboxylic acid and an alcohol, the reaction of an acyl chloride is rapid and irreversible, often proceeding to completion under mild conditions.[2][3] This guide provides a comprehensive overview of the underlying principles, detailed experimental protocols, and expert insights for successfully synthesizing esters using this versatile intermediate.

Core Principles: The Nucleophilic Acyl Substitution Mechanism

The conversion of this compound to an ester proceeds via a well-established nucleophilic addition-elimination mechanism .[4][5][6] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Nucleophilic Addition: The reaction is initiated by the attack of a lone pair of electrons from the oxygen atom of an alcohol (the nucleophile) on the electrophilic carbonyl carbon of the acyl chloride.[6][7] This step breaks the carbonyl π-bond, forming a transient tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The carbonyl double bond is reformed, and in the process, the most stable leaving group—the chloride ion—is expelled.[6][7]

  • Deprotonation: The resulting product is a protonated ester, which is a strong acid. A base, typically a non-nucleophilic amine such as pyridine or triethylamine (TEA), is added to the reaction mixture to neutralize the hydrogen chloride (HCl) byproduct that is formed.[5][8] This is a critical step, as it drives the reaction to completion and prevents potential acid-catalyzed side reactions or degradation of the desired product.[9]

The overall transformation is highly favorable due to the excellent leaving group ability of the chloride ion and the exergonic nature of the reaction.[6]

Caption: Nucleophilic Addition-Elimination Mechanism for Ester Synthesis.

Detailed Application Protocols

Protocol 1: General Ester Synthesis with Primary and Secondary Alcohols

This protocol outlines a robust method for the esterification of primary and secondary alcohols. The reaction is typically fast and high-yielding.

Materials and Reagents:

  • This compound

  • Alcohol (e.g., ethanol, isopropanol, benzyl alcohol)

  • Anhydrous Pyridine or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[9]

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Nitrogen or Argon gas supply

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Septa and needles

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Workflow:

Experimental_Workflow A 1. Setup & Inert Atmosphere Dissolve alcohol (1.0 eq) and base (1.2 eq) in anhydrous solvent under N₂. B 2. Cooling Cool the solution to 0 °C in an ice-water bath. A->B C 3. Acyl Chloride Addition Slowly add a solution of the acyl chloride (1.05 eq) in anhydrous solvent dropwise. B->C D 4. Reaction Allow to warm to room temperature. Stir for 1-4 hours, monitoring by TLC. C->D E 5. Work-up: Quench & Wash Quench with water. Wash sequentially with 1M HCl, sat. NaHCO₃, and brine. D->E F 6. Drying & Concentration Dry organic layer over MgSO₄, filter, and concentrate in vacuo. E->F G 7. Purification Purify the crude product via flash column chromatography or recrystallization. F->G

Sources

Application Notes and Protocols for the Synthesis of N-Substituted 3-Methoxy-4-[(4-methylbenzyl)oxy]benzamides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the efficient coupling of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride with a diverse range of primary amines to yield the corresponding N-substituted benzamides. These products are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules.[1][2] The protocol detailed herein is grounded in the principles of the Schotten-Baumann reaction, a robust and versatile method for amide bond formation.[3][4][5][6] This guide will elaborate on the mechanistic underpinnings, provide a detailed step-by-step protocol, and offer insights into reaction optimization, troubleshooting, and safety considerations.

Introduction and Scientific Background

The amide bond is a cornerstone of modern organic and medicinal chemistry, forming the backbone of peptides and proteins and being a key structural motif in a vast array of pharmaceuticals.[2][7] The reaction between an acyl chloride and a primary amine is a fundamental and highly efficient method for constructing this linkage.[][9] The specific acyl chloride in focus, this compound, serves as a valuable building block, incorporating a methoxy and a substituted benzyloxy group, which can influence the physicochemical properties and biological activity of the final amide products.[1][10]

The protocol described leverages the Schotten-Baumann reaction, which facilitates the acylation of amines under basic conditions.[3][5][11] The reaction is typically performed in a two-phase system or in an aprotic solvent with an added base to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.[4][5] Understanding the reaction mechanism is crucial for optimizing conditions and troubleshooting potential issues.

Reaction Mechanism

The coupling of this compound with a primary amine proceeds via a nucleophilic acyl substitution mechanism.[4][6] The key steps are as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride. This forms a tetrahedral intermediate.[6]

  • Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, a good leaving group.

  • Deprotonation: The resulting protonated amide is neutralized by a base present in the reaction mixture, yielding the final N-substituted amide product and a salt.[6] The presence of a base is critical to prevent the protonation of the starting amine, which would render it non-nucleophilic.[5]

Caption: Mechanism of Amide Formation.

Materials and Methods

Reagents and Solvents
  • This compound: This reagent should be prepared fresh or stored under anhydrous conditions to prevent hydrolysis. A potential synthesis route involves the reaction of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic acid with a chlorinating agent like thionyl chloride or oxalyl chloride.[12]

  • Primary Amine (R-NH₂): A wide variety of primary amines can be used. The purity of the amine is crucial for obtaining a clean product.

  • Base: Anhydrous triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used organic bases.[11] Alternatively, an aqueous solution of sodium hydroxide or potassium carbonate can be employed in a biphasic system.[3][13]

  • Solvent: Anhydrous dichloromethane (DCM), tetrahydrofuran (THF), or toluene are suitable aprotic solvents.[13][14]

  • Work-up Reagents: 1 M Hydrochloric acid (HCl), saturated aqueous sodium bicarbonate (NaHCO₃), brine, and anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: Silica gel for column chromatography and appropriate solvents (e.g., hexanes, ethyl acetate).

Equipment
  • Round-bottom flasks and standard glassware

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Addition funnel

  • Ice bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Flash chromatography system

Detailed Experimental Protocol

This protocol provides a general procedure for the coupling of this compound with a primary amine. Optimization may be required based on the specific amine used.

Experimental_Workflow A Preparation of this compound C Acylation Reaction A->C B Amine Solution Preparation B->C D Reaction Quenching C->D E Aqueous Work-up D->E F Drying and Concentration E->F G Purification F->G H Characterization G->H

Caption: General Experimental Workflow.

Preparation of this compound
  • To a solution of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic acid (1.0 eq) in anhydrous toluene, add thionyl chloride (2.0-3.0 eq).[12]

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC or the cessation of gas evolution.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and solvent. The resulting crude benzoyl chloride is often used directly in the next step.

Amide Coupling (Schotten-Baumann Conditions)
  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 eq) and triethylamine (1.2-1.5 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Dissolve the crude this compound (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring the progress by TLC.[14]

  • Quenching: Once the reaction is complete, quench by adding water or 1 M HCl.

  • Work-up: Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted 3-Methoxy-4-[(4-methylbenzyl)oxy]benzamide.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, LC-MS, HRMS).

Data and Expected Results

The following table provides a hypothetical summary of reaction parameters for the coupling with different classes of primary amines. Actual results may vary.

Primary Amine Type Base Solvent Temp (°C) Time (h) Typical Yield (%) Notes
Aliphatic (e.g., butylamine)Et₃NDCM0 to RT2-485-95Generally fast and high yielding.
Aromatic (e.g., aniline)Et₃N/DMAP (cat.)DCM/THFRT8-1670-85Less nucleophilic, may require longer reaction times or a catalyst.
Hindered (e.g., tert-butylamine)DIPEATolueneRT to 5012-2450-70Steric hindrance can slow the reaction; may require elevated temperatures.

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Low Yield - Hydrolysis of the acyl chloride- Incomplete reaction- Amine is not sufficiently nucleophilic- Ensure anhydrous conditions and freshly prepared/stored acyl chloride.- Increase reaction time or temperature.- Add a catalyst like 4-dimethylaminopyridine (DMAP).[11]
Multiple Products - Over-acylation (for amines with other nucleophilic groups)- Side reactions of the amine- Use a slight excess of the amine.- Protect other reactive functional groups on the amine.
Starting Material Remaining - Insufficient acyl chloride- Deactivation of the amine- Use a slight excess of the acyl chloride (1.1-1.2 eq).- Ensure sufficient base is present to neutralize HCl.
Product is an oil and will not crystallize - Impurities present- Inherent property of the product- Re-purify by column chromatography.- Attempt trituration with a non-polar solvent like hexanes.

Safety Precautions

  • Acyl Chlorides: this compound, like other acyl chlorides, is corrosive, lachrymatory, and reacts violently with water.[15][16][17][18][19] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[15][17][19]

  • Solvents: Dichloromethane and toluene are hazardous. Avoid inhalation and skin contact.

  • Bases: Triethylamine and DIPEA are corrosive and have strong odors. Handle with care in a fume hood.

  • General: Always handle chemicals in accordance with good laboratory practices.[15] Ensure that an emergency eyewash and safety shower are readily accessible.[19]

Conclusion

The protocol outlined in this application note provides a reliable and adaptable method for the synthesis of N-substituted 3-Methoxy-4-[(4-methylbenzyl)oxy]benzamides. By understanding the underlying Schotten-Baumann reaction mechanism and adhering to the procedural and safety guidelines, researchers can efficiently generate a library of these valuable compounds for further investigation in drug discovery and development programs.

References

  • Grokipedia. Schotten–Baumann reaction.
  • Benchchem. N-Aryl Benzamide Synthesis - Technical Support Center.
  • SATHEE CUET. Chemistry Schotten Baumann Reaction.
  • Organic Chemistry Portal. Schotten-Baumann Reaction.
  • Lokey Lab Protocols - Wikidot. Schotten-Baumann Reaction.
  • J&K Scientific LLC. Schotten-Baumann Reaction.
  • Vedantu. Primary amines react with benzoyl chloride to give class 11 chemistry CBSE.
  • Sigma-Aldrich. Acetyl chloride - Safety Data Sheet.
  • Chemos GmbH&Co.KG. Safety Data Sheet: Acetyl chloride.
  • BOC Sciences. Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
  • Slideshare. Synthesis of benzamide from benzyl chloride.
  • Western Carolina University. Standard Operating Procedure for the use of Acetyl chloride.
  • Inchem.org. ICSC 0210 - ACETYL CHLORIDE.
  • Fisher Scientific. Acetyl chloride - SAFETY DATA SHEET.
  • Fisher Scientific. Amide Synthesis.
  • PrepChem.com. Synthesis of a. 3-Methoxy-4-methylbenzoyl chloride.
  • Chemixl Intermediates Pvt. Ltd. 3 Methoxy 4 methyl Benzoic Acid.
  • Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate.
  • MDPI. A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles.
  • RSC Publishing. Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides.

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Application Notes & Protocols for the Use of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl Chloride in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Substituted Benzoyl Moieties in Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has revolutionized targeted therapy, with a significant portion of these inhibitors targeting the ATP-binding site of the kinase domain.[1] The design of these molecules is a meticulous process of optimizing interactions with the kinase to achieve high potency and selectivity.

Within this context, the benzoyl moiety serves as a critical structural scaffold in a variety of kinase inhibitors.[2] Its aromatic ring can engage in crucial π-stacking and hydrophobic interactions within the ATP-binding pocket. Furthermore, the substitution pattern on the benzoyl ring offers a versatile platform for fine-tuning the inhibitor's pharmacological properties. Strategic placement of functional groups can modulate solubility, cell permeability, and, most importantly, the affinity and selectivity for the target kinase.[3]

This application note provides a detailed guide on the use of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride , a specialized acylating agent, for the synthesis of kinase inhibitors. The unique substitution pattern of this reagent—featuring a methoxy group and a larger 4-methylbenzyloxy group—offers distinct steric and electronic properties that can be exploited to probe and occupy specific regions of the kinase active site, potentially enhancing selectivity and potency. While direct synthesis of a marketed drug using this specific reagent is not prominently documented, this guide presents a robust, representative protocol adapted for its use in coupling with a core amine scaffold, exemplified by the synthesis of a Lapatinib-like quinazoline amine intermediate.

Chemical Properties and Handling of this compound

This compound is a highly reactive acyl chloride.[4] Like other compounds in its class, its utility in synthesis is matched by its hazardous nature, necessitating strict safety protocols.

Key Characteristics:

  • High Reactivity: The acyl chloride functional group is an excellent electrophile, readily reacting with nucleophiles such as amines, alcohols, and phenols to form stable amide and ester bonds, respectively.[5] This high reactivity ensures efficient and often irreversible coupling, driving reactions to completion.[6]

  • Moisture Sensitivity: Acyl chlorides react violently with water, including atmospheric moisture, to produce the corresponding carboxylic acid and corrosive hydrogen chloride (HCl) gas.[6] All manipulations must be performed under anhydrous conditions.

  • Corrosivity: The compound and its reaction byproduct (HCl) are corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[7]

Safety and Handling Precautions:

  • Work Environment: Always handle this compound in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat at all times.

  • Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Storage: Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like water, alcohols, and bases.[6]

  • Quenching: Any residual acyl chloride should be quenched carefully, typically by slow addition to a stirred, cold solution of a nucleophile like isopropanol or an aqueous base solution.

Representative Application: Acylation of a Quinazoline Amine Core

This section details a representative protocol for the N-acylation of a 6-aminoquinazoline core, a common scaffold in EGFR/HER2 inhibitors like Lapatinib. This reaction forms the crucial amide bond that connects the core heterocycle to the substituted benzoyl moiety.

Rationale for Experimental Choices
  • Solvent: Anhydrous aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are chosen to prevent reaction with the acyl chloride. DCM is often preferred for its ease of removal post-reaction.

  • Base: A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), is essential. Its role is to scavenge the HCl gas generated during the reaction.[8] This prevents the protonation of the starting amine (which would render it unreactive) and minimizes acid-catalyzed side reactions. Pyridine can also be used and may serve as a mild catalyst.

  • Temperature: The reaction is initiated at a low temperature (0 °C) to control the initial exothermic reaction between the highly reactive acyl chloride and the amine. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_amine Dissolve Quinazoline Amine in Anhydrous DCM prep_base Add Triethylamine (Base) prep_amine->prep_base prep_inert Establish Inert Atmosphere (N2) prep_base->prep_inert prep_cool Cool to 0 °C prep_inert->prep_cool add_acyl Add Acyl Chloride Solution Dropwise to Amine Mixture prep_cool->add_acyl prep_acyl Dissolve Acyl Chloride in Anhydrous DCM prep_acyl->add_acyl react Stir at 0 °C, then Warm to Room Temperature monitor Monitor by TLC/LC-MS react->monitor quench Quench with Water/Brine monitor->quench extract Extract with DCM quench->extract wash Wash Organic Layer (aq. NaHCO3, Brine) extract->wash dry Dry (Na2SO4), Filter, and Concentrate wash->dry purify Purify by Column Chromatography dry->purify caption Workflow for N-Acylation

Caption: General workflow for the N-acylation of an amine with an acyl chloride.

Detailed Step-by-Step Protocol

Materials:

  • 6-Aminoquinazoline derivative (1.0 eq)

  • This compound (1.1 - 1.2 eq)

  • Triethylamine (TEA) or DIPEA (2.0 - 3.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., Hexane/Ethyl Acetate or DCM/Methanol)

Procedure:

  • Reaction Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add the 6-aminoquinazoline derivative (1.0 eq).

  • Dissolution and Basification: Dissolve the amine in anhydrous DCM (approx. 10-20 mL per mmol of amine) under an inert atmosphere of nitrogen or argon. Add triethylamine (2.0 eq).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Acyl Chloride Addition: In a separate dry flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes using a syringe or dropping funnel.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-16 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Workup: Upon completion, cool the reaction mixture back to 0 °C and quench by slowly adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove excess acid) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system to afford the pure N-acylated product.

Data Presentation: Key Reaction Parameters

ParameterRecommended ValueRationale
Stoichiometry
Amine1.0 eqLimiting reagent.
Acyl Chloride1.1 - 1.2 eqA slight excess ensures complete consumption of the valuable amine starting material.
Base (TEA/DIPEA)2.0 - 3.0 eqScavenges HCl produced and neutralizes any HCl present in the acyl chloride reagent.
Reaction Conditions
Temperature0 °C to Room Temp.Controls initial exothermicity and allows the reaction to proceed to completion.
SolventAnhydrous DCM/THFAprotic and unreactive towards the acyl chloride.[8]
AtmosphereInert (N₂ or Ar)Prevents hydrolysis of the acyl chloride by atmospheric moisture.[6]
Duration2 - 16 hoursReaction time is substrate-dependent and should be determined by monitoring.

Target Pathway Context: EGFR/HER2 Signaling

The quinazoline scaffold, which can be acylated using the described protocol, is a cornerstone of inhibitors targeting the Epidermal Growth Factor Receptor (EGFR/HER1) and Human Epidermal Growth Factor Receptor 2 (HER2).[9] These receptors are part of the ErbB family of receptor tyrosine kinases. Their aberrant activation, often through overexpression or mutation, leads to uncontrolled cell proliferation, survival, and invasion, which are hallmarks of many cancers.[1]

Dual inhibitors like Lapatinib bind to the intracellular ATP-binding site of both EGFR and HER2, preventing the downstream activation of critical pro-survival signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways.[8] The 3-methoxy-4-[(4-methylbenzyl)oxy]benzoyl group would occupy a specific region of this ATP pocket, and its unique structure could be leveraged to enhance binding affinity or selectivity.

EGFR/HER2 Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT Pathway cluster_mapk RAS/MAPK Pathway cluster_nucleus Nucleus EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization HER2 HER2 HER2->Dimerization PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Ligand Growth Factor (e.g., EGF) Ligand->EGFR Dimerization->PI3K Dimerization->RAS Inhibitor 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl -based Kinase Inhibitor Inhibitor->Dimerization BLOCKS caption Targeting the EGFR/HER2 Signaling Pathway

Sources

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the application of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride as a strategic building block in the synthesis of novel heterocyclic compounds, particularly quinazolinones and benzoxazoles. These scaffolds are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities. This document details the synthesis of the title acyl chloride, followed by robust, step-by-step protocols for its utilization in the construction of target heterocycles. The rationale behind the selection of reagents, reaction conditions, and purification methods is discussed in depth to provide researchers with a strong foundation for their synthetic endeavors.

Introduction: The Strategic Importance of Substituted Benzoyl Chlorides in Heterocyclic Synthesis

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. Among the myriad of synthetic strategies, the acylation of binucleophilic systems with functionalized benzoyl chlorides remains a cornerstone for the construction of fused heterocyclic systems. The title compound, this compound, is a bespoke reagent designed to introduce a unique substitution pattern onto the resulting heterocyclic core.

The 3-methoxy group can influence the electronic properties of the molecule and participate in hydrogen bonding, which can be crucial for molecular recognition at biological targets. The 4-(4-methylbenzyl)oxy moiety offers a lipophilic handle that can be exploited to modulate the pharmacokinetic properties of the final compound, such as membrane permeability and metabolic stability. Furthermore, the benzyl ether linkage provides a potential site for metabolic cleavage, which could be designed as a prodrug strategy.

This guide will focus on two primary applications of this versatile reagent: the synthesis of 2-substituted quinazolin-4(3H)-ones and 2-substituted benzoxazoles, both of which are privileged scaffolds in drug discovery.[1][2]

Synthesis of the Key Reagent: this compound

The journey to novel heterocyclic compounds begins with the preparation of the key acyl chloride. This is typically achieved in a two-step process starting from the commercially available 3-methoxy-4-hydroxybenzoic acid.

Step 1: Williamson Ether Synthesis to Yield 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic Acid

The first step involves the etherification of the phenolic hydroxyl group of 3-methoxy-4-hydroxybenzoic acid with 4-methylbenzyl chloride. This is a classic Williamson ether synthesis, which proceeds via an SN2 mechanism. The choice of a suitable base and solvent is critical for achieving a high yield and minimizing side reactions.

Protocol 1: Synthesis of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic Acid

  • Materials:

    • 3-Methoxy-4-hydroxybenzoic acid

    • 4-Methylbenzyl chloride

    • Potassium carbonate (K₂CO₃), anhydrous

    • Dimethylformamide (DMF), anhydrous

    • Ethyl acetate

    • 1 M Hydrochloric acid (HCl)

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a stirred solution of 3-methoxy-4-hydroxybenzoic acid (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq.).

    • Stir the mixture at room temperature for 30 minutes to ensure the formation of the phenoxide.

    • Add 4-methylbenzyl chloride (1.2 eq.) dropwise to the reaction mixture.

    • Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Acidify the aqueous solution to pH 2-3 with 1 M HCl.

    • The product will precipitate out of the solution. Filter the solid, wash with copious amounts of water, and dry under vacuum.

    • For further purification, the crude product can be recrystallized from a suitable solvent system like ethanol/water.

Step 2: Conversion to the Acyl Chloride

The carboxylic acid is then converted to the more reactive acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. Thionyl chloride is often preferred due to the gaseous nature of the byproducts (SO₂ and HCl), which simplifies purification.[3]

Protocol 2: Synthesis of this compound

  • Materials:

    • 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic acid

    • Thionyl chloride (SOCl₂)

    • Toluene, anhydrous

    • A catalytic amount of anhydrous DMF (1-2 drops)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂), suspend 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic acid (1.0 eq.) in anhydrous toluene.

    • Add a catalytic amount of anhydrous DMF.

    • Slowly add thionyl chloride (2.0-3.0 eq.) to the suspension at room temperature.

    • Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

    • Cool the reaction mixture to room temperature.

    • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude this compound is often used in the next step without further purification.

Application in the Synthesis of 2-Substituted Quinazolin-4(3H)-ones

Quinazolinones are a class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. The reaction of an acyl chloride with 2-aminobenzamide is a direct and efficient method for their synthesis.[4][5]

Proposed Reaction Pathway

The synthesis proceeds through an initial N-acylation of the more nucleophilic amino group of 2-aminobenzamide, followed by an intramolecular cyclization with the elimination of water to form the quinazolinone ring.

G reagent This compound intermediate N-Acylated Intermediate reagent->intermediate N-Acylation aminobenzamide 2-Aminobenzamide aminobenzamide->intermediate quinazolinone 2-Substituted Quinazolin-4(3H)-one intermediate->quinazolinone Intramolecular Cyclization (Dehydration) h2o H₂O intermediate->h2o

Caption: Proposed reaction pathway for quinazolinone synthesis.

Detailed Experimental Protocol

Protocol 3: Synthesis of 2-{3-Methoxy-4-[(4-methylbenzyl)oxy]phenyl}quinazolin-4(3H)-one

  • Materials:

    • This compound

    • 2-Aminobenzamide

    • Pyridine, anhydrous

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • Dissolve 2-aminobenzamide (1.0 eq.) in anhydrous pyridine in a round-bottom flask and cool the solution to 0 °C in an ice bath.

    • Prepare a solution of this compound (1.1 eq.) in anhydrous DCM.

    • Add the acyl chloride solution dropwise to the stirred solution of 2-aminobenzamide over 30 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 6-8 hours. Monitor the formation of the intermediate by TLC.

    • After the initial acylation is complete, heat the reaction mixture to reflux for 4-6 hours to effect cyclization.

    • Cool the reaction mixture and pour it into a separatory funnel containing 1 M HCl.

    • Extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired quinazolinone.

ParameterConditionRationale
Solvent Pyridine/DCMPyridine acts as a base to neutralize the HCl byproduct and as a solvent. DCM is a good solvent for the acyl chloride.
Temperature 0 °C to RefluxInitial cooling controls the exothermic acylation reaction. Subsequent heating promotes the dehydration and cyclization step.
Stoichiometry Acyl chloride (1.1 eq.)A slight excess of the acyl chloride ensures complete consumption of the 2-aminobenzamide.
Work-up Acid/Base WashesRemoves unreacted starting materials and pyridine.

Application in the Synthesis of 2-Substituted Benzoxazoles

Benzoxazoles are another important class of heterocyclic compounds found in many pharmaceutically active molecules. A common synthetic route involves the condensation of a benzoyl chloride with a 2-aminophenol.[2]

Proposed Reaction Pathway

The reaction is believed to proceed via an initial N-acylation of the 2-aminophenol, followed by a dehydrative cyclization. The cyclization can be promoted by heat or by the addition of a Lewis or Brønsted acid catalyst.

G reagent This compound intermediate N-Acylated Intermediate reagent->intermediate N-Acylation aminophenol 2-Aminophenol aminophenol->intermediate benzoxazole 2-Substituted Benzoxazole intermediate->benzoxazole Dehydrative Cyclization h2o H₂O intermediate->h2o

Caption: Proposed reaction pathway for benzoxazole synthesis.

Detailed Experimental Protocol

Protocol 4: Synthesis of 2-{3-Methoxy-4-[(4-methylbenzyl)oxy]phenyl}benzoxazole

  • Materials:

    • This compound

    • 2-Aminophenol

    • Polyphosphoric acid (PPA) or Eaton's reagent

    • Toluene, anhydrous

  • Procedure:

    • In a round-bottom flask, dissolve 2-aminophenol (1.0 eq.) and this compound (1.1 eq.) in anhydrous toluene.

    • Add polyphosphoric acid (PPA) or Eaton's reagent (5-10 wt. eq.) to the mixture.

    • Heat the reaction mixture to 120-140 °C and stir vigorously for 4-8 hours. Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to about 80 °C and carefully pour it onto crushed ice with stirring.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol).

ParameterConditionRationale
Solvent TolueneA high-boiling, inert solvent suitable for the reaction temperature.
Catalyst Polyphosphoric acid (PPA)Acts as both a condensing and dehydrating agent to promote the cyclization step.
Temperature 120-140 °CHigh temperature is required to overcome the activation energy for the dehydrative cyclization.
Work-up Quenching on ice and neutralizationDecomposes the PPA and allows for the extraction of the organic product.

Characterization of Novel Compounds

The synthesized heterocyclic compounds should be thoroughly characterized to confirm their structure and purity. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O stretch in quinazolinones, C=N stretch in benzoxazoles).

  • Melting Point: To assess the purity of solid compounds.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final products.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile reagent for the synthesis of novel quinazolinone and benzoxazole derivatives. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of new chemical entities with potential applications in drug discovery and materials science. The unique substitution pattern introduced by this reagent offers exciting opportunities for the development of compounds with tailored physicochemical and biological properties. Further exploration of its reactivity with other binucleophilic systems could lead to the discovery of additional novel heterocyclic scaffolds.

References

  • Orfi, L., Wáczek, F., Pató, J., Varga, I., Hegymegi-Barakonyi, B., Houghten, R. A., & Kéri, G. (2004). Improved, high yield synthesis of 3H-quinazolin-4-ones, the key intermediates of recently developed drugs. Current Medicinal Chemistry, 11(19), 2581-2593. [Link]

  • Wang, F., Yang, Z., Yan, J., & Xue, Q. (2024). Direct Arylation of Benzoxazoles with Benzoyl Chlorides under Mild Conditions. Asian Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. [Link]

  • Li, G., et al. (2022). An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction. Molecules, 27(19), 6631. [Link]

  • PrepChem. (n.d.). Synthesis of a. 3-Methoxy-4-methylbenzoyl chloride. [Link]

  • Google Patents. (2011). CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde.
  • MDPI. (2025). 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). [Link]

  • PrepChem. (n.d.). Synthesis of a. 3-Methoxy-4-methylbenzoyl chloride. [Link]

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Application Notes & Protocols: Protecting Group Strategies for Reactions of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride is a highly functionalized synthetic intermediate of significant value to researchers in medicinal chemistry and drug development. Its structure incorporates three key features: a highly reactive benzoyl chloride for facile acylation, a chemically stable methoxy ether, and a 4-methylbenzyl ether. This latter group serves as a crucial protecting group for the phenolic hydroxyl at the 4-position. The strategic management of this benzyl ether—understanding its stability and the conditions for its selective removal—is paramount to the successful application of this building block in multi-step syntheses.

This technical guide provides an in-depth analysis of protecting group strategies centered on this compound. We will explore the primary reaction pathway involving acylation followed by deprotection, detail orthogonal strategies for use in complex molecule synthesis, and provide validated, step-by-step laboratory protocols. The focus is not merely on procedural steps but on the underlying chemical principles that govern the choice of reagents and conditions, empowering researchers to adapt and troubleshoot their synthetic routes effectively.

Section 1: Reactivity and Strategic Considerations

A thorough understanding of the molecule's functional groups is essential for designing a successful synthetic strategy.

  • The Benzoyl Chloride: This is the primary reactive center of the molecule. As a highly electrophilic acylating agent, it reacts readily with a wide range of nucleophiles, including amines, alcohols, and water.[1][2] All reactions and handling must be performed under anhydrous conditions to prevent hydrolysis back to the parent carboxylic acid.[1]

  • The Methoxy Group: This ether linkage is robust and generally unreactive under the mild conditions typically used for acylation and many deprotection protocols. Its cleavage requires harsh, specific reagents like boron tribromide (BBr₃) and is not a common consideration in the standard application of this molecule.[3]

  • The 4-Methylbenzyl Ether: This group functions as a protecting group for the phenol. Benzyl ethers are widely used in synthesis due to their broad stability.[4] The presence of an electron-donating methyl group on the benzyl ring makes this particular ether more susceptible to specific cleavage methods, particularly oxidative and acidic conditions, which provides a strategic advantage for its selective removal.

The most common synthetic sequence involves using the benzoyl chloride to form a stable amide or ester bond, with the 4-methylbenzyl group carried through the transformation. The key strategic decision is then how to cleave this ether to reveal the free phenol in the final product without disturbing the newly formed linkage or other sensitive functionalities.

Section 2: Core Strategy: Acylation Followed by Selective Deprotection

This two-stage workflow is the most direct application of this compound for introducing the isovanilloyl moiety.

Acylation_Deprotection_Workflow start This compound intermediate Protected Intermediate (Amide or Ester) start->intermediate reactant Nucleophile (R-NH₂ or R-OH) reactant->intermediate Acylation final Final Product (with free phenol) intermediate->final Deprotection

Caption: General workflow for utilizing the title compound.

Protocol 1: General Procedure for Amide Bond Formation

This protocol describes the reaction of this compound with a primary or secondary amine under standard conditions to form a stable amide bond.

Materials:

  • This compound

  • Primary or secondary amine (1.0 eq.)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2-1.5 eq.)

  • Stir bar, round-bottom flask, dropping funnel, nitrogen/argon line

Procedure:

  • Dissolve the amine (1.0 eq.) and the base (e.g., TEA, 1.2 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Dissolve this compound (1.05 eq.) in a minimal amount of anhydrous DCM and add it to a dropping funnel.

  • Add the benzoyl chloride solution dropwise to the cooled amine solution over 20-30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or silica gel chromatography to obtain the pure protected amide.

Causality: The use of a non-nucleophilic base like TEA or DIPEA is critical to neutralize the HCl byproduct generated during the acylation, driving the reaction to completion without consuming the acyl chloride. Performing the reaction at 0 °C helps to control the exothermicity and minimize potential side reactions.

Protocol 2: Selective Deprotection of the 4-Methylbenzyl Ether

The choice of deprotection method is dictated by the functional group tolerance of the synthesized molecule. Below are three reliable methods with distinct advantages.

Method A: Catalytic Hydrogenolysis

This is a mild and highly effective method for cleaving benzyl ethers.[5]

Materials:

  • Protected intermediate

  • Palladium on carbon (Pd/C, 10 wt. %, ~5-10 mol%)

  • Ethanol (EtOH), Methanol (MeOH), or Ethyl Acetate (EtOAc)

  • Hydrogen source (H₂ gas balloon or Parr hydrogenator)

Procedure:

  • Dissolve the protected intermediate in a suitable solvent (e.g., EtOH).

  • Carefully add the Pd/C catalyst to the solution.

  • Purge the reaction vessel with N₂ or Ar, then introduce hydrogen gas (a balloon is sufficient for small-scale reactions).

  • Stir the mixture vigorously under a positive pressure of H₂ at room temperature for 4-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Use caution as the catalyst can be pyrophoric.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected product.

Expert Insight: Hydrogenolysis is exceptionally clean. However, it is incompatible with other reducible functional groups such as alkenes, alkynes, azides, and some nitro groups.[4][6] Amide and ester bonds are typically stable under these conditions.

Method B: Oxidative Cleavage with DDQ

This method is ideal for electron-rich benzyl ethers and offers an excellent orthogonal approach to reductive cleavage.[4]

Materials:

  • Protected intermediate

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1-1.5 eq.)

  • DCM/H₂O (e.g., 10:1 or 20:1 mixture)

Procedure:

  • Dissolve the protected intermediate in a mixture of DCM and water.

  • Add DDQ in one portion at room temperature. The solution will typically turn dark green or brown.

  • Stir the reaction at room temperature for 1-8 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers and wash with brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify by silica gel chromatography to separate the product from the DDQ byproduct (DDHQ).

Expert Insight: Oxidative cleavage with DDQ is fast and highly compatible with functional groups that are sensitive to reduction, making it a powerful alternative to hydrogenolysis.[4]

Method C: Lewis Acid-Mediated Cleavage

Strong Lewis acids can effectively cleave benzyl ethers, though conditions must be carefully controlled to maintain selectivity.[7]

Materials:

  • Protected intermediate

  • Boron trichloride (BCl₃, 1 M solution in DCM) or Boron tribromide (BBr₃)

  • Anhydrous DCM

  • Pentamethylbenzene or anisole (cation scavenger)

Procedure:

  • Dissolve the protected intermediate and a cation scavenger (e.g., pentamethylbenzene, 1.5 eq.) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add BCl₃ solution (2-3 eq.) dropwise.

  • Stir the reaction at low temperature (-78 °C to 0 °C) for 1-4 hours, monitoring by TLC.

  • Once the reaction is complete, quench it carefully by the slow addition of methanol, followed by water.

  • Allow the mixture to warm to room temperature and extract with DCM.

  • Wash the combined organic layers with saturated NaHCO₃ solution and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify as needed.

Expert Insight: Lewis acid cleavage is potent but less selective. It can affect other acid-labile groups. The addition of a cation scavenger is crucial to trap the generated benzyl cation and prevent side reactions.[7]

Data Summary: Deprotection Method Comparison
MethodReagentsConditionsAdvantagesLimitations
Catalytic Hydrogenolysis H₂, Pd/CRT, 1 atm H₂Very clean, high yield, mildReduces alkenes, alkynes, azides, etc.[4][6]
Oxidative Cleavage DDQRT, DCM/H₂OFast, orthogonal to reductionStoichiometric, requires chromatography
Lewis Acid Cleavage BCl₃ or BBr₃Low Temp (-78 to 0 °C)Effective for robust substratesPotentially harsh, lower selectivity

Section 3: Orthogonal Protecting Group Strategies

In complex syntheses, the reaction partner of our benzoyl chloride may itself contain protected functional groups. Orthogonal protection is a strategy that allows for the selective removal of one protecting group without affecting others.[8][9] The 4-methylbenzyl ether is an excellent component of such strategies.

Orthogonal_Strategy cluster_0 Reactants A Title Compound (-OPMBn) C Fully Protected Intermediate (-OPMBn, -COOtBu) A->C Acylation B Protected Substrate (e.g., H₂N-R-COOtBu) B->C Acylation D1 Phenol Deprotected (-OH, -COOtBu) C->D1 H₂/Pd-C or DDQ D2 Acid Deprotected (-OPMBn, -COOH) C->D2 TFA

Caption: Orthogonal deprotection of a di-protected molecule.

The 4-methylbenzyl ether can be selectively removed in the presence of many common protecting groups.

Data Summary: Orthogonality of 4-Methylbenzyl Ether
Protecting GroupAbbreviationDeprotection ReagentStability of 4-Me-Bn EtherOrthogonal?
tert-ButoxycarbonylBocTrifluoroacetic Acid (TFA)StableYes[8]
tert-Butyl EsterOtBuTrifluoroacetic Acid (TFA)StableYes[10]
9-FluorenylmethoxycarbonylFmocPiperidineStableYes[8]
TritylTrtMild Acid (e.g., dilute TFA)StableYes
Silyl Ethers (TBS, TIPS)OTBS, OTIPSFluoride (TBAF)StableYes[11]
Acetals (e.g., MOM, THP)MOM, THPAqueous AcidStable to mild acidYes[12]

This orthogonality allows for precise, stepwise transformations. For example, one could react the title compound with a Boc-protected amino acid, selectively remove the Boc group with TFA to reveal a free amine for further elongation, and finally, remove the 4-methylbenzyl ether via hydrogenolysis in a later step.

Section 4: Synthesis of the Starting Material

For completeness and self-validation, this section provides a standard protocol for the synthesis of this compound from commercially available starting materials.

Synthesis_Pathway A Isovanillic Acid B Protected Carboxylic Acid A->B Protection (Williamson Ether Synthesis) C Title Compound (Benzoyl Chloride) B->C Chlorination

Caption: Synthesis pathway for the title compound.

Protocol 3: Two-Step Synthesis

Step 1: Protection of Isovanillic Acid

  • In a round-bottom flask, dissolve isovanillic acid (1.0 eq.) and potassium carbonate (K₂CO₃, 2.5 eq.) in anhydrous N,N-Dimethylformamide (DMF).

  • Add 4-methylbenzyl chloride (1.1 eq.) to the mixture.

  • Heat the reaction to 60-70 °C and stir for 12-18 hours.

  • After cooling, pour the reaction mixture into ice water and acidify with 1 M HCl to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry to yield 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic acid.

Step 2: Formation of the Benzoyl Chloride

  • In a flask equipped with a reflux condenser and a gas trap, suspend the protected carboxylic acid from Step 1 (1.0 eq.) in anhydrous toluene.

  • Add thionyl chloride (SOCl₂, 2-3 eq.) dropwise.[13]

  • Heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours, until gas evolution ceases and the solid dissolves.

  • Cool the reaction to room temperature and remove the excess thionyl chloride and toluene under reduced pressure.

  • The resulting crude this compound is often used directly in the next step without further purification.

Conclusion

This compound is a versatile reagent whose utility is maximized through the strategic application of its inherent protecting group. By understanding the distinct methods for cleaving the 4-methylbenzyl ether—reductive, oxidative, and acidic—and recognizing its orthogonality with other common protecting groups, researchers can confidently integrate this building block into complex synthetic pathways. The protocols and data provided herein serve as a robust foundation for the successful design and execution of experiments, enabling the efficient development of novel chemical entities.

References

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • Congreve, M. S., Davison, E. C., Fuhry, M. A. M., Holmes, A. B., Payne, A. N., Robinson, R. A., & Ward, S. E. (1993). Selective Cleavage of Benzyl Ethers. Synlett, 1993(09), 663-664. DOI: 10.1055/s-1993-22563
  • Semantic Scholar. (n.d.). Selective Cleavage of Benzyl Ethers. Retrieved from [Link]

  • PrepChem. (2017). Synthesis of a. 3-Methoxy-4-methylbenzoyl chloride. Retrieved from [Link]

  • Baran, P. S. (n.d.). Protecting Groups. Retrieved from [Link]

  • Kaliappan, K. P. (n.d.). Protecting Groups. Indian Institute of Technology Bombay. Retrieved from [Link]

  • Hie, L., & Seeberger, P. H. (2020). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 22(13), 5052–5056. [Link]

  • Fisher, H. F., et al. (2022). Biocatalytic Cleavage of para-Acetoxy Benzyl Ethers: Application to Protecting Group Chemistry.
  • Hanson, S. R., & Chisholm, J. D. (2011). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Molecules, 16(8), 6850–6878. [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Srikrishna, A., & Reddy, T. J. (1995). A new, convenient reductive procedure for the deprotection of 4-methoxybenzyl (MPM) ethers to alcohols. The Journal of Organic Chemistry, 60(21), 7033-7034.
  • Smith, A. B. (n.d.). PROTECTING GROUPS. University of Pennsylvania.
  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link.
  • Royal Society of Chemistry. (n.d.). A Mild and Practical Method for Deprotection of Aryl Methyl/Benzyl/Allyl Ethers with HPPh2 and tBuOK.
  • Boltje, T. J., Buskas, T., & Boons, G. J. (2009). Protecting Group Strategies in Carbohydrate Chemistry.
  • National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
  • eGyanKosh. (n.d.). 2. Carboxyl protecting groups. Retrieved from [Link]

  • Fiveable. (n.d.). 11.3 Protecting groups - Organic Chemistry II. Retrieved from [Link]

  • Fraser-Reid, B., et al. (2006). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides.
  • University of Evansville. (n.d.). Alcohol Protecting Groups.
  • Wiley-VCH. (n.d.). 2 Protection of Functional Groups.
  • ResearchGate. (n.d.). (PDF) "Safety-Catch" Protecting Groups in Peptide Synthesis.
  • Royal Society of Chemistry. (2022). Solvent-Free Amide Bond Formation using a variety of Methoxysilanes as Coupling Agent.
  • National Institutes of Health. (n.d.). Syntheses and structures of two benzoyl amides.
  • National Institutes of Health. (n.d.). N-(4-Hydroxy-3-methoxybenzyl)benzamide.
  • Google Patents. (n.d.). US9725409B2 - Process for preparing 4[[(benzoyl)
  • Google Patents. (n.d.).
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  • Google Patents. (n.d.).

Sources

catalytic methods for reactions involving 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Catalytic Methodologies for 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl Chloride

Introduction: The Versatility of a Multifunctional Acylating Agent

This compound is a highly functionalized acylating agent of significant interest to researchers in medicinal chemistry and materials science. Its structure is characterized by three key features: a reactive acyl chloride for coupling reactions, an electron-donating methoxy group that influences aromatic ring reactivity, and a 4-methylbenzyl ether (a para-methoxybenzyl or PMB analogue) which can serve as a robust protecting group for the phenolic oxygen. This combination makes it a valuable intermediate for constructing complex molecular architectures, particularly diaryl ketones and esters/amides, which are prevalent motifs in pharmacologically active compounds.

This guide provides an in-depth exploration of key catalytic methods for reactions involving this advanced intermediate. It is designed for researchers and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for methodological choices, ensuring both reproducibility and a deeper understanding of the chemical transformations.

Preliminary Step: Synthesis of the Acyl Chloride

The starting material, this compound, is typically synthesized from its corresponding carboxylic acid. This conversion is a standard procedure but is foundational for all subsequent applications.

Protocol 1: Synthesis of this compound

  • Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-methoxy-4-[(4-methylbenzyl)oxy]benzoic acid (1.0 eq).

  • Solvent & Reagent Addition: Add anhydrous dichloromethane (CH₂Cl₂) or toluene as the solvent. To this stirred solution, add oxalyl chloride (2.0 eq) dropwise at room temperature.[1]

  • Catalysis: Add a catalytic amount (1-2 drops) of N,N-dimethylformamide (DMF).

  • Reaction: Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (CO₂ and CO).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess oxalyl chloride. The resulting crude this compound is typically used in the next step without further purification.

  • Rationale: Oxalyl chloride is often preferred over thionyl chloride for its milder conditions and because the byproducts (CO₂, CO, HCl) are gaseous, simplifying purification.[1] DMF acts as a catalyst by forming a Vilsmeier intermediate, which is a more potent acylating agent.

Section 1: Catalytic Friedel-Crafts Acylation for Diaryl Ketone Synthesis

Friedel-Crafts acylation is a cornerstone of C-C bond formation, enabling the synthesis of aromatic ketones. While traditionally reliant on stoichiometric amounts of Lewis acids like AlCl₃, modern approaches favor reusable solid acid catalysts for a greener and more efficient process.

Heterogeneous Catalysis using Zeolites

Zeolites, with their well-defined porous structures and strong acid sites, serve as excellent shape-selective catalysts for Friedel-Crafts reactions.[2][3] They enhance reaction efficiency, can be easily recovered, and minimize corrosive waste streams.

Protocol 2: Zeolite-Catalyzed Acylation of Anisole

  • Catalyst Activation: Activate HBEA zeolite catalyst by heating it under vacuum at 400-500°C for 4 hours to remove adsorbed water. Cool to room temperature under an inert atmosphere.

  • Reaction Setup: In a pressurized reaction vessel, add the activated HBEA zeolite (approx. 0.07 g per 0.005 mol of the limiting reagent).

  • Reagent Addition: Add anisole (2.5 eq) to the vessel and begin stirring at 650 rpm. Heat the mixture to 120°C.

  • Initiation: Add this compound (1.0 eq) to the heated mixture to start the reaction.[3]

  • Monitoring & Work-up: Monitor the reaction progress using TLC or GC-MS. Upon completion (typically 12-24 hours), cool the mixture, filter to recover the zeolite catalyst, and wash the catalyst with a suitable organic solvent.

  • Purification: Combine the filtrate and washings, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired diaryl ketone.

  • Causality Behind Choices:

    • Catalyst: HBEA zeolite is selected for its high surface area and strong Brønsted acid sites, which are crucial for activating the acyl chloride.[3]

    • Temperature: The elevated temperature (120°C) is necessary to achieve a reasonable reaction rate with the less reactive solid acid catalyst compared to traditional Lewis acids.[3]

    • Substrate Ratio: An excess of the aromatic substrate (anisole) is used to maximize the conversion of the more valuable acyl chloride and minimize side reactions.[2]

ParameterValueRationale
Catalyst HBEA ZeoliteReusable, non-corrosive solid acid with high activity.[2][3]
Temperature 120°COvercomes activation energy barrier for solid acid catalysis.[3]
Solvent Anisole (reactant)Acts as both reactant and solvent, simplifying the reaction mixture.
Typical Yield 75-90%Dependent on substrate and reaction time.[2]

Section 2: Palladium-Catalyzed Acylative Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions offer a highly versatile and functional-group-tolerant alternative to classical methods for ketone synthesis.[4][5] These reactions proceed under mild, often anhydrous conditions, avoiding the harshness of strong Lewis or Brønsted acids.

Suzuki-Miyaura Coupling with Arylboronic Acids

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds. Its application in coupling acyl chlorides with arylboronic acids provides a direct route to unsymmetrical diaryl ketones with excellent chemoselectivity.[5][6]

Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Acylation

  • Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Reagent Addition: Add the arylboronic acid (1.2 eq) and a suitable base (e.g., anhydrous K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Solvent and Substrate: Add an anhydrous solvent such as toluene or 1,4-dioxane. Stir the mixture for 10 minutes, then add a solution of this compound (1.0 eq) in the same solvent.

  • Reaction Conditions: Heat the mixture to 80-100°C and stir until the starting material is consumed (as monitored by TLC).

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography to obtain the target ketone.

  • Mechanistic Insight: The catalytic cycle involves the oxidative addition of the Pd(0) catalyst to the C-Cl bond of the acyl chloride, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the ketone and regenerate the Pd(0) catalyst. The base is crucial for activating the boronic acid in the transmetalation step.

Suzuki_Miyaura_Acylation Figure 1: Simplified Catalytic Cycle for Suzuki-Miyaura Acylation pd0 Pd(0)L₂ acyl_pd_complex R(CO)Pd(II)Cl(L₂) pd0->acyl_pd_complex oxidative_addition Oxidative Addition diaryl_pd_complex R(CO)Pd(II)Ar(L₂) acyl_pd_complex->diaryl_pd_complex transmetalation Transmetalation diaryl_pd_complex->pd0 ketone Ar-CO-R (Ketone) diaryl_pd_complex->ketone reductive_elimination Reductive Elimination boronic_acid ArB(OH)₂ + Base acyl_chloride R-CO-Cl Workflow_Diagram Figure 2: Catalytic Pathways for the Target Acyl Chloride cluster_ketones Diaryl Ketone Synthesis cluster_esters_amides Ester/Amide Synthesis start This compound fc Friedel-Crafts Acylation (Zeolite Catalyst) start->fc + Arene suzuki Suzuki-Miyaura Coupling (Pd Catalyst) start->suzuki + ArB(OH)₂ stille Stille Coupling (Pd Catalyst) start->stille + ArSnBu₃ ester Esterification (TMEDA Catalyst) start->ester + Alcohol amide Amidation (CuO Catalyst) start->amide + Amine ketone_product Diaryl Ketones fc->ketone_product suzuki->ketone_product stille->ketone_product ester_amide_product Esters / Amides ester->ester_amide_product amide->ester_amide_product

Sources

scale-up synthesis of derivatives from 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Scale-Up Synthesis of Amide and Ester Derivatives from 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl Chloride

Abstract

This technical guide provides a comprehensive framework for the scale-up synthesis of amide and ester derivatives from the key intermediate, this compound. This versatile acyl chloride is a valuable building block in the development of complex molecules for the pharmaceutical and fine chemical industries. The narrative focuses on the practical considerations essential for transitioning from laboratory-scale procedures to robust, large-scale production. We will detail the synthesis of the precursor carboxylic acid, its conversion to the highly reactive acyl chloride, and subsequent derivatization protocols. Emphasis is placed on process safety, reaction optimization, purification strategies, and analytical validation to ensure product quality and consistency.

Introduction

This compound serves as a pivotal intermediate in organic synthesis. Its structure, featuring a protected phenol and an activated carboxylic acid, allows for precise chemical modifications, leading to a wide array of functionalized molecules. The derivatives, particularly amides and esters, are common motifs in biologically active compounds.[1][2][3][4] While laboratory-scale synthesis provides proof-of-concept, scaling up production presents significant challenges, including managing reaction exotherms, ensuring homogenous mixing, simplifying product isolation, and minimizing waste.[5][6]

This guide addresses these challenges by presenting field-proven protocols and explaining the rationale behind key process decisions, from reagent selection to analytical quality control.

Part I: Synthesis of the Key Acyl Chloride Intermediate

The overall synthetic pathway begins with the preparation of the precursor carboxylic acid followed by its conversion to the target acyl chloride.

G A 3-Methoxy-4-hydroxy benzoic acid C 3-Methoxy-4-[(4-methylbenzyl) oxy]benzoic acid A->C Williamson Ether Synthesis (Base, Solvent) B 4-Methylbenzyl chloride B->C E 3-Methoxy-4-[(4-methylbenzyl) oxy]benzoyl chloride C->E Chlorination (Solvent, cat. DMF) D Thionyl Chloride (SOCl₂) D->E

Caption: Workflow for the synthesis of the key acyl chloride intermediate.

Step 1: Synthesis of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic Acid

The synthesis of the precursor acid is achieved via a Williamson ether synthesis, a reliable and scalable method for forming ether linkages.

Causality of Experimental Choices:

  • Starting Material: 3-Methoxy-4-hydroxybenzoic acid (vanillic acid) is a commercially available and cost-effective starting material.[7]

  • Base Selection: A moderately strong base such as potassium carbonate (K₂CO₃) is chosen. It is strong enough to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide, but is less hazardous and corrosive than alkali metal hydroxides on a large scale. It is also easily removed by filtration.

  • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetone is selected to solubilize the ionic intermediates and reactants. For scale-up, acetone is often preferred due to its lower boiling point, which simplifies removal during work-up.

  • Alkylating Agent: 4-Methylbenzyl chloride is used to introduce the protected benzyl group. It is crucial to use a high-purity grade to avoid side reactions from impurities like benzaldehyde or α,α-dichlorotoluene.[8]

Step 2: Conversion to this compound

The carboxylic acid is converted to the more reactive acyl chloride to facilitate subsequent amide and ester bond formation.

Causality of Experimental Choices:

  • Chlorinating Agent: Thionyl chloride (SOCl₂) is the reagent of choice for large-scale preparations.[9][10] Its primary advantage is that the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous.[11] This simplifies purification immensely, as they can be removed from the reaction vessel and neutralized in a scrubber system, avoiding a complex aqueous work-up. While reagents like oxalyl chloride are effective, they are more expensive and typically reserved for smaller-scale or more sensitive syntheses.[12]

  • Catalyst: A catalytic amount of N,N-Dimethylformamide (DMF) is often added to accelerate the reaction. It reacts with thionyl chloride to form the Vilsmeier reagent, which is a more potent acylating agent.[11]

  • Solvent: An inert, high-boiling solvent such as toluene is used to control the reaction temperature and facilitate the removal of gaseous byproducts. The reaction is typically performed under reflux.[13]

Part II: Scale-Up Synthesis of Amide and Ester Derivatives

The high reactivity of the acyl chloride allows for efficient coupling with a wide range of nucleophiles, primarily amines and alcohols, to form the desired derivatives.

G node_intermediate node_intermediate node_reactant node_reactant node_product node_product A 3-Methoxy-4-[(4-methylbenzyl) oxy]benzoyl chloride C Amide Derivative A->C Amidation (Base, Solvent) E Ester Derivative A->E Esterification (Base, Solvent) B Primary/Secondary Amine (R¹R²NH) B->A D Alcohol/Phenol (R³OH) D->A

Caption: General reaction pathways for derivatization.

Amide Synthesis (Amidation)

Amide bond formation is one of the most common reactions in pharmaceutical synthesis.[1][2] The reaction of the acyl chloride with a primary or secondary amine is typically rapid and exothermic.

Causality of Experimental Choices:

  • Stoichiometry: A slight excess of the amine can be used to drive the reaction to completion, but typically a 1:1 molar ratio is effective.

  • Base: An organic base, such as triethylamine (TEA) or pyridine, is required to neutralize the HCl generated during the reaction. For scale-up, TEA is often preferred due to its lower cost and volatility, which simplifies its removal. The choice of base is critical to prevent the formation of amine hydrochloride salts, which can complicate purification.

  • Solvent: Aprotic solvents like dichloromethane (DCM), toluene, or ethyl acetate are suitable. The choice depends on the solubility of the reactants and the ease of product isolation.

  • Temperature Control: On a large scale, the reaction must be cooled (e.g., 0-10 °C) during the addition of the acyl chloride to manage the exotherm and prevent side reactions. The reaction is then typically allowed to warm to room temperature to ensure completion.

  • Work-up and Purification: The work-up usually involves washing the organic layer with dilute acid (to remove excess amine and base), followed by a base wash (e.g., sodium bicarbonate solution) and brine. For many crystalline amides, purification can be achieved by simple recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane), which is highly desirable for large-scale processing.[14]

Ester Synthesis (Esterification)

The reaction with alcohols and phenols yields the corresponding ester derivatives. The reactivity of the nucleophile dictates the reaction conditions.

Causality of Experimental Choices:

  • Nucleophile Reactivity: Primary and secondary alcohols react vigorously with acyl chlorides.[15] Phenols are less nucleophilic and may require heating or prior conversion to the more reactive phenoxide ion using a base like sodium hydroxide.[15][16]

  • Base: As with amidation, a non-nucleophilic base like pyridine or TEA is essential to scavenge HCl. Pyridine can also act as a nucleophilic catalyst.

  • Temperature: For reactive alcohols, addition is performed at low temperatures. For less reactive nucleophiles like phenols, the reaction may need to be heated to achieve a reasonable rate.

  • Work-up and Purification: The work-up procedure is similar to that for amides. Esters are often purified by recrystallization or, if they are high-boiling liquids, by vacuum distillation on a large scale.

Part III: Process Control and Analytical Characterization

Robust analytical methods are non-negotiable for ensuring the quality, consistency, and purity of the final product in a scaled-up process.[17]

  • In-Process Controls (IPCs): Reaction progress should be monitored using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[17] This allows for the determination of reaction completion and prevents the formation of impurities due to prolonged reaction times or excessive temperatures.

  • Final Product Characterization:

    • Identity: The structure of the final derivative must be confirmed unequivocally using Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Mass Spectrometry (MS).[17]

    • Functional Groups: Infrared (IR) spectroscopy is used to confirm the presence of key functional groups, such as the amide C=O stretch (approx. 1680 cm⁻¹) or the ester C=O stretch (approx. 1735 cm⁻¹).[17]

    • Purity: The purity of the final product is typically determined by HPLC, often coupled with UV detection.[7][17] For pharmaceutical applications, a purity of >99% is often required.

Part IV: Detailed Experimental Protocols

Safety First: All operations should be conducted in a well-ventilated fume hood or a designated chemical processing area. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. Thionyl chloride and acyl chlorides are corrosive and react violently with water; handle with extreme care.[18] Benzyl chlorides are lachrymatory and toxic.[19][20]

Protocol 1: Synthesis of this compound
  • Ether Formation:

    • Charge a suitable reactor with 3-methoxy-4-hydroxybenzoic acid (1.0 eq), potassium carbonate (1.5 eq), and acetone (10-15 volumes).

    • Stir the suspension vigorously and heat to a gentle reflux.

    • Slowly add a solution of 4-methylbenzyl chloride (1.05 eq) in acetone over 1-2 hours.

    • Maintain reflux and monitor the reaction by TLC/HPLC until the starting material is consumed (typically 6-12 hours).

    • Cool the mixture, filter off the inorganic salts, and wash the filter cake with acetone.

    • Concentrate the combined filtrate under reduced pressure to yield the crude 3-methoxy-4-[(4-methylbenzyl)oxy]benzoic acid. This can be purified by recrystallization if necessary.

  • Acyl Chloride Formation:

    • Charge a clean, dry reactor equipped with a reflux condenser and a gas scrubber with the precursor acid (1.0 eq) and toluene (5-10 volumes).

    • Add a catalytic amount of DMF (e.g., 0.02 eq).

    • Under stirring, slowly add thionyl chloride (1.2-1.5 eq) at room temperature. The addition is exothermic.

    • Heat the mixture to reflux (approx. 80-90 °C) and maintain until the evolution of gas ceases (typically 2-4 hours). Monitor by IR (disappearance of the broad carboxylic acid O-H stretch).

    • Cool the mixture and distill off the excess thionyl chloride and toluene under reduced pressure. The resulting crude this compound is often used directly in the next step without further purification.

Protocol 2: General Procedure for Amide Synthesis
  • Charge a reactor with the desired amine (1.05 eq), triethylamine (1.2 eq), and dichloromethane (DCM, 10 volumes).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of the crude acyl chloride (1.0 eq) in DCM over 1-2 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC/HPLC.

  • Quench the reaction by adding water. Separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol).

Part V: Data Summary and Characterization

The following table provides representative data for the synthesis of an example amide derivative, N-benzyl-3-methoxy-4-[(4-methylbenzyl)oxy]benzamide.

ParameterStep 1: Acid FormationStep 2: Acyl ChlorideStep 3: Amidation
Scale 1.0 kg~1.6 kg (crude)~2.2 kg (crude)
Typical Yield 90-95%Assumed quantitative85-92% (after purification)
Purity (HPLC) >98%N/A (used crude)>99%
Appearance White solidBrown oilOff-white crystalline solid
¹H NMR Conforms to structureN/A (used crude)Conforms to structure
IR (cm⁻¹) ~1685 (C=O), 2500-3300 (O-H)~1770 (C=O)~1640 (C=O), ~3300 (N-H)

References

  • Vertex AI Search.
  • Magano, J. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, 26, 1562–1689. [Link]

  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. [Link]

  • Pharmaceutical Technology. (2013). Reducing the Complexity of Commercial-Scale Amide Formation. [Link]

  • Wiley. (2021). Efficient formation of amide bonds under mild conditions. ScienceDaily. [Link]

  • PrepChem.com. (n.d.). Synthesis of a. 3-Methoxy-4-methylbenzoyl chloride. [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3-Hydroxy-4-methoxybenzoyl Chloride.
  • Clark, J. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]

  • ACS Publications. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. [Link]

  • Sano, T. (1999). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Synthesis, 1141-1144. [Link]

  • Direktor, D., & Effenberger, R. (1988). Phase Transfer Catalysed Esterification of Phenols with Aliphatic Acid Chlorides. Part II. Journal of Chemical Technology and Biotechnology.
  • LCGC International. (2017). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. [Link]

  • Jai Swaminarayan Multichem. (2023). All about the 3-Methoxy 4-Methyl Methyl Benzoate. [Link]

  • ResearchGate. (2024). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA | Request PDF. [Link]

  • Organic Chemistry Portal. (n.d.). Acyl chloride synthesis. [Link]

  • Clark, J. (n.d.). making esters. Chemguide. [Link]

  • Chemixl Intermediates Pvt. Ltd. (n.d.). 3 Methoxy 4 methyl Benzoic Acid. [Link]

  • Chemistry LibreTexts. (2023). Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. [Link]

  • Song, Y., et al. (2012). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Analytical Chemistry, 84(7), 3177-3185. [Link]

  • Chemistry LibreTexts. (2023). Other Reactions of Phenol. [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?. [Link]

  • Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. [Link]

  • NIH. (n.d.). Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter. [Link]

  • ResearchGate. (2016). How to achieve chlorination of carboxylic acid to convert into acid chloride?. [Link]

  • YouTube. (2021). Acids to Acyl Chlorides, Part 1. [Link]

  • NIH. (n.d.). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. [Link]

  • Sparkl. (n.d.). Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters. [Link]

  • Google Patents. (n.d.). CN102690175A - Preparation method of 3-methoxybenzyl chloride.
  • MDPI. (2011). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. [Link]

  • BenchChem. (2025). A Comparative Guide to the Yields of Acylation Reactions Utilizing Various Benzoyl Chlorides.
  • NIH. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

  • Journal of Chromatographic Science. (n.d.). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode. [Link]

  • Chemos GmbH&Co.KG. (2019). Safety Data Sheet: Acetyl chloride. [Link]

  • Analytice. (n.d.). Benzoyl chloride - analysis. [Link]

  • CDC. (n.d.). Benzyl chloride - NIOSH Pocket Guide to Chemical Hazards. [Link]

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use of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride in solid-phase organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Strategic Use of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl Chloride in Solid-Phase Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive technical guide on the strategic utilization of this compound in solid-phase organic synthesis (SPOS). This bifunctional reagent serves as a valuable building block for introducing a masked phenolic benzoyl moiety onto resin-bound substrates. The acyl chloride functionality allows for efficient coupling to nucleophiles, while the 4-methylbenzyl ether acts as a stable, selectively cleavable protecting group for the para-hydroxyl group. This guide details the underlying chemical principles, provides step-by-step protocols for coupling and deprotection, and offers expert insights into optimizing workflows for applications in combinatorial chemistry and drug discovery.

Introduction and Scientific Rationale

Solid-phase organic synthesis (SPOS) is a cornerstone of modern medicinal chemistry, enabling the rapid assembly of compound libraries and complex molecular architectures.[1][2] The success of SPOS hinges on the strategic use of resins, linkers, and building blocks that allow for controlled, sequential reactions and simplified purification.[3][4][5]

This compound is a sophisticated reagent designed for this paradigm. Its utility stems from two key structural features:

  • The Acyl Chloride: A highly reactive group that readily acylates resin-bound nucleophiles, such as amines or alcohols, to form stable amide or ester bonds. This serves as the primary method for covalently attaching the benzoyl moiety to the solid-supported substrate.[6]

  • The 4-Methylbenzyl (PMB-type) Ether: This group serves as a robust protecting group for the phenolic hydroxyl. Benzyl ethers are stable to a wide range of reaction conditions, including the basic and acidic treatments often used for Fmoc and Boc deprotection in peptide synthesis, respectively, making it an orthogonal protecting group.[7][8] The electron-donating methoxy and methyl substituents on the aromatic rings make this specific ether susceptible to selective cleavage under specific oxidative conditions, unmasking the phenol for subsequent synthetic transformations or as a key pharmacophoric feature in the final compound.[7][9]

The presence of the methoxy group on the benzoyl ring also modulates the electronic properties of the molecule, which can be crucial for influencing ligand-target binding interactions in drug design.[10] This guide focuses on its application as a strategic "capping" agent to introduce a selectively-revealable phenol onto a solid-supported molecule.

Overall Experimental Workflow

The primary application involves a three-stage process: covalent attachment of the reagent to a resin-bound substrate, optional synthetic modifications, and finally, the selective on-resin deprotection of the benzyl ether to reveal the free phenol. This unmasked phenol can then participate in further reactions (e.g., cyclization, etherification) before the final product is cleaved from the solid support.

G cluster_0 Solid-Phase Workflow resin Resin-Bound Substrate (e.g., R-NH₂) acylation Acylation with This compound resin->acylation Base (e.g., DIPEA) in DCM intermediate Protected Phenol Intermediate (Resin-Bound) acylation->intermediate synthesis Optional Downstream Synthetic Steps intermediate->synthesis Various Reagents deprotection Selective Oxidative Deprotection (DDQ Cleavage) intermediate->deprotection No intermediate steps synthesis->deprotection unmasked Unmasked Phenol (Resin-Bound) deprotection->unmasked DDQ in DCM/H₂O cleavage Final Cleavage from Resin (e.g., TFA Cocktail) unmasked->cleavage product Final Product in Solution (with 3-Methoxy-4-hydroxybenzoyl moiety) cleavage->product

Caption: High-level workflow for utilizing the reagent in SPOS.

Detailed Application Protocols

These protocols are designed to be self-validating, with checkpoints and analytical methods suggested to ensure the success of each critical step.

Protocol 1: Acylation of a Resin-Bound Primary Amine

This protocol describes the covalent attachment of the benzoyl moiety to a primary amine on a solid support (e.g., a Rink Amide resin with the Fmoc group already removed).

Materials:

  • Amine-functionalized resin (e.g., H-Rink-Amide-ChemMatrix®), 100-200 mesh, ~0.5 mmol/g loading

  • This compound

  • N,N'-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous/synthesis grade

  • N,N'-Dimethylformamide (DMF), synthesis grade

  • Methanol (MeOH)

  • Solid-phase synthesis vessel with frit and stopcock

  • Shaker or vortexer

Procedure:

  • Resin Swelling: Place the resin (e.g., 200 mg, ~0.1 mmol) in the synthesis vessel. Add DCM (5 mL) and allow the resin to swell for 30 minutes with gentle agitation. Drain the solvent.

  • Reagent Solution Preparation: In a separate vial, dissolve this compound (3 eq., 0.3 mmol, ~92 mg) in anhydrous DCM (2 mL). Causality: Using an excess of the acylating agent drives the reaction to completion, compensating for any potential side reactions or inaccessible sites on the resin.[1][2]

  • Coupling Reaction: Add the reagent solution to the swollen resin. Immediately add DIPEA (4 eq., 0.4 mmol, ~70 µL). Causality: DIPEA is a non-nucleophilic base that acts as a scavenger for the HCl generated during the acylation, preventing protonation of the resin-bound amine without competing with it.

  • Reaction Incubation: Seal the vessel and agitate the mixture at room temperature for 2-4 hours.

  • Reaction Monitoring (Checkpoint): To confirm the reaction has gone to completion, take a small sample of the resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and successful acylation. If the test is positive (blue beads), the reaction may be allowed to proceed longer or a second coupling may be performed.

  • Washing: Once the reaction is complete, drain the reaction mixture. Wash the resin sequentially with:

    • DCM (3 x 5 mL)

    • DMF (3 x 5 mL)

    • MeOH (3 x 5 mL)

    • DCM (3 x 5 mL)

    • Finally, dry the resin under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: On-Resin Oxidative Cleavage of the 4-Methylbenzyl Ether

This protocol details the selective deprotection of the 4-methylbenzyl ether to unmask the phenolic hydroxyl group using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

Materials:

  • Resin from Protocol 1

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • DCM, synthesis grade

  • Deionized Water

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Sodium Sulfate (Na₂SO₄), anhydrous

Procedure:

  • Resin Preparation: Swell the dried resin from Protocol 1 (0.1 mmol) in a mixture of DCM and water (18:1 v/v, 5 mL total) in the synthesis vessel for 30 minutes.

  • DDQ Addition: Add DDQ (2.5 eq., 0.25 mmol, ~57 mg) to the resin slurry. Causality: DDQ is a mild oxidizing agent that selectively cleaves electron-rich benzyl ethers like the 4-methylbenzyl ether via a charge-transfer complex mechanism, leaving many other protecting groups and the resin linkage intact.[7][9]

  • Reaction Incubation: Seal the vessel and agitate at room temperature for 3-6 hours. The reaction mixture will typically turn dark.

  • Reaction Monitoring (Checkpoint): To monitor progress, a single bead can be removed, washed, and subjected to mass spectrometry after cleavage from the support (using a standard TFA cocktail). The mass shift corresponding to the loss of the 4-methylbenzyl group (C₈H₉, ~105.07 Da) confirms the reaction.

  • Quenching and Washing: Drain the reaction mixture and wash the resin thoroughly with DCM. To remove residual DDQ and its byproducts, wash with:

    • DCM (3 x 5 mL)

    • DMF (3 x 5 mL)

    • Saturated aq. NaHCO₃ / DMF (1:1) (2 x 5 mL)

    • Water / DMF (1:1) (2 x 5 mL)

    • DMF (3 x 5 mL)

    • DCM (3 x 5 mL)

  • Drying: Dry the resin under a stream of nitrogen. The resin-bound product now possesses a free phenolic hydroxyl group, ready for the next synthetic step or final cleavage.

Protocol Logic and Decision Flow

The following diagram illustrates the logical progression through the experimental protocols, including key checkpoints for process validation.

G decision decision process process start_end start_end start Start: Swell Amine Resin acylate Perform Acylation (Protocol 1) start->acylate kaiser_test Kaiser Test Negative? acylate->kaiser_test kaiser_test->acylate No (Recouple) wash_resin Wash & Dry Resin kaiser_test->wash_resin Yes deprotect Perform Oxidative Deprotection (Protocol 2) wash_resin->deprotect lcms_test Test Cleavage & LC-MS Show Mass Shift? deprotect->lcms_test lcms_test->deprotect No (Extend Reaction) final_wash Final Wash & Dry lcms_test->final_wash Yes next_step Proceed to Next Step (e.g., Final Cleavage) final_wash->next_step

Caption: Decision workflow for acylation and deprotection protocols.

Summary of Quantitative Data and Expected Outcomes

ParameterAcylation (Protocol 1)4-Methylbenzyl Deprotection (Protocol 2)
Key Reagents This compound, DIPEA2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
Solvent System Anhydrous DCMDCM / H₂O (18:1)
Temperature Room TemperatureRoom Temperature
Typical Reaction Time 2 - 4 hours3 - 6 hours
Expected Yield >98% coupling efficiency>95% cleavage efficiency
Verification Method Kaiser Test (Qualitative)LC-MS of test cleavage (Quantitative)
Expected Mass Shift N/A (Attachment)Δm/z ≈ -105.1 Da

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Acylation (Positive Kaiser Test) 1. Insufficient reagent excess.2. Deactivated acyl chloride (hydrolysis).3. Steric hindrance on the resin.1. Increase equivalents of acyl chloride and base.2. Use fresh, anhydrous DCM and ensure reagent is dry.3. Extend reaction time or perform a second coupling.
Incomplete Benzyl Ether Cleavage 1. Insufficient DDQ.2. Inactive DDQ.3. Insufficient reaction time.1. Increase equivalents of DDQ.2. Use a fresh bottle of DDQ.3. Monitor reaction for a longer period (up to 12h).
Unwanted Side Reactions Water contamination during acylation can hydrolyze the acyl chloride.Ensure all glassware, solvents, and reagents are anhydrous for Protocol 1.

Conclusion

This compound is a powerful and precise tool for solid-phase organic synthesis. Its strategic value lies in the ability to introduce a benzoyl moiety with a latent phenol, which can be unmasked on-demand using a mild and selective oxidative cleavage protocol. This enables the construction of complex molecular scaffolds and provides a key functional group for derivatization or for direct use in structure-activity relationship studies, making it an invaluable reagent for drug discovery and development professionals.

References

  • Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. National Institutes of Health (NIH).[Link]

  • The Key Role and Technical Points of Linkers in Peptide Solid-Phase Synthesis. Oreate AI.[Link]

  • Solid Phase Synthesis. University of Reading.[Link]

  • A Mild and Selective Cleavage of p-Methoxybenzyl Ethers by CBr4-MeOH. ResearchGate.[Link]

  • An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. University of Sheffield.[Link]

  • Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis. Springer Link.[Link]

  • Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.[Link]

  • Organic Synthesis on Solid Phase. (Supports, Linkers, Reactions). National Institutes of Health (NIH).[Link]

  • Unlock Synthesis Potential: The Role of 3,4,5-Trimethoxybenzoyl Chloride. Fine Chemical Manufacturer Publication.[Link]

  • Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. National Institutes of Health (NIH).[Link]

  • Protecting Groups. University of California, Irvine.[Link]

  • Synthesis of a. 3-Methoxy-4-methylbenzoyl chloride. PrepChem.com.[Link]

  • The role of the methoxy group in approved drugs. PubMed.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you improve reaction yields and product purity.

Introduction to this compound

This compound is a key intermediate in the synthesis of various complex organic molecules, including pharmaceutical agents like Roflumilast, a selective PDE4 inhibitor. Its reactivity as an acyl chloride allows for the formation of amide and ester linkages. However, the substituents on the benzoyl ring—the electron-donating methoxy group and the sterically demanding 4-methylbenzyloxy group—can influence its reactivity and lead to specific challenges. This guide will address these nuances to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: This reagent is predominantly used as an acylating agent to introduce the 3-methoxy-4-[(4-methylbenzyl)oxy]benzoyl moiety into a target molecule. Its most notable application is in the synthesis of Roflumilast and its analogs, where it is reacted with 4-amino-3,5-dichloropyridine to form a critical amide bond.[1][2] It is also valuable in the synthesis of other novel compounds where this specific substituted benzoyl group is desired for its physicochemical and potential biological properties.

Q2: How does the structure of this acyl chloride affect its reactivity?

A2: The reactivity of this compound is a balance of electronic and steric effects. The methoxy group at the 3-position is electron-donating, which can slightly decrease the electrophilicity of the carbonyl carbon compared to an unsubstituted benzoyl chloride. The bulky 4-methylbenzyloxy group at the 4-position can introduce steric hindrance, potentially slowing down the reaction rate with sterically hindered nucleophiles.

Q3: What are the ideal storage conditions for this compound?

A3: Like most acyl chlorides, this compound is highly sensitive to moisture.[3] Hydrolysis will convert it to the corresponding carboxylic acid, rendering it inactive for acylation reactions. Therefore, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. A desiccator is also recommended to minimize exposure to atmospheric moisture.

Q4: What are the visual signs of decomposition?

A4: Decomposition, primarily through hydrolysis, can be indicated by a few signs. The solid material may appear clumped or sticky. When exposed to air, it might fume, which is the result of the formation of HCl gas upon reaction with moisture. A noticeable change in color or the presence of a solid precipitate (the carboxylic acid) are also indicators of degradation.

Troubleshooting Guide: Improving Reaction Yields

This section addresses common issues encountered during reactions with this compound and provides actionable solutions.

Issue 1: Low or No Product Formation
Probable Cause Solution
Reagent Decomposition: The acyl chloride has hydrolyzed due to improper storage or handling.Verification: Test a small sample with a droplet of water; vigorous reaction and fuming indicate reactivity. Action: Use a fresh batch of the acyl chloride or purify the existing stock if possible. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere.
Inactive Nucleophile: The amine or alcohol is not sufficiently nucleophilic, or the reaction conditions are not forcing enough.Action: For less reactive nucleophiles, consider using a stronger, non-nucleophilic base to deprotonate it first (e.g., NaH for amines).[1] Increasing the reaction temperature may also be necessary, but monitor for side reactions.
Steric Hindrance: The nucleophile is too bulky, preventing an efficient approach to the carbonyl carbon.Action: Increase the reaction temperature to provide more kinetic energy to overcome the steric barrier. Using a less sterically hindered base can also be beneficial.
Inappropriate Solvent: The chosen solvent may not be suitable for the reaction.Action: Aprotic polar solvents like THF or DMF are generally good choices for these types of acylation reactions.[1]
Issue 2: Formation of a Diacylated Byproduct

A common side reaction, particularly when reacting with primary amines like 4-amino-3,5-dichloropyridine, is the formation of a diacylated product where two molecules of the acyl chloride react with the amine.[1]

Probable Cause Solution
Excess Acyl Chloride: Using a stoichiometric excess of the acyl chloride can drive the formation of the diacylated product.Action: Carefully control the stoichiometry. Use a slight excess of the amine (1.1 to 1.2 equivalents) relative to the acyl chloride.
Reaction Conditions: The reaction conditions may favor the second acylation.Action: Add the acyl chloride solution dropwise to the amine solution to maintain a low concentration of the acyl chloride throughout the reaction. Running the reaction at a lower temperature can also help to control the reaction rate and improve selectivity.
Strong Base: Using a very strong base that fully deprotonates the initially formed amide can promote a second acylation.Action: Consider using a milder base like pyridine or triethylamine, which will scavenge the HCl produced without excessively activating the amide for a second acylation.[1]
Issue 3: Difficult Purification
Probable Cause Solution
Presence of Unreacted Starting Materials and Byproducts: Incomplete reaction or side reactions lead to a complex mixture.Action: Monitor the reaction closely using TLC or LC-MS to ensure completion. For purification, column chromatography on silica gel is often effective. A typical eluent system would be a gradient of ethyl acetate in hexanes. Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product.
Hydrolysis During Workup: The acyl chloride can hydrolyze during the aqueous workup, leading to the carboxylic acid byproduct.Action: Perform the aqueous workup quickly and at a low temperature. Ensure the organic layer is thoroughly dried with a drying agent like MgSO₄ or Na₂SO₄ before solvent evaporation.

Experimental Protocols

Protocol 1: General Amide Synthesis (e.g., with 4-amino-3,5-dichloropyridine)

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-amino-3,5-dichloropyridine (1.0 eq) and a suitable base (e.g., pyridine, 1.2 eq) in anhydrous THF or DMF.

  • Reagent Addition: Dissolve this compound (1.05 eq) in anhydrous THF or DMF and add it to the dropping funnel.

  • Reaction: Cool the amine solution to 0-5 °C in an ice bath. Add the acyl chloride solution dropwise over 30-60 minutes with vigorous stirring.

  • Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench it by slowly adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis of this compound

This protocol outlines the preparation of the title compound from its corresponding carboxylic acid.

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂).

  • Reaction: To the flask, add 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic acid (1.0 eq) and an excess of thionyl chloride (SOCl₂) (2-3 eq). Add a catalytic amount of DMF (1-2 drops).

  • Heating: Stir the mixture at room temperature until the initial vigorous gas evolution subsides. Then, heat the mixture to reflux (approximately 80-90°C) for 1-3 hours, or until gas evolution ceases.

  • Isolation: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. The resulting crude this compound can often be used in the next step without further purification.

Visualizing the Workflow

General Amide Synthesis Workflow

Amide Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Amine Amine + Base in Anhydrous Solvent ReactionMix Reaction Mixture (0°C to RT) Amine->ReactionMix 1. AcylChloride Acyl Chloride in Anhydrous Solvent AcylChloride->ReactionMix 2. (Dropwise) Quench Aqueous Quench ReactionMix->Quench 3. Extract Extraction Quench->Extract 4. Purify Purification (Chromatography/ Recrystallization) Extract->Purify 5. FinalProduct Pure Amide Purify->FinalProduct 6.

Caption: A generalized workflow for amide synthesis.

Troubleshooting Logic for Low Yield

Troubleshooting Low Yield Start Low Yield Observed CheckReagent Check Acyl Chloride Activity (Hydrolysis?) Start->CheckReagent CheckConditions Review Reaction Conditions Start->CheckConditions CheckPurity Analyze Crude Mixture (TLC/LC-MS) Start->CheckPurity UseFresh Use Fresh Reagent & Anhydrous Conditions CheckReagent->UseFresh Degraded IncreaseTemp Increase Temperature or Change Base CheckConditions->IncreaseTemp Slow Reaction SideProducts Optimize Stoichiometry & Addition Rate CheckPurity->SideProducts Side Products Observed

Caption: Decision tree for troubleshooting low reaction yields.

References

  • CN102276522A - Method for preparing roflumilast and intermediate of roflumilast.

  • WO2004080967A1 - Novel process for the preparation of roflumilast.

  • CN103319400A - Method for preparing Roflumilast.

  • US8618142B2 - Process for the preparation of roflumilast.

  • CN102336703B - Method for preparing roflumilast.

  • CN102617457A - New method for preparing roflumilast.

  • 4-Methoxybenzoyl chloride | 100-07-2 - ChemicalBook.

  • US8536206B2 - Process for the preparation of roflumilast.

  • US20140275551A1 - Process for the preparation of roflumilast.

  • 26th June-2014 Research Article REGIOSELECTIVE N-ACYLATION OF.

  • N-(3,5-Dichloropyridin-4-yl)-4-(difluoromethoxy)-3-methoxybenzamide | Pharmaffiliates.

  • 475271-62-6 | 3-(Cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-hydroxybenzamide.

  • Acylation of amines with chloroacyl chlorides. *The spirocyclic... | Download Scientific Diagram - ResearchGate.

  • [Roflumilast Related Compound B (30 mg) (N-(3,5-Dichloropyridin-4-yl)-4-(difluoromethoxy)-3-hydroxybenzamide)] - CAS [1391052-76-8] - USP Store.

  • 4-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride - Benchchem.

  • 3-(Cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)benzamide, 99+% - Lab-Chemicals.Com.

  • 4-Methoxybenzoyl chloride-100-07-2 - Shree Ganesh Remedies Limited.

  • Discovery of 4-Amino-N-(3,5-dichlorophenyl)benzamide Analogs: A Technical Guide - Benchchem.

  • 4-Methoxybenzoyl chloride 0.99 p-Anisoyl chloride - Sigma-Aldrich.

  • US6844468B2 - Process for preparing substituted benzoyl chlorides - Google Patents.

  • Benzoyl chloride, 4-methoxy- - the NIST WebBook.

  • EP3055292B1 - Process for preparing 4-[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides - Google Patents.

  • Stability issues of 3-Hydroxy-4-methoxybenzoyl chloride in storage - Benchchem.

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managing side reactions of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile but highly reactive intermediate. Our goal is to provide you with the in-depth, field-proven insights necessary to anticipate, troubleshoot, and manage potential side reactions, ensuring the success and reproducibility of your experiments.

This guide moves beyond simple protocols to explain the causality behind common experimental challenges. By understanding the "why," you can proactively control your reaction environment and optimize for purity and yield.

Core Principles for Handling Acyl Chlorides

The high reactivity of the acyl chloride functional group is its greatest asset and its primary liability.[1] The electrophilic carbonyl carbon is highly susceptible to nucleophilic attack.[2] Therefore, rigorous adherence to anhydrous and inert techniques is not merely a recommendation but a strict prerequisite for success.

  • Atmospheric Moisture: All acyl chlorides react readily with water, including atmospheric moisture, in an exothermic reaction to form the corresponding carboxylic acid and corrosive hydrogen chloride (HCl) gas.[3][4] This is often the most significant source of impurity.

  • Inert Atmosphere: Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture and oxygen.

  • Anhydrous Conditions: All glassware must be thoroughly dried (oven or flame-dried), and all solvents and reagents must be certified anhydrous.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the storage, handling, and reaction of this compound.

Q1: My final product is contaminated with a significant amount of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic acid. What is the cause and how can I prevent it?

A1: Root Cause Analysis & Mechanism

This is the most common side reaction and is caused by hydrolysis . The acyl chloride group is extremely sensitive to water.[1] Even trace amounts of moisture in your reaction setup, solvents, or reagents will lead to the formation of the parent carboxylic acid. The reaction proceeds via a nucleophilic addition-elimination mechanism where water acts as the nucleophile.[4]

Mechanism of Hydrolysis

  • Nucleophilic Attack: A lone pair of electrons from the oxygen atom of a water molecule attacks the electrophilic carbonyl carbon of the acyl chloride.

  • Tetrahedral Intermediate: This forms a transient tetrahedral intermediate.

  • Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.

  • Deprotonation: The chloride ion abstracts a proton from the oxonium ion to yield the final carboxylic acid and HCl.[5]

Preventative & Corrective Actions:

  • Rigorous Anhydrous Technique:

    • Glassware: Oven-dry all glassware at >120°C for several hours or flame-dry under vacuum immediately before use. Assemble the apparatus while hot and cool under a stream of inert gas.

    • Solvents: Use freshly opened anhydrous solvents or solvents purified by passing through a solvent purification system (e.g., alumina columns).

    • Reagents: Ensure all other reagents are anhydrous. Liquid reagents should be handled via syringe. Solid reagents should be dried in a vacuum oven.

  • Inert Atmosphere: Maintain a positive pressure of nitrogen or argon throughout the entire experiment, from setup to workup.

  • Storage: Store this compound in a desiccator, preferably in a sealed ampule or a bottle with a PTFE-lined cap, under an inert atmosphere.

Q2: I'm observing unexpected phenolic byproducts in my reaction mixture. What are the likely causes?

A2: Root Cause Analysis & Mechanism

The presence of phenolic impurities typically points to the cleavage of one of the ether linkages: the methoxy group (demethylation ) or the benzyl ether group (debenzylation ).

  • Debenzylation: The benzyl ether linkage is susceptible to cleavage under acidic conditions. This can be caused by:

    • Strong Lewis Acids: If you are performing a subsequent reaction, such as a Friedel-Crafts acylation using a catalyst like AlCl₃ or SnCl₄, the Lewis acid can coordinate to the ether oxygen, facilitating cleavage.[6][7]

    • Excess HCl: Significant hydrolysis (see Q1) generates HCl. An accumulation of this strong acid, especially at elevated temperatures, can catalyze the cleavage of the benzyl ether.[8] The products of this side reaction are 3-methoxy-4-hydroxybenzoyl chloride (which will likely hydrolyze to the acid) and 4-methylbenzyl chloride.

  • Demethylation: The methoxy group, while generally more robust than the benzyl ether, can be cleaved by strong Lewis acids, particularly aluminum chloride (AlCl₃), at elevated temperatures.[9] This side reaction is a known issue in Friedel-Crafts reactions involving anisole derivatives.[9] The products are 3-hydroxy-4-[(4-methylbenzyl)oxy]benzoyl chloride and methyl chloride.

Diagram: Key Side Reaction Pathways

Side_Reactions cluster_hydrolysis Hydrolysis cluster_cleavage Ether Cleavage (Acid/Lewis Acid Catalyzed) cluster_self_condensation Self-Condensation main This compound hydrolysis_product Carboxylic Acid Impurity main->hydrolysis_product + H₂O debenzylation_product Phenolic Impurity (Debenzylation) main->debenzylation_product Debenzylation demethylation_product Phenolic Impurity (Demethylation) main->demethylation_product Demethylation polymer_product High MW Impurities main->polymer_product + Lewis Acid

Caption: Primary degradation and side reaction pathways.

Preventative & Corrective Actions:

  • For Debenzylation:

    • Control Acidity: Minimize hydrolysis to prevent HCl buildup. If an acid scavenger (e.g., a non-nucleophilic base like pyridine or triethylamine) is compatible with your desired reaction, its use can neutralize generated HCl.

    • Milder Lewis Acids: If a Lewis acid is required, choose a milder one. For example, FeCl₃ or ZnCl₂ are less likely to cause ether cleavage than AlCl₃.

  • For Demethylation:

    • Avoid Strong Lewis Acids: Avoid AlCl₃ if possible when working with this substrate.[9]

    • Temperature Control: Keep reaction temperatures as low as possible. Friedel-Crafts acylations are often initiated at 0°C to control the initial exotherm.[10]

Q3: During a Lewis acid-catalyzed reaction, I'm getting an intractable, high-molecular-weight mixture. What is happening?

A3: Root Cause Analysis & Mechanism

This issue is likely due to intermolecular Friedel-Crafts self-condensation . The molecule contains both the electrophilic acyl chloride group and two activated aromatic rings that can act as nucleophiles. In the presence of a Lewis acid catalyst, the acyl chloride of one molecule can acylate an aromatic ring of another molecule, leading to dimers, oligomers, and polymers.[11]

The methoxy and benzyloxy substituents are both electron-donating groups that activate the benzoyl ring to electrophilic aromatic substitution, making this self-reaction particularly favorable.

Preventative & Corrective Actions:

  • Inverse Addition: Instead of adding the Lewis acid to the reaction flask containing the acyl chloride, try a setup where the acyl chloride is added slowly to a mixture of the other reactant and the Lewis acid. This keeps the concentration of the free acyl chloride low at any given time, favoring the desired intermolecular reaction over self-condensation.

  • Use of a Milder Catalyst: As mentioned, stronger Lewis acids (AlCl₃) are more likely to promote side reactions. A milder catalyst may provide the desired product without promoting polymerization.[9]

  • Temperature Control: Lower temperatures will slow the rate of all reactions, including the undesired self-condensation.

Table 1: Summary of Common Side Reactions and Mitigation Strategies

Side ReactionCauseKey ByproductsPrevention & Mitigation Strategies
Hydrolysis Exposure to water/moistureParent carboxylic acid, HClUse rigorous anhydrous techniques; store under inert gas; handle in a glovebox or under inert atmosphere.
Debenzylation Strong acids (HCl) or Lewis acids (AlCl₃, SnCl₄)4-hydroxy-3-methoxybenzoyl derivative, 4-methylbenzyl chlorideMinimize hydrolysis; use non-nucleophilic base scavenger; use milder Lewis acids (FeCl₃, ZnCl₂); maintain low temperatures.[7]
Demethylation Strong Lewis acids (AlCl₃), especially at elevated temperatures3-hydroxy-4-benzyloxybenzoyl derivative, methyl chlorideAvoid AlCl₃; use milder Lewis acids; maintain low temperatures.[9]
Self-Condensation Lewis acid catalysisDimers, oligomers, polymersUse inverse addition protocol; use milder Lewis acids; maintain low temperatures.
Q4: How can I effectively monitor my reaction and identify these byproducts?

A4: Analytical Strategy

A robust analytical methodology is crucial for troubleshooting. Liquid Chromatography-Mass Spectrometry (LC-MS) is the cornerstone technique for this purpose due to its high sensitivity and selectivity.

  • Reaction Monitoring: UPLC-MS is ideal for rapidly assessing reaction progress. Small aliquots can be taken from the reaction, quenched (e.g., with a small amount of methanol to convert the remaining acyl chloride to a stable methyl ester), and analyzed to track the disappearance of starting material and the appearance of the product and byproducts.

  • Byproduct Identification: High-Resolution Mass Spectrometry (HRMS), such as on an Orbitrap or TOF instrument, can provide accurate mass measurements of the byproducts. This data is invaluable for confirming their elemental composition and thus identifying them as the products of hydrolysis, cleavage, or self-condensation.

  • Quantification: For precise measurement of yield and purity, tandem mass spectrometry (LC-MS/MS) using a triple quadrupole instrument in Multiple Reaction Monitoring (MRM) mode offers exceptional sensitivity and is less susceptible to matrix effects.

Methodologies & Protocols

Protocol: General Anhydrous Reaction Setup

This protocol outlines the essential steps for setting up a reaction to minimize hydrolysis.

  • Glassware Preparation: Dry all glassware (reaction flask, condenser, dropping funnel, etc.) in an oven at 150°C overnight.

  • Apparatus Assembly: Assemble the glassware while still hot and immediately place it under a positive pressure of dry nitrogen or argon. Allow the system to cool to room temperature under this inert atmosphere.

  • Reagent Transfer:

    • Transfer anhydrous solvents via cannula or a dry syringe.

    • Add solid reagents under a positive flow of inert gas.

    • Add this compound via a dry, gas-tight syringe if it is a liquid at room temperature, or in a glovebox if it is a solid.

  • Reaction Execution: Maintain a slight positive pressure of inert gas throughout the reaction. A bubbler filled with mineral oil is a common way to monitor this.

  • Temperature Control: Use an ice bath (0°C) or a dry ice/acetone bath (for lower temperatures) to control exothermic reactions, especially during the addition of reagents.

Protocol: Sample Preparation for LC-MS Analysis
  • Aliquoting: Using a dry syringe, carefully withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture under inert atmosphere.

  • Quenching: Immediately dispense the aliquot into a vial containing 1 mL of a quenching solution (e.g., anhydrous methanol or acetonitrile). The quench serves two purposes: it stops the reaction and converts any remaining highly reactive acyl chloride into a more stable derivative (e.g., a methyl ester) that is easily analyzed.

  • Dilution: Further dilute the quenched sample with the mobile phase (e.g., 1:100 v/v) to a concentration suitable for LC-MS analysis.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter (ensure filter material is compatible with your solvent) before injection.

Diagram: Troubleshooting Workflow

Troubleshooting_Workflow start Experiment yields low purity/yield q1 Is the main impurity the corresponding carboxylic acid? start->q1 a1 Cause: Hydrolysis. Solution: Implement rigorous anhydrous/inert techniques. q1->a1 Yes q2 Are phenolic byproducts detected by LC-MS? q1->q2 No end Proceed with optimized protocol a1->end a2 Cause: Ether Cleavage. Solution: Use milder Lewis acids, control temperature, minimize HCl. q2->a2 Yes q3 Is the byproduct a complex, high MW mixture? q2->q3 No a2->end a3 Cause: Self-Condensation. Solution: Use inverse addition, milder catalyst, low temperature. q3->a3 Yes q3->end No a3->end

Caption: A decision tree for troubleshooting common side reactions.

References

  • A Comparative Guide to LC-MS Methods for the Analysis of Acylation Reaction Products. (2025). BenchChem.
  • Nucleophilic acyl substitution: hydrolysis of acid chlorides. (2018). YouTube.
  • Why should heat not be given in the reaction that benzoyl chloride is present? (2023).
  • 3-Methoxy-2-[(3-methylbenzyl)oxy]benzoyl chloride | 1160251-17-1. (n.d.). BenchChem.
  • synthesis & cleavage of benzyl ethers. (2019). YouTube.
  • Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal.
  • The use of tin(IV) chloride to selectively cleave benzyl esters over benzyl ethers and benzyl amines. (2014). Canadian Science Publishing.
  • Technical Support Center: Friedel-Crafts Acylation of Anisole Deriv
  • Friedel–Crafts acylation of substituted anisole. (2021). Chemistry Stack Exchange.
  • Friedel–Crafts Acyl
  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characteriz
  • Acyl Chlorides (A-Level). (n.d.). ChemistryStudent.
  • Stability issues of 3-Hydroxy-4-methoxybenzoyl chloride in storage. (2025). BenchChem.
  • SAFETY D
  • acyl chlorides and water, alcohols or phenol. (n.d.). Chemguide.
  • reaction between acyl chlorides and water - addition / elimin
  • Acyl chloride. (n.d.). Wikipedia.

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Purification Techniques for Products Synthesized from 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals who are working with 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride and the products derived from it. As a Senior Application Scientist, this document provides field-proven insights and troubleshooting strategies to address common purification challenges.

I. Understanding the Chemistry: Potential Impurities and Stability

This compound is a reactive acyl chloride. Its purification and the purification of its subsequent reaction products are often complicated by its inherent reactivity and the nature of the impurities that can form.

A. Primary Impurity: Hydrolysis to the Carboxylic Acid

The most common impurity encountered is the corresponding carboxylic acid, 3-methoxy-4-[(4-methylbenzyl)oxy]benzoic acid . This occurs due to the hydrolysis of the benzoyl chloride in the presence of water.[1] Even trace amounts of moisture in solvents, reagents, or the atmosphere can lead to the formation of this impurity.

B. Impurities from Synthesis

The synthesis of this compound typically involves the reaction of the corresponding carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[2][3] Potential impurities from this step include:

  • Unreacted Starting Material: Incomplete reaction will leave residual 3-methoxy-4-[(4-methylbenzyl)oxy]benzoic acid.

  • Excess Chlorinating Agent and Byproducts: Residual thionyl chloride or oxalyl chloride and their byproducts (e.g., HCl, SO₂) may be present. These are typically volatile and can often be removed under vacuum.

C. Stability Considerations

Benzoyl chlorides are generally sensitive to heat and moisture. Prolonged exposure to high temperatures during purification (e.g., distillation) can lead to decomposition or polymerization, especially if catalytic impurities are present. It is crucial to use anhydrous conditions throughout all purification steps.

II. Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you may encounter during the purification of products synthesized using this compound.

Scenario 1: Product is contaminated with the corresponding carboxylic acid.

  • Problem: The NMR or IR spectrum of your product shows signals corresponding to a carboxylic acid. This is the most frequent issue.

  • Root Cause: Hydrolysis of the unreacted this compound during the reaction workup or purification.

  • Solution 1: Aqueous Wash (for water-insoluble products)

    • Principle: The carboxylic acid impurity is acidic and can be deprotonated by a mild base to form a water-soluble carboxylate salt, which can then be extracted into an aqueous layer.

    • Protocol:

      • Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).

      • Transfer the solution to a separatory funnel.

      • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). You will observe gas evolution (CO₂) as the acid is neutralized. Continue washing until the gas evolution ceases.

      • Separate the aqueous layer.

      • Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.

      • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

      • Filter and concentrate the organic layer to obtain the purified product.

  • Solution 2: Column Chromatography

    • Principle: The carboxylic acid is significantly more polar than the desired ester or amide product. This difference in polarity allows for separation by column chromatography.[4][5][6]

    • Troubleshooting:

      • Streaking on TLC plate: The carboxylic acid may streak on the silica gel TLC plate. Adding a small amount of acetic acid to the eluent can sometimes improve the spot shape, but this may not be suitable for all products.

      • Co-elution: If the product is also very polar, separation can be challenging. In such cases, optimizing the solvent system is crucial. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can be effective.[4]

Scenario 2: Product is an oil and difficult to handle.

  • Problem: The purified product is a viscous oil, making it difficult to transfer and weigh accurately.

  • Potential Solution: Recrystallization or Trituration

    • Principle: Even if a compound is an oil at room temperature, it may solidify upon cooling or when treated with a solvent in which it is poorly soluble (trituration).

    • Troubleshooting:

      • Finding a suitable solvent system: For recrystallization, the ideal solvent is one in which the product is soluble at high temperatures but insoluble at low temperatures. For trituration, a solvent in which the product is insoluble but the impurities are soluble is needed. Experiment with a range of solvents of varying polarities (e.g., hexanes, diethyl ether, ethyl acetate, and mixtures thereof).

Scenario 3: Product decomposition during purification.

  • Problem: Significant loss of product or formation of new impurities is observed during purification, particularly when using methods that involve heating.

  • Root Cause: The product may be thermally labile. The presence of acidic or basic impurities can also catalyze decomposition.

  • Solution: Mild Purification Techniques

    • Flash Column Chromatography: This technique is performed at room temperature and is generally a milder method than distillation.[4][7]

    • Avoid prolonged heating: When removing solvent under reduced pressure (e.g., with a rotary evaporator), use a low-temperature water bath.

III. Frequently Asked Questions (FAQs)

Q1: How can I confirm that my starting this compound is pure enough for my reaction?

A1: The purity of the benzoyl chloride is critical. Before use, you can check its purity by:

  • IR Spectroscopy: A sharp carbonyl (C=O) stretch around 1770-1790 cm⁻¹ is characteristic of an acyl chloride. The absence of a broad O-H stretch (around 2500-3300 cm⁻¹) indicates the absence of the corresponding carboxylic acid.

  • NMR Spectroscopy: The proton NMR spectrum should be clean and show the expected signals. The absence of a broad singlet for the carboxylic acid proton (typically >10 ppm) is a good indicator of purity.

Q2: I tried to purify my product by distillation, but it decomposed. What are my options?

A2: As mentioned in Scenario 3, if your product is thermally sensitive, avoid high-temperature purification methods. Flash column chromatography is the recommended alternative.[4][5][6][7] It allows for purification at room temperature, minimizing the risk of thermal decomposition.

Q3: Can I use a strong base like sodium hydroxide (NaOH) to wash out the carboxylic acid impurity?

A3: It is generally not recommended to use strong bases like NaOH. If your desired product is an ester, the strongly basic conditions can cause saponification (hydrolysis of the ester) leading to the loss of your product. A mild base like sodium bicarbonate is much safer for this purpose.

Q4: My reaction is complete, but I still have unreacted this compound in my crude product. How can I remove it?

A4: Unreacted benzoyl chloride can be removed during the aqueous workup.

  • Quenching with water or a mild base: Carefully adding water or a sodium bicarbonate solution to the reaction mixture will hydrolyze the remaining benzoyl chloride to the water-soluble carboxylate salt, which can then be removed by extraction.[1] Be cautious as this reaction can be exothermic and produce HCl gas.

IV. Experimental Protocols and Data

Protocol 1: Purification of a Neutral Product by Aqueous Wash and Recrystallization

This protocol is suitable for a neutral, solid product (e.g., an ester or amide) contaminated with the carboxylic acid impurity.

  • Aqueous Workup:

    • Dissolve the crude product in dichloromethane (10 mL per 1 g of crude product).

    • Transfer to a separatory funnel and wash with saturated NaHCO₃ solution (3 x 10 mL).

    • Wash with water (1 x 10 mL).

    • Wash with brine (1 x 10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄.

    • Filter and remove the solvent under reduced pressure.

  • Recrystallization:

    • Dissolve the solid residue in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture like ethyl acetate/hexanes).

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Table 1: Common Solvents for Recrystallization

SolventPolarityBoiling Point (°C)Notes
HexanesNon-polar69Good for non-polar compounds. Often used in combination with a more polar solvent.
Diethyl EtherLow35Highly volatile. Good for trituration.
Ethyl AcetateMedium77A versatile solvent for many organic compounds.
IsopropanolPolar82Can be a good choice for moderately polar compounds.
EthanolPolar78Similar to isopropanol.

Protocol 2: Purification by Flash Column Chromatography

This is a general guideline. The choice of solvent system will depend on the polarity of your product and must be determined by Thin Layer Chromatography (TLC) analysis first.

  • Preparation:

    • Choose a solvent system that gives your product an Rf value of approximately 0.2-0.4 on TLC.

    • Pack a glass column with silica gel in the chosen eluent.[4][6][7]

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.

    • Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading").

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution and Collection:

    • Elute the column with the chosen solvent system, applying pressure if necessary (flash chromatography).

    • Collect fractions in test tubes.

  • Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the purified product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

V. Visualization of Purification Workflow

Diagram 1: Decision Tree for Purification Strategy

Purification_Strategy start Crude Product Analysis (TLC, NMR, IR) impurity_check Carboxylic Acid Impurity Present? start->impurity_check product_state Is the Product a Solid or Oil? impurity_check->product_state No wash Aqueous Wash (e.g., NaHCO3) impurity_check->wash Yes thermal_stability Is the Product Thermally Stable? product_state->thermal_stability If further purification needed chromatography Column Chromatography product_state->chromatography Oil recrystallization Recrystallization / Trituration product_state->recrystallization Solid thermal_stability->chromatography No distillation Distillation (if applicable) thermal_stability->distillation Yes wash->product_state pure_product Pure Product chromatography->pure_product recrystallization->pure_product distillation->pure_product

Caption: Decision-making workflow for selecting an appropriate purification technique.

VI. References

  • PrepChem. Synthesis of a. 3-Methoxy-4-methylbenzoyl chloride. Available from: [Link]

  • Ataman Kimya. BENZOYL CHLORIDE. Available from: [Link]

  • Wikipedia. Benzoyl chloride. Available from: [Link]

  • University of Colorado Boulder, Department of Chemistry. Column Chromatography. Available from: [Link]

  • Google Patents. DE2206300A1 - METHOD FOR STABILIZING BENZYL CHLORIDE. Available from:

  • Google Patents. CN102690175A - Preparation method of 3-methoxybenzyl chloride. Available from:

  • National Center for Biotechnology Information. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Available from: [Link]

  • Google Patents. CN105712891A - Method used for preparing high purity 3-chloro-4-methoxybenzylamine. Available from:

  • Chem Help ASAP. column chromatography & purification of organic compounds. YouTube. Available from: [Link]

  • Khan Academy. Column chromatography. Available from: [Link]

  • University of Groningen. Chemical/Laboratory Techniques: Column Chromatography. YouTube. Available from: [Link]

  • Google Patents. US5266711A - Process for the preparation of 3-benzoyl benzofuran derivatives. Available from:

  • Google Patents. A kind of synthetic method of the methoxy benzoyl chloride of 2 methyl 3. Available from:

  • Google Patents. CN105481687A - Preparing method for o-methoxybenzoyl chloride. Available from:

  • Google Patents. US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides. Available from:

  • Google Patents. CN103449964A - Preparation method of benzyl chloride derivatives. Available from:

  • LookChem. Benzoyl chloride, 3-methoxy-4-methyl- (9CI). Available from: [Link]

  • Google Patents. US4430181A - Process for the preparation of benzoyl chloride. Available from:

  • ACS Publications. THE PREPARATION OF BENZYL ESTERS AND OTHER BENZYL-DERIVATIVES FROM BENZYL CHLORIDE. Available from: [Link]

  • Biotage. Purifying ionic compounds by flash column chromatography. Available from: [Link]

  • Google Patents. US4318866A - Chlorination of 4-methoxybenzoyl chloride. Available from:

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Technical Support Center: Managing Hydrolysis of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to address the primary challenge encountered when working with this versatile reagent: its sensitivity to hydrolysis. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the success of your experiments.

Introduction: The Challenge of Hydrolysis

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical intermediates.[1][2] However, as an acyl chloride, it is highly reactive and susceptible to hydrolysis by water, which can lead to the formation of the corresponding, and often undesired, carboxylic acid.[3][4] This side reaction can significantly lower the yield of the desired product and complicate purification. Understanding and controlling the sources of moisture is therefore critical for successful synthesis.[5][6]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem: My reaction yield is significantly lower than expected, and I've isolated 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic acid as a major byproduct.

  • Likely Cause: This is a classic sign of premature hydrolysis of your starting material. The acyl chloride has reacted with water in your reaction setup instead of your intended nucleophile. Water can be introduced from several sources: insufficiently dried solvents, glassware with adsorbed atmospheric moisture, or exposure to air during reagent transfer.[5][7][8]

  • Solution Pathway:

    • Verify Solvent Anhydrousness: Do not assume a new bottle of solvent is completely dry. The water content should be rigorously controlled. For many reactions, a water content of <50 ppm is required.[9][10] Use freshly dried solvents, preferably from a solvent purification system or dried over an appropriate agent (see Protocol 1 and Table 1 below).

    • Ensure Glassware is Dry: Glass surfaces can adsorb a significant amount of water from the atmosphere.[6] All glassware must be oven-dried at >120°C for several hours or flame-dried under vacuum immediately before use. Allow the glassware to cool to room temperature in a desiccator or under a stream of inert gas (Nitrogen or Argon).[6]

    • Maintain an Inert Atmosphere: Perform the entire reaction, including reagent transfers, under an inert atmosphere.[6] This creates a positive pressure of dry gas, preventing atmospheric moisture from entering the reaction vessel. (See Protocol 2).

    • Check Reagent Purity: If the acyl chloride has been stored improperly or for a long time, it may have already partially hydrolyzed. Consider purifying the acyl chloride by distillation or purchasing a new batch.

Problem: The reaction starts, but seems to stall before completion, even with an excess of the nucleophile.

  • Likely Cause: Trace amounts of water may be reacting with the acyl chloride at a competitive rate to your nucleophile. Acyl chlorides react vigorously with water, often faster than with less potent nucleophiles.[11][12] This slow, insidious hydrolysis consumes the starting material, preventing the reaction from reaching completion.

  • Solution Pathway:

    • Re-evaluate Anhydrous Conditions: Even seemingly minor sources of moisture can become significant over the course of a long reaction. Re-examine every component of your setup using the steps outlined in the previous problem.

    • Consider the Nucleophile's Purity: Is your nucleophile (e.g., an amine or alcohol) anhydrous? Some reagents are hygroscopic and must be dried before use. For example, solid amines can be dried in a vacuum oven, and liquid reagents can be distilled from a suitable drying agent.

    • Use a Scavenger for HCl: The hydrolysis reaction produces HCl as a byproduct.[4] In some cases, this can protonate your nucleophile, reducing its reactivity. Adding a non-nucleophilic base, like triethylamine or pyridine, can scavenge this HCl and maintain the nucleophilicity of your reagent.[3]

Frequently Asked Questions (FAQs)

  • Q1: What are the ideal storage conditions for this compound?

    • A1: This reagent must be stored in a tightly sealed container to prevent ingress of atmospheric moisture.[13][14] For long-term storage, sealing the container with paraffin film and placing it inside a desiccator containing a drying agent like Drierite® or anhydrous calcium chloride is recommended.[15] Storing in a cool, dry place is essential. Some suppliers package moisture-sensitive reagents under an inert atmosphere in bottles with special septa (e.g., Sure/Seal™ bottles) to allow for removal via syringe.

  • Q2: Which solvents are best, and how dry do they need to be?

    • A2: Aprotic solvents are required. Common choices include Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, and Acetonitrile (MeCN). The required level of dryness depends on the reaction's sensitivity, but aiming for the lowest possible water content is best practice.[9] See Table 1 for guidance.

  • Q3: Are there any "hidden" sources of water I should be aware of?

    • A3: Yes. Besides the obvious sources, consider the following:

      • Inert Gas: Ensure your inert gas line has a drying tube (e.g., filled with Drierite® or molecular sieves) to remove any residual moisture.

      • Reagents: Other reagents, especially hygroscopic salts or bases, can introduce water. Dry them thoroughly before adding them to the reaction.

      • Syringes and Needles: Ensure syringes and needles used for transfers are dry, either by storing them in an oven or flushing them with dry inert gas before use.

Key Experimental Protocols & Data

Data Presentation

Table 1: Recommended Drying Methods and Achievable Water Content for Common Solvents

Solvent Recommended Drying Agent(s) Typical Residual Water (ppm) Reference
Dichloromethane (DCM) CaH₂, 3Å Molecular Sieves < 10 ppm [9][10]
Tetrahydrofuran (THF) Na/Benzophenone, 3Å Mol. Sieves < 10 ppm (sieves), ~43 ppm (Na) [9][10]
Toluene Na/Benzophenone, 3Å Mol. Sieves < 5 ppm [9]

| Acetonitrile (MeCN) | CaH₂, 4Å Molecular Sieves | < 10 ppm |[16] |

Data compiled from studies using Karl Fischer titration.[9]

Visualizations

HydrolysisMechanism

AnhydrousWorkflow

Experimental Protocols

Protocol 1: Rigorous Drying of Solvents with Molecular Sieves

  • Activation of Sieves: Place 3Å or 4Å molecular sieves (use 3Å for most solvents, 4Å for acetonitrile) in a flask. Heat at >250°C under high vacuum for at least 4 hours. Allow the sieves to cool to room temperature under vacuum or in a desiccator.

  • Solvent Drying: Add the activated sieves to a bottle of solvent (approx. 10-20% m/v).[9]

  • Equilibration: Allow the solvent to stand over the sieves for at least 48 hours before use.[9][10] Store the bottle under an inert atmosphere.

  • Verification (Optional but Recommended): For highly sensitive reactions, verify the water content using Karl Fischer titration.

Protocol 2: Setting up a Reaction Under Anhydrous, Inert Atmosphere

  • Glassware: Oven-dry all glassware (flasks, stir bars, dropping funnels) at 120°C overnight and cool in a desiccator. Alternatively, assemble the glassware hot, and flame-dry all parts under vacuum.

  • Assembly: Quickly assemble the glassware while still warm and immediately place it under a positive pressure of dry inert gas (Nitrogen or Argon) using a Schlenk line or a balloon.

  • Solvent Transfer: Transfer the required volume of anhydrous solvent to the reaction flask via a dry syringe or a double-tipped needle (cannula).

  • Reagent Transfer:

    • Liquids: Add liquid reagents via a dry syringe through a rubber septum.

    • Solids: Add solid reagents quickly under a strong counter-flow of inert gas. If the solid is particularly sensitive, use a glove box for the transfer.

  • Reaction: Once all components are added, maintain a positive pressure of inert gas throughout the reaction. For reflux conditions, use a condenser with an inert gas inlet at the top.

By diligently applying these principles and techniques, you can effectively mitigate the hydrolysis of this compound and achieve reliable, high-yielding results in your synthetic endeavors.

References

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry. Available at: [Link]

  • Fiveable. (n.d.). Anhydrous conditions Definition. Organic Chemistry II Key Term. Available at: [Link]

  • Save My Exams. (2024). Acyl Chlorides. A Level Chemistry Revision Notes. Available at: [Link]

  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Available at: [Link]

  • Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Available at: [Link]

  • TutorChase. (n.d.). Why do some organic reactions need anhydrous conditions? Available at: [Link]

  • Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Available at: [Link]

  • Chemixl Intermediates Pvt. Ltd. (n.d.). 3 Methoxy 4 methyl Benzoic Acid. Available at: [Link]

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Technical Support Center: Optimizing Solvent Systems for 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl Chloride Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for your work with 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride. The selection of an appropriate solvent system is paramount for achieving high yields, purity, and reproducibility. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reactivity profile of this compound?

A1: this compound is a derivative of benzoic acid and, as an acyl chloride, is a highly reactive electrophile. The carbonyl carbon is rendered significantly electron-deficient by the inductive effects of both the carbonyl oxygen and the chlorine atom, making it highly susceptible to nucleophilic attack.[1][2] This reactivity drives its utility in forming esters, amides, and in Friedel-Crafts acylation reactions.[3][4] However, this high reactivity also makes it extremely sensitive to hydrolysis, even from atmospheric moisture, which will convert it to the corresponding and less reactive carboxylic acid.[3][5][6]

Q2: Why is solvent selection so critical for reactions involving this specific acyl chloride?

A2: The choice of solvent is one of the most critical parameters in your experimental design for three primary reasons:

  • Reactivity and Stability: The primary concern is the compound's sensitivity to water and other protic nucleophiles (like alcohols). The solvent must be anhydrous to prevent hydrolysis, which is often a rapid and exothermic reaction.[7][8]

  • Solubility: The molecule possesses both polar (methoxy, carbonyl) and non-polar (4-methylbenzyl ether) moieties. The solvent must effectively dissolve not only the acyl chloride but also your nucleophile and any catalysts to ensure a homogeneous reaction mixture, which is crucial for predictable kinetics.

  • Reaction Mechanism Influence: The polarity of the solvent can influence the reaction rate and even the mechanism. For nucleophilic acyl substitution, polar aprotic solvents can stabilize charged intermediates in the transition state, potentially accelerating the reaction.[9]

Q3: What are the recommended starting solvents for reactions with this acyl chloride?

A3: Aprotic solvents are the standard choice. For initial screening, consider the following:

  • Dichloromethane (DCM): An excellent general-purpose solvent with moderate polarity that dissolves a wide range of organic compounds. Its low boiling point (39.6 °C) facilitates easy removal post-reaction.[10]

  • Toluene: A non-polar aromatic solvent, useful when less polar conditions are required. Its higher boiling point (111 °C) is suitable for reactions requiring elevated temperatures.[11]

  • Acetonitrile (ACN): A polar aprotic solvent that can be effective for reactions involving polar substrates or intermediates.

  • Tetrahydrofuran (THF): A common ether-based solvent. However, be cautious of peroxide formation and ensure it is freshly distilled or from a sealed, anhydrous source.

Q4: Can protic solvents like alcohols ever be used?

A4: Using a protic solvent like an alcohol is generally not recommended unless the alcohol itself is the intended nucleophile in an esterification reaction (a process known as alcoholysis).[2] In such cases, the alcohol serves as both solvent and reagent. Using an alcohol as a general solvent for a reaction with a different nucleophile (e.g., an amine) would lead to a competitive reaction, forming the ester as a significant byproduct and reducing the yield of your desired product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a cause-and-solution format.

Issue Observed Potential Cause(s) Recommended Troubleshooting Steps & Scientific Rationale
Low or No Product Yield 1. Hydrolysis of Acyl Chloride: The starting material was degraded by moisture before or during the reaction.Ensure Anhydrous Conditions: Dry all glassware in an oven ( >100°C) and cool under an inert atmosphere (N₂ or Ar). Use anhydrous grade solvents, preferably from a sealed bottle or passed through a solvent purification system. The reaction of acyl chlorides with water is rapid and often irreversible under typical conditions.[7][12]
2. Poor Reagent Solubility: One or more reactants are not fully dissolved, leading to a heterogeneous mixture and slow reaction rate.Solvent Screening: Test the solubility of all starting materials in your chosen solvent before running the reaction at scale. If solubility is an issue, consider a more polar aprotic solvent (e.g., switch from Toluene to DCM or ACN) or a co-solvent system.
Formation of Benzoic Acid Byproduct In-situ Hydrolysis: Moisture is present in the reaction vessel. This is the most common cause for observing the corresponding carboxylic acid, 3-methoxy-4-[(4-methylbenzyl)oxy]benzoic acid.Re-evaluate Anhydrous Technique: This is a direct indicator of moisture contamination. Review all steps of your setup, including the purity of your nucleophile and any bases used. A weak base like pyridine is often added to neutralize the HCl byproduct, which can prevent unwanted side reactions.[7]
Reaction Mixture Turns Dark/Tarry 1. Decomposition: The reaction temperature is too high, causing decomposition of starting materials or products.Temperature Control: Perform the addition of the acyl chloride at a lower temperature (e.g., 0°C using an ice bath) and allow the reaction to warm to room temperature slowly. This is especially critical for highly exothermic reactions.
2. Side Reactions with Solvent: In some cases, particularly with Lewis acid catalysis (e.g., Friedel-Crafts), the solvent itself can participate in side reactions.Select an Inert Solvent: For Friedel-Crafts reactions, solvents like carbon disulfide (CS₂) or nitrobenzene are sometimes used due to their inertness, though they present their own handling challenges.[10] For most other acylations, DCM or toluene are sufficiently inert.
Difficult Purification from Unreacted Acyl Chloride Co-elution: The acyl chloride has a similar polarity to the desired product, making separation by chromatography difficult.Reactive Quenching: Before the aqueous workup, quench the reaction mixture by adding a small amount of a highly nucleophilic scavenger. For example, adding a primary amine (like aniline) will convert the remaining acyl chloride into a highly polar amide, which is easily separated.[13] Alternatively, washing with cold, dilute aqueous sodium bicarbonate can hydrolyze the acyl chloride and extract the resulting carboxylate salt.[14]
Decision-Making Workflow for Solvent Selection

The following diagram provides a logical pathway for selecting an optimal solvent system.

SolventSelection start Start: Define Reaction Type nucleophile Assess Nucleophile Properties (Polarity, Sterics, pKa) start->nucleophile reaction_type Reaction Type? nucleophile->reaction_type schotten_baumann Schotten-Baumann (Amine/Alcohol + Base) reaction_type->schotten_baumann Amine/Alcohol friedel_crafts Friedel-Crafts Acylation (Aromatic + Lewis Acid) reaction_type->friedel_crafts Aromatic other_nuc Other Nucleophilic Acyl Substitution reaction_type->other_nuc Other solvent_choice1 Consider Biphasic System (e.g., DCM/Water) or Aprotic Solvent (DCM, THF, Toluene) schotten_baumann->solvent_choice1 solvent_choice2 Use Inert, Non-coordinating Solvent (DCM, CS₂, Nitrobenzene) friedel_crafts->solvent_choice2 solvent_choice3 Screen Aprotic Solvents (DCM, Toluene, ACN, THF) other_nuc->solvent_choice3 troubleshoot Problem Encountered? solvent_choice1->troubleshoot solvent_choice2->troubleshoot solvent_choice3->troubleshoot solubility_issue Poor Solubility troubleshoot->solubility_issue Yes side_reaction_issue Side Reactions / Low Yield troubleshoot->side_reaction_issue Yes solution1 Increase Solvent Polarity (Toluene -> DCM -> ACN) or use Co-solvent solubility_issue->solution1 solution2 Decrease Temperature Ensure Anhydrous Conditions Change Solvent Class side_reaction_issue->solution2

Caption: Decision tree for initial solvent selection and troubleshooting.

Experimental Protocol: Solvent Screening for Ester Formation

This protocol provides a robust method for empirically determining the best solvent for the acylation of an alcohol nucleophile.

Objective: To identify the optimal solvent for the esterification of 4-nitrophenol with this compound, using triethylamine (TEA) as a base.

Materials:

  • This compound

  • 4-Nitrophenol

  • Triethylamine (TEA), freshly distilled

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Toluene

  • Anhydrous Acetonitrile (ACN)

  • TLC plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware, oven-dried

Procedure:

  • Preparation:

    • Set up three separate oven-dried 25 mL round-bottom flasks equipped with magnetic stir bars and rubber septa.

    • Purge each flask with dry nitrogen or argon for 5 minutes.

    • To each flask, add 4-nitrophenol (1.0 eq) and triethylamine (1.2 eq).

  • Solvent Addition:

    • To Flask 1, add 10 mL of anhydrous DCM via syringe.

    • To Flask 2, add 10 mL of anhydrous Toluene via syringe.

    • To Flask 3, add 10 mL of anhydrous ACN via syringe.

    • Stir all flasks at room temperature until all solids are dissolved.

  • Initiation of Reaction:

    • Prepare a stock solution of this compound (1.1 eq) in a small volume of the corresponding anhydrous solvent for each reaction.

    • Cool all three reaction flasks to 0°C in an ice-water bath.

    • Slowly add the acyl chloride solution dropwise to each respective flask over 5 minutes.

  • Reaction Monitoring:

    • Allow the reactions to stir at 0°C for 30 minutes, then remove the ice bath and allow them to warm to room temperature.

    • Monitor the progress of each reaction every 30 minutes using TLC (e.g., 3:1 Hexanes:Ethyl Acetate eluent). Spot the starting acyl chloride, 4-nitrophenol, and each reaction mixture.

    • Note the time to completion (disappearance of the limiting reagent) and the formation of any side products for each solvent system.

  • Workup and Analysis:

    • Once a reaction is complete, quench it by adding 10 mL of water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with the corresponding organic solvent (2 x 15 mL).

    • Combine the organic layers, wash with 1M HCl, then saturated NaHCO₃ solution, and finally brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Determine the crude yield for each reaction and analyze the purity by ¹H NMR or HPLC.

  • Evaluation:

    • Compare the reaction time, yield, and purity profile for each solvent. The optimal solvent will provide the highest yield of the pure product in the shortest time.

Troubleshooting Workflow for Low Yield

LowYield problem_node problem_node check_node check_node cause_node cause_node solution_node solution_node start Low or No Yield Observed check_sm Starting Material Consumed? start->check_sm check_purity Crude Product Pure? check_sm->check_purity Yes hydrolysis Cause: Hydrolysis of Acyl Chloride check_sm->hydrolysis No side_reaction Cause: Side Reaction / Decomposition check_purity->side_reaction No workup_loss Cause: Product Loss During Workup check_purity->workup_loss Yes solve_hydrolysis Solution: Ensure Strict Anhydrous Conditions (Dry Solvents/Glassware, Inert Gas) hydrolysis->solve_hydrolysis solubility Cause: Poor Solubility side_reaction->solubility solve_side_reaction Solution: Lower Reaction Temperature Change Solvent side_reaction->solve_side_reaction solve_solubility Solution: Change to More Polar Solvent (e.g., Toluene -> DCM) solubility->solve_solubility solve_workup Solution: Optimize Extraction/Purification pH and Solvent workup_loss->solve_workup

Caption: A logical workflow for diagnosing the cause of low product yield.

References

  • Vertex AI Search. Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note.
  • Filo. What solvents are used in Friedel-Crafts acylation?
  • LookChem. Purification of Benzoyl chloride - Chempedia.
  • Doc Brown's Chemistry. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis.
  • BenchChem. Technical Support Center: Optimizing Acylation Reactions with Octanoyl Chloride.
  • Ataman Kimya. BENZOYL CHLORIDE.
  • Chemguide. Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides.
  • StudySmarter. Friedel Crafts Acylation: Mechanism & Conditions.
  • YouTube. Acyl Chlorides - formation and hydrolysis mechanism.
  • JoVE. Video: Acid Halides to Carboxylic Acids: Hydrolysis.
  • PrepChem.com. Synthesis of a. 3-Methoxy-4-methylbenzoyl chloride.
  • Michigan State University Department of Chemistry. Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism).
  • BenchChem. purification strategies for removing benzyl chloride from reaction mixtures.
  • IsleChem. The Chemical Reactivity of Benzoyl Chloride: A Guide for R&D Scientists.
  • ResearchGate. Why should heat not be given in the reaction that benzoyl chloride is present?
  • Chemguide. an introduction to acyl chlorides (acid chlorides).
  • Sciencemadness.org. Removing excess Benzoyl Chloride.
  • ACS Publications. Acylation mechanisms in aprotic solvents. I. Methanolysis of p-nitrobenzoyl chloride in acetonitrile.
  • Save My Exams. A Level Chemistry Revision Notes - Acyl Chlorides.

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Technical Support Center: Storage and Stability of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Reagents Division

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage, handling, and troubleshooting of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride. Due to its reactive acyl chloride functional group, maintaining the chemical integrity of this reagent is paramount for achieving reproducible and successful experimental outcomes. This document outlines the causes of its decomposition and provides validated protocols to prevent degradation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the stability and handling of this compound.

Q1: What is the primary cause of decomposition for this compound during storage? A1: The primary and most rapid cause of degradation is hydrolysis. The electrophilic carbonyl carbon of the acyl chloride group is highly susceptible to nucleophilic attack by water, including atmospheric moisture.[1][2] This reaction irreversibly converts the compound into its corresponding, and typically less reactive, carboxylic acid (3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic acid) and corrosive hydrogen chloride (HCl) gas.[3][4][5]

Q2: What are the definitive signs that my sample has begun to decompose? A2: Several indicators point towards reagent degradation. Upon opening the container, you may observe fuming, which is HCl gas reacting with moisture in the air. Other signs include a noticeable change in the physical appearance of the material, such as discoloration (e.g., turning yellow or brown) or the formation of a solid precipitate, which is likely the carboxylic acid byproduct.

Q3: What are the ideal storage conditions to ensure maximum shelf-life? A3: To prevent decomposition, the reagent must be rigorously protected from moisture and incompatible substances. The ideal storage conditions are summarized in the table below.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of potential decomposition reactions.
Atmosphere Dry, Inert Gas (Argon or Nitrogen)Excludes atmospheric moisture, the primary reactant in hydrolysis.[6]
Container Tightly-sealed glass bottle with a secure, corrosion-resistant cap (e.g., PTFE-lined).Prevents moisture ingress. Glass is inert to the compound and potential HCl byproduct.
Location Cool, dry, well-ventilated, dedicated corrosives cabinet.Ensures a stable environment and safety in case of accidental release of HCl gas.[7][8]
Incompatibles Store away from water, alcohols, amines, strong bases, and oxidizing agents.These substances are nucleophiles that will react with and consume the acyl chloride.[3][7][9]

Q4: I don't have access to a glovebox. How can I handle the reagent to minimize exposure to air? A4: While a glovebox or glovebag provides the best protection, you can minimize moisture exposure by allowing the container to warm to room temperature before opening to prevent condensation. Work quickly in a fume hood, and after dispensing the required amount, flush the container's headspace with a dry inert gas like nitrogen or argon before resealing it tightly.[6] Wrapping the cap's seam with paraffin film can provide an additional barrier.

Section 2: Troubleshooting Guide for Common Issues

This guide provides a logical framework for identifying and resolving experimental problems that may arise from reagent degradation.

Issue 1: My reaction yields are low or inconsistent, and I suspect the reagent.

Probable Cause: The most likely cause is that the this compound has partially hydrolyzed to its carboxylic acid form. The carboxylic acid is significantly less reactive and will not participate in subsequent acylation reactions under the same conditions, leading to lower yields of the desired product.

Troubleshooting Workflow: The following workflow can help you diagnose whether reagent integrity is the root cause of your experimental issues.

Troubleshooting start Low or Inconsistent Reaction Yields check_reagent Does the reagent show signs of decomposition? (fuming, discoloration, precipitate) start->check_reagent qual_test Perform Qualitative QC Test (e.g., Silver Nitrate Test) check_reagent->qual_test Yes / Suspected review_protocol Reagent integrity is likely not the issue. Review other reaction parameters: - Solvent purity - Base stoichiometry - Temperature control - Reaction time check_reagent->review_protocol No quant_test Perform Quantitative QC Test (e.g., Derivatization-HPLC) qual_test->quant_test positive_result Test Positive for Degradation quant_test->positive_result Purity < 95% negative_result Test Negative for Degradation quant_test->negative_result Purity > 95% discard Source fresh, high-purity reagent. Review and implement strict storage protocols. positive_result->discard negative_result->review_protocol

Caption: Troubleshooting workflow for diagnosing reaction failures.

Issue 2: The reagent fumes significantly every time the bottle is opened.

Probable Cause: This indicates a breach in storage integrity. The fuming is a direct result of the reaction between the acyl chloride and ambient moisture, producing HCl gas which then forms an aerosol with water vapor in the air. Even a small leak in the container seal can lead to continuous, slow degradation.

Immediate Actions & Long-Term Solutions:

  • Safety First: Always handle the reagent inside a certified chemical fume hood.[10]

  • Inert Gas Purge: Before resealing, gently flush the bottle's headspace with nitrogen or argon to displace the moist air.

  • Improve Seal: Ensure the cap threads are clean and the liner is intact. For long-term storage, wrap the cap and neck joint with paraffin film to create a superior seal.

  • Secondary Containment: Consider placing the primary container inside a larger, airtight container (a desiccator or a sealed plastic box containing a desiccant like silica gel) to provide a second layer of protection against moisture.[10]

Section 3: Protocols for Handling and Quality Control

Adherence to standardized protocols is critical for maintaining the quality of this sensitive reagent.

Protocol 3.1: Recommended Storage and Handling Procedure
  • Receiving: Upon receipt, inspect the container for damage. Note the date of receipt on the bottle.

  • Initial Storage: Immediately transfer the unopened bottle to a 2-8°C, well-ventilated storage area away from incompatible materials.

  • Dispensing:

    • Allow the container to equilibrate to ambient temperature in a fume hood before opening to prevent moisture condensation on the cold surfaces.

    • Open the container and quickly dispense the required amount of reagent.

    • If possible, introduce a stream of dry nitrogen or argon into the headspace to create an inert atmosphere.

    • Securely recap the bottle, ensuring a tight seal. Wrap the cap with paraffin film for added protection.

  • Return to Storage: Promptly return the sealed container to its designated refrigerated storage location.

Protocol 3.2: Qualitative Test for Hydrolysis (Silver Nitrate Test)

This rapid test can detect the presence of chloride ions, a byproduct of hydrolysis.

  • Sample Preparation: In a fume hood, carefully quench a very small sample (e.g., 1-2 drops) of the benzoyl chloride in ~1 mL of acetone in a test tube. Caution: This reaction is exothermic.

  • Hydrolysis: Add ~1 mL of deionized water to the acetone solution and mix. This will hydrolyze any remaining acyl chloride.

  • Acidification: Add 2-3 drops of dilute nitric acid (HNO₃).

  • Precipitation: Add a few drops of aqueous silver nitrate (AgNO₃) solution.

  • Observation: The formation of a dense white precipitate (AgCl) indicates the presence of chloride ions. While this test will be positive even for pure reagent after quenching, a sample that has degraded in storage will often produce a much more immediate and voluminous precipitate compared to a freshly opened standard, indicating pre-existing HCl/Cl⁻ from hydrolysis.[11]

Protocol 3.3: Quantitative Purity Analysis via Derivatization-HPLC

Direct analysis of acyl chlorides by HPLC is challenging due to their high reactivity.[12] A more reliable method involves converting the reactive acyl chloride into a stable derivative, such as an ester or amide, which can then be easily quantified.[13]

  • Standard & Sample Prep: Prepare a standard solution of a known high-purity lot of the benzoyl chloride. In parallel, prepare a sample of the lot . All solutions should be prepared in a dry aprotic solvent (e.g., acetonitrile).

  • Derivatization: To a known concentration of the benzoyl chloride solution, add an excess of a suitable nucleophile, such as benzyl alcohol or a secondary amine (e.g., morpholine), along with a non-nucleophilic base like triethylamine to scavenge the HCl byproduct.[9] Allow the reaction to proceed to completion at room temperature.

  • HPLC Analysis: Analyze the resulting stable ester or amide derivative by reverse-phase HPLC with UV detection.

  • Quantification: Compare the peak area of the derivative from the sample to the peak area from the known standard to determine the percentage of active acyl chloride remaining.

Section 4: Chemical Principles of Decomposition

Understanding the underlying chemical mechanism of degradation is key to preventing it.

Mechanism of Hydrolysis

The decomposition of this compound in the presence of water is a classic example of Nucleophilic Acyl Substitution .[4]

  • Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.[5]

  • Tetrahedral Intermediate: This forms a transient tetrahedral intermediate.

  • Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

  • Deprotonation: A final deprotonation step yields the stable carboxylic acid and hydrogen chloride.

Hydrolysis cluster_0 Hydrolysis of Benzoyl Chloride reagent This compound product 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic Acid reagent->product Nucleophilic Acyl Substitution hcl HCl (gas) reagent->hcl water H₂O (Moisture) water->reagent Attacks

Caption: Primary decomposition pathway via hydrolysis.

References

  • [Chemical Engineering Knowledge]: Preparation and Precautions of Acid Chlorides.
  • Hudson, R. F., & Wardill, J. E. (1950). The Mechanism of Hydrolysis of Acid Chlorides. Part I. Journal of the Chemical Society, 1729.
  • [SciSpace]: The mechanism of the hydrolysis of benzyl chloride.
  • [Reddit]: Which benzoyl chloride undergoes hydrolysis faster in water? r/AdvancedOrganic.
  • [chemguide]: Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides.
  • [PubMed]: Mechanism of hydrolysis of benzoyl chloride.
  • [Sciencemadness Discussion Board]: Acyl chlorides stability.
  • [BASF]: Acid Chlorides and Chloroformates - Safety and Handling.
  • [PrepChem.com]: Synthesis of a. 3-Methoxy-4-methylbenzoyl chloride.
  • [sathee jee]: Chemistry Acid Chloride.
  • [ResearchGate]: Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances.
  • [Chemistry Steps]: Reactions of Acid Chlorides (ROCl) with Nucleophiles.
  • [Yufeng]: How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.
  • [Reddit]: Acetyl Chloride Storage : r/chemistry.
  • [PubMed]: Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances.
  • [Benchchem]: Stability issues of 3-Hydroxy-4-methoxybenzoyl chloride in storage.
  • [Benchchem]: A Comparative Guide to Validated Analytical Methods for Acyl Chlorides.
  • [LibreTexts]: 21.4: Chemistry of Acid Halides.
  • [Save My Exams]: A Level Chemistry Revision Notes - Acyl Chlorides.
  • [Fiveable]: Acid chlorides | Organic Chemistry II Class Notes.
  • [Reddit]: [A level chemistry] testing for an acyl chloride : r/HomeworkHelp.
  • [Fisher Scientific]: 4-Methoxybenzoyl chloride - SAFETY DATA SHEET.
  • [Sigma-Aldrich]: 3-Methoxybenzyl chloride 97.

Sources

Technical Support Center: Overcoming Steric Hindrance in Reactions of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile but sterically challenging reagent. Here, we address common experimental issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your research.

Understanding the Challenge: The "Ortho Effect" and Steric Shielding

The primary hurdle in reactions involving this compound is the significant steric hindrance around the carbonyl carbon of the acyl chloride. This is a classic example of the "ortho effect," where the bulky methoxy group at the 3-position physically obstructs the incoming nucleophile's path to the electrophilic center. This steric shield can lead to sluggish reaction rates, low yields, or complete reaction failure.

Troubleshooting Guide & FAQs

Issue 1: Amide Bond Formation with Hindered Amines Results in Low Yield

Question: My amidation reaction with a secondary amine is proceeding very slowly, and the yield of the desired amide is disappointingly low. What are the primary causes, and how can I optimize this transformation?

Answer: This is a frequent challenge due to the combined steric bulk of both the acyl chloride and the secondary amine. The nucleophilic attack is significantly impeded. Here’s a systematic approach to troubleshoot this issue:

1. Enhance Nucleophilicity and Acyl Chloride Reactivity:

  • In Situ Acyl Fluoride Formation: Acyl fluorides are generally more reactive than their chloride counterparts and can be effective in challenging couplings. A protocol involving the in-situ formation of the acyl fluoride from the corresponding carboxylic acid using a fluorinating agent like cyanuric fluoride, followed by reaction with the amine at an elevated temperature, has proven successful for sterically hindered substrates.[1]

  • Catalyst Selection is Crucial: Standard bases like triethylamine can sometimes exacerbate the steric problem. Consider using a more potent nucleophilic catalyst.

    • 4-(Dimethylamino)pyridine (DMAP): DMAP is a highly effective catalyst for acylation reactions. It functions by forming a more reactive N-acylpyridinium intermediate, which is then attacked by the amine.[][3]

    • 1-Methylimidazole (MI): In some cases, 1-methylimidazole has been shown to be an even more efficient catalyst than DMAP for the acylation of sterically hindered alcohols and could be advantageous in hindered amidation as well.[3][4]

2. Alternative Coupling Strategies:

  • If direct acylation remains problematic, consider converting the 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic acid to an amide using standard peptide coupling reagents. Reagents like HATU, HBTU, or BOP are designed to facilitate amide bond formation even in sterically demanding environments.[]

Table 1: Comparison of Catalysts for Hindered Amidation

CatalystProposed AdvantageTypical Loading (mol%)Key Considerations
DMAPForms highly reactive N-acylpyridinium intermediate5-20Can be toxic; reaction monitoring is key.[][3]
1-MethylimidazoleCan be more efficient than DMAP for hindered systems10-20Generally less toxic than DMAP.[3][4]
HATU/HBTURobust peptide coupling agentsStoichiometricHigher cost; excellent for difficult couplings.[]
Issue 2: Esterification with Secondary or Tertiary Alcohols Fails

Question: I am attempting to synthesize an ester using a bulky secondary alcohol, but the reaction is not proceeding. Are there specific protocols for such a challenging esterification?

Answer: This is a significant challenge due to the steric hindrance from both the acyl chloride and the alcohol. Standard esterification conditions are often insufficient. Here are some advanced strategies:

1. Powerful Catalytic Systems:

  • 1-Methylimidazole (MI) Catalysis: As with amidations, MI is an excellent nucleophilic catalyst for the acylation of sterically hindered alcohols, often outperforming DMAP.[3][4] The addition of an auxiliary base like triethylamine can further accelerate the reaction.[3]

  • Lewis Acid Catalysis: Triflate salts, such as Scandium(III) triflate (Sc(OTf)₃), are potent Lewis acids that can activate the acyl chloride, making it more susceptible to nucleophilic attack by a hindered alcohol. However, these catalysts can be expensive and may not be suitable for acid-sensitive substrates.[4]

  • TMEDA-Promoted Acylation: N,N,N′,N′-tetramethylethylenediamine (TMEDA) has been shown to dramatically accelerate the benzoylation of alcohols, even at very low temperatures (-78°C).[5] Mechanistic studies suggest the formation of a highly reactive TMEDA-benzoyl chloride complex.[5]

2. Stoichiometric Activation of the Alcohol:

  • Lithium Alkoxide Formation: A more forceful approach involves deprotonating the alcohol with a strong, non-nucleophilic base like n-butyllithium to form the corresponding lithium alkoxide. This significantly increases the nucleophilicity of the oxygen, enabling it to attack the sterically shielded acyl chloride.

Experimental Protocol: Esterification of a Hindered Secondary Alcohol using 1-Methylimidazole

  • To a solution of the secondary alcohol (1.0 eq.) and 1-methylimidazole (0.2 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq.).

  • Slowly add a solution of this compound (1.2 eq.) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Issue 3: Friedel-Crafts Acylation Yields are Low and Inconsistent

Question: My Friedel-Crafts acylation reactions with electron-rich aromatics are giving low and variable yields. How can I improve the reliability of this C-C bond formation?

Answer: Friedel-Crafts acylations with sterically hindered benzoyl chlorides can be sluggish. The bulky substituents can impede the formation of the acylium ion and its subsequent reaction with the aromatic substrate.

1. Catalyst Choice and Loading:

  • Stoichiometric Requirement: Remember that the Lewis acid catalyst (e.g., AlCl₃) complexes with both the acyl chloride and the resulting ketone product. Therefore, a stoichiometric amount (or a slight excess) is required to drive the reaction to completion.

  • Alternative Lewis Acids: While AlCl₃ is common, other Lewis acids might offer advantages. For instance, zeolites have been used as shape-selective catalysts in Friedel-Crafts acylations, potentially favoring reaction at less hindered positions.[6] Supported metal oxides like In₂O₃/MCM-41 have also shown high activity.[6]

2. Reaction Conditions:

  • Temperature Control: While higher temperatures can overcome the activation barrier, they can also lead to side reactions and decomposition. A gradual increase in temperature while monitoring the reaction by TLC is recommended.

  • Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) can be highly effective. The rapid, localized heating can significantly reduce reaction times and improve yields for sterically hindered transformations.

Workflow for Optimizing Friedel-Crafts Acylation

G cluster_start Initial Reaction Setup cluster_reagents Reagent & Catalyst Check cluster_conditions Reaction Condition Optimization cluster_catalyst Advanced Catalyst Systems cluster_end Outcome Start Low Yield Observed Reagent_Check Verify Anhydrous Conditions & Reagent Purity Start->Reagent_Check Catalyst_Check Increase AlCl₃ to 1.1-1.2 equivalents Reagent_Check->Catalyst_Check Temp_Increase Gradually Increase Temperature Catalyst_Check->Temp_Increase Microwave Consider Microwave Irradiation Temp_Increase->Microwave Zeolite Explore Zeolite Catalysts Microwave->Zeolite Success Improved Yield Zeolite->Success

Caption: Troubleshooting workflow for low-yielding Friedel-Crafts reactions.

Frequently Asked Questions (FAQs)

Q1: Is the this compound sensitive to moisture? A1: Yes, like most acyl chlorides, it is susceptible to hydrolysis. Exposure to moisture will convert it to the unreactive carboxylic acid. Always handle and store it under anhydrous conditions. Using a fresh batch or purifying older stock by distillation is recommended for critical reactions.

Q2: Can I use a bulky base like diisopropylethylamine (DIPEA) in my amidation reaction? A2: While DIPEA is a common non-nucleophilic base, its own steric bulk can sometimes hinder the reaction when both the acyl chloride and the nucleophile are already sterically demanding. In such cases, a smaller base like pyridine or even a catalytic approach with DMAP or MI might be more effective.

Q3: Are there any alternative methods to synthesize sterically hindered amides without using an acyl chloride? A3: Yes, several methods exist. The direct coupling of Grignard reagents with isocyanates has been reported as a robust solution for synthesizing sterically hindered amides.[7][8] Additionally, various modern amide bond-forming reactions using coupling agents are highly effective.[1][]

References

Sources

Technical Support Center: Troubleshooting Catalyst Poisoning in Reactions with 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and process development professionals working with 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride. As a highly reactive acylating agent, this compound is central to numerous synthetic pathways, particularly those involving catalytic processes like Friedel-Crafts acylations or palladium-catalyzed reductions. The efficiency of these reactions is critically dependent on the health of the catalyst. Catalyst poisoning—the deactivation of catalytic sites by chemical substances—is a frequent and costly issue, leading to decreased reaction rates, lower yields, and process failures.[1][2][3][4]

This document provides in-depth, experience-driven troubleshooting guides and FAQs to help you diagnose, prevent, and resolve catalyst poisoning issues, ensuring the robustness and reproducibility of your experimental work.

Section 1: FAQ - Understanding Catalyst Poisoning Fundamentals

This section addresses the foundational concepts of catalyst deactivation.

Q1: What is catalyst poisoning, and how does it differ from other forms of deactivation?

A: Catalyst deactivation is the general loss of catalyst activity over time. It can be broadly categorized into three mechanisms:

  • Chemical Deactivation (Poisoning): This is a specific chemical interaction where impurities or byproducts (poisons) strongly adsorb or bond to the catalyst's active sites, rendering them inaccessible to reactants.[1][5][6][7] This is distinct because it's a chemical modification of the active surface, not a physical blockage or structural change.

  • Physical Deactivation (Fouling/Coking): This involves the physical deposition of substances, like carbonaceous materials (coke), onto the catalyst surface and within its pores, blocking access to active sites.[5][8][9]

  • Thermal Deactivation (Sintering): High temperatures can cause the small, highly dispersed catalyst particles to crystallize and agglomerate.[5][8] This reduces the active surface area and is typically irreversible.

Poisoning is often the most insidious, as even trace amounts of a poison (in ppm) can have a dramatic impact.[7]

Q2: My reaction is failing. What are the common symptoms of catalyst poisoning?

A: The primary indicators of catalyst poisoning during a reaction with this compound include:

  • Reduced Reaction Rate: The reaction takes significantly longer to reach completion than in previous successful runs.

  • Stalled Reaction/Low Conversion: The reaction stops prematurely, leaving a large amount of unreacted starting material.

  • Decreased Yield: The amount of desired product is substantially lower than expected.

  • Change in Selectivity: The ratio of desired product to byproducts changes, often favoring undesired reaction pathways.

Q3: Which catalysts used with this compound are most susceptible to poisoning?

A: The susceptibility to poisoning depends heavily on the catalyst type.

  • Highly Susceptible (Precious Metal Catalysts): Palladium (Pd), Platinum (Pt), and Rhodium (Rh) catalysts, often used for hydrogenation or reduction reactions (e.g., Rosenmund reduction), are extremely vulnerable.[1][3][6] They are easily poisoned by sulfur, nitrogen compounds, carbon monoxide, and heavy metals.[2][10]

  • Moderately Susceptible (Lewis Acids): Catalysts like Aluminum Chloride (AlCl₃), Iron(III) Chloride (FeCl₃), or zeolites used in Friedel-Crafts acylations are primarily poisoned by substances that can react with them.[11][12][13] The most common poison is water, but any Lewis base (e.g., amines, some solvents) will also deactivate them.

Section 2: Troubleshooting Guide - Diagnosing the Problem

This section provides structured workflows for identifying the root cause of catalyst poisoning in common reaction scenarios.

Scenario A: Palladium-Catalyzed Reduction (e.g., Rosenmund-Type Reaction)

You are attempting to reduce this compound to the corresponding aldehyde using a Pd/BaSO₄ catalyst, but the reaction is failing.

A: For palladium catalysts, the list of potential poisons is extensive. The most common culprits are sulfur and nitrogen compounds, which can originate from various sources, often in trace amounts that are difficult to detect without specific analysis.

Table 1: Common Poisons for Palladium Catalysts and Their Potential Sources

Poison ClassSpecific ExamplesCommon SourcesMechanism of Action
Sulfur Compounds H₂S, thiols (R-SH), sulfides (R-S-R), sulfites, sulfatesReagents synthesized from sulfur-containing precursors; contaminated solvents (e.g., from rubber seals); natural gas residue in H₂ cylinders.Forms strong, often irreversible, metal-sulfur bonds on the Pd surface, blocking active sites.[6][14]
Nitrogen Compounds Pyridine, quinoline, nitriles, nitro-aromatics, aminesByproducts from previous steps; certain solvents or additives; intentionally added to control selectivity (e.g., quinoline in Lindlar's catalyst).[1]Strong coordination to metal centers via lone pair electrons, competing with the substrate for active sites.
Halides Excess Cl⁻, Br⁻, I⁻From the acyl chloride starting material itself if not properly balanced by the reaction stoichiometry or base.Can alter the electronic properties of the catalyst or form inactive palladium-halide complexes.
Other Poisons Carbon Monoxide (CO), Phosphines/PhosphitesIncomplete purging of air (CO from other sources); residual ligands from catalyst preparation.Strong chemisorption on the catalyst surface.[1][5][15]

The following workflow can help systematically identify the source of the poison.

G cluster_source Isolate Contamination Source cluster_remediation Remediation start Reaction Failure (Low Conversion/Rate) cat_check Run Control Reaction: - New Catalyst Batch - High-Purity Reagents start->cat_check success Original Catalyst is Poisoned cat_check->success Reaction Succeeds failure Systemic Contamination cat_check->failure Reaction Fails regenerate Attempt Catalyst Regeneration (If Applicable) success->regenerate reagent_check Systematically Replace: 1. Acyl Chloride Lot 2. Solvent Batch 3. H₂ Source failure->reagent_check poison_source Source of Poison Identified (e.g., Contaminated Solvent) reagent_check->poison_source Identify Failing Component purify Purify Contaminated Reagent/ Solvent or Replace poison_source->purify discard Discard Poisoned Catalyst regenerate->discard Fails

Caption: Diagnostic workflow for troubleshooting palladium catalyst poisoning.

Scenario B: Lewis Acid-Catalyzed Friedel-Crafts Acylation

You are reacting this compound with an aromatic substrate (e.g., toluene) using AlCl₃ as a catalyst, but the reaction is not proceeding.

A: Lewis acid catalysts like AlCl₃ are potent electron acceptors. Any compound that can donate a pair of electrons (a Lewis base) will react with and neutralize the catalyst.

Table 2: Common Poisons for Lewis Acid Catalysts

Poison ClassSpecific ExamplesCommon SourcesMechanism of Action
Water H₂OAtmospheric moisture; wet solvents; wet glassware; hygroscopic reagents.Reacts vigorously and irreversibly with AlCl₃ to form aluminum hydroxides/oxides, destroying its catalytic activity. Benzoyl chlorides also hydrolyze in water.[11][16]
Alcohols/Ethers Methanol, Ethanol, THF, Diethyl EtherSolvents or impurities in solvents.Form stable complexes with the Lewis acid, effectively titrating it out of the reaction.
Nitrogen Bases Amines, amides, pyridineImpurities in reagents; certain solvents (e.g., DMF, acetonitrile).Strong Lewis bases that form inactive adducts with AlCl₃.
Product Inhibition The product ketoneThe reaction product itself.The carbonyl oxygen of the product ketone can coordinate to the AlCl₃, deactivating it. This is why a stoichiometric amount of catalyst is often required.

This protocol helps confirm that your setup is sufficiently free of moisture, the most common poison.

  • Glassware Preparation: Oven-dry all glassware at 120°C for at least 4 hours. Assemble the apparatus (e.g., three-neck flask with condenser and dropping funnel) while still hot and immediately place it under a positive pressure of dry inert gas (Nitrogen or Argon). Allow to cool to room temperature under the inert atmosphere.

  • Solvent Preparation: Use a freshly dried, anhydrous-grade solvent. It is best practice to dispense it from a solvent purification system or to dry it over an appropriate drying agent (e.g., molecular sieves) and distill it directly into the reaction flask under an inert atmosphere.

  • Reagent Handling: Handle AlCl₃ in a glovebox or under a heavy stream of inert gas. Weigh it quickly and add it to the reaction flask against a counter-flow of inert gas.

  • Activity Test (Optional): Before adding your valuable benzoyl chloride, perform a spot test. Add a small amount of a known reactive substrate (e.g., acetyl chloride) to the AlCl₃/solvent slurry. A slight exotherm or fuming (HCl evolution) indicates the catalyst is active.

Section 3: Prevention and Mitigation Strategies

The most effective way to deal with catalyst poisoning is to prevent it from happening.

A: Rigorous purification is paramount.

  • Solvents: Never assume a sealed bottle of "anhydrous" solvent is perfectly dry. For sensitive reactions, always use freshly purified solvents. Consider passing them through a column of activated alumina.

  • Gaseous Reagents (e.g., H₂): Use ultra-high purity (UHP) grade gases. If sulfur contamination is suspected, pass the gas through an oxygen/moisture trap and a sulfur trap.

  • Liquid Reagents: If contamination is suspected, distill liquid reagents.

  • Solid Reagents: Recrystallize solid reagents to remove impurities. Ensure they are thoroughly dried under vacuum before use.

G start Start: Prepare Reaction glassware 1. Oven-Dry All Glassware (>4h @ 120°C) start->glassware setup 2. Assemble Hot Under Inert Gas (N₂/Ar) glassware->setup solvents 3. Use Freshly Purified/ Distilled Anhydrous Solvents setup->solvents reagents 4. Purify Reagents (Distill/Recrystallize/Dry) solvents->reagents handling 5. Handle Catalysts & Reagents Under Inert Atmosphere reagents->handling run Execute Reaction handling->run

Caption: Workflow for setting up a reaction to prevent catalyst poisoning.

Section 4: Catalyst Regeneration

When poisoning occurs, it is sometimes possible to restore catalyst activity. However, prevention is always more effective and economical.

A: It depends on the nature of the poisoning.[3]

  • Reversible Poisoning: Often caused by weakly adsorbed species or fouling by organic residues (coking). Activity may be restored.[2][3][5][7]

  • Irreversible Poisoning: Caused by strong chemisorption, such as sulfur on palladium.[6] Regeneration is often difficult or impossible, and replacement is the only option.[2][3][5]

G cluster_analysis Poison Analysis cluster_action Action start Poisoned Catalyst Identified poison_type Identify Poison Type (e.g., Sulfur, Coke, Water) start->poison_type decision Is Poisoning Reversible? poison_type->decision regenerate Attempt Regeneration - Thermal Treatment - Chemical Wash decision->regenerate Yes (e.g., Coking) replace Discard and Replace Catalyst decision->replace No (e.g., Sulfur/Heavy Metal)

Sources

Validation & Comparative

A Guide to the Reactivity of Substituted Benzoyl Chlorides: A Comparative Analysis of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and professionals in drug development, the precise selection of reagents is fundamental to the success of complex synthetic pathways. Benzoyl chlorides are powerful and versatile acylating agents, but their reactivity is not uniform; it is profoundly dictated by the electronic nature of substituents on the aromatic ring. This guide provides an in-depth comparative analysis of the reactivity of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride, a structurally complex intermediate, against a spectrum of common benzoyl chloride derivatives. By dissecting the underlying electronic principles and providing a framework for experimental validation, this document serves as a technical resource for predicting reaction outcomes and optimizing synthetic strategies.

Section 1: The Fundamental Mechanism of Benzoyl Chloride Reactivity

The reactivity of all acyl chlorides, including benzoyl chlorides, is governed by their susceptibility to nucleophilic acyl substitution. This two-step addition-elimination mechanism is the cornerstone of their utility as acylating agents. The reaction's velocity is almost entirely dependent on the electrophilicity of the carbonyl carbon—its partial positive charge (δ+).[1]

The Mechanism Proceeds as Follows:

  • Nucleophilic Attack: A nucleophile (Nu:) attacks the electrophilic carbonyl carbon, breaking the C=O π bond and forming a transient tetrahedral intermediate.[2]

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable. It collapses, reforming the C=O double bond and eliminating the most stable leaving group—in this case, the chloride ion (Cl⁻), which is an excellent leaving group due to the stability of the corresponding anion.

The rate-determining step is the initial nucleophilic attack. Therefore, any factor that increases the partial positive charge on the carbonyl carbon will accelerate the reaction, while any factor that decreases it will slow the reaction down.

Caption: General mechanism for nucleophilic acyl substitution of benzoyl chlorides.

Substituents on the benzene ring modulate the carbonyl carbon's electrophilicity through two primary electronic effects:

  • Inductive Effects (-I/+I): The withdrawal (-I) or donation (+I) of electron density through sigma (σ) bonds. Electronegative atoms like halogens exert a -I effect. Alkyl groups exert a +I effect.

  • Resonance Effects (-M/+M): The withdrawal (-M) or donation (+M) of electron density through the delocalized pi (π) system of the aromatic ring. Nitro groups (-NO₂) are strong -M groups, while methoxy (-OCH₃) and amino groups are strong +M groups.[3]

For most substituents, the resonance effect, when operative (from ortho and para positions), is significantly more powerful than the inductive effect.[1]

Section 2: Electronic Profile of this compound

To predict the reactivity of this molecule, we must analyze the cumulative electronic impact of its substituents.

  • 4-[(4-methylbenzyl)oxy] Group (para-position): This is a powerful electron-donating group (EDG). The oxygen atom is directly attached to the aromatic ring, allowing it to donate a lone pair of electrons via a strong resonance (+M) effect. This effect significantly increases the electron density of the ring, which is relayed to the carbonyl group, thereby reducing the partial positive charge on the carbonyl carbon and making it less electrophilic.

  • 3-Methoxy Group (meta-position): The methoxy group is also an EDG. However, from the meta position, its ability to donate electrons via resonance (+M) into the carbonyl group is negligible. Its primary influence from this position is a moderate electron-withdrawing inductive (-I) effect due to the oxygen's electronegativity. While this -I effect would slightly increase reactivity, it is overwhelmingly counteracted by the powerful +M effect from the group at the para position.

Overall Prediction: The dominant electronic feature is the powerful +M (resonance) donation from the 4-benzyloxy substituent. This effect will substantially decrease the electrophilicity of the carbonyl carbon, rendering This compound a significantly less reactive acylating agent compared to unsubstituted benzoyl chloride.

Section 3: A Comparative Reactivity Spectrum

To place the reactivity of our target molecule in context, we compare it against four standard benzoyl chlorides with varying electronic profiles. The rate of nucleophilic attack is directly correlated with the electrophilicity of the carbonyl carbon.

Electronic_Effects Influence of Substituents on Carbonyl Electrophilicity cluster_ewg Electron-Withdrawing Group (EWG) cluster_edg Electron-Donating Group (EDG) EWG e.g., -NO₂ Carbonyl_EWG Carbonyl Carbon (δ++) EWG->Carbonyl_EWG -I / -M Effect (pulls electrons) Reactivity_EWG Increased Reactivity Carbonyl_EWG->Reactivity_EWG EDG e.g., -OCH₃ Carbonyl_EDG Carbonyl Carbon (δ+) EDG->Carbonyl_EDG +I / +M Effect (pushes electrons) Reactivity_EDG Decreased Reactivity Carbonyl_EDG->Reactivity_EDG

Caption: How electron-withdrawing and electron-donating groups modulate reactivity.

CompoundSubstituent(s)Dominant Electronic Effect(s)Predicted Relative Rate (k_rel)Reactivity Rank
4-Nitrobenzoyl chloride 4-NO₂Strong Electron-Withdrawing (-M, -I)~35Highest
Benzoyl chloride NoneBaseline Reference1High
4-Methylbenzoyl chloride 4-CH₃Weak Electron-Donating (+I, Hyperconjugation)~0.7Moderate
4-Methoxybenzoyl chloride 4-OCH₃Strong Electron-Donating (+M > -I)~0.03Low
This compound 3-OCH₃, 4-O-CH₂-Ph-CH₃Very Strong Electron-Donating (Dominant +M from 4-position)<< 0.03 (Predicted)Lowest

Note: Relative rate constants are representative values derived from solvolysis studies of para-substituted benzoyl chlorides and serve for comparative purposes.[4][5] The value for the target compound is a qualitative prediction based on established principles.

This analysis leads to the following predicted order of reactivity towards a given nucleophile:

4-Nitrobenzoyl chloride > Benzoyl chloride > 4-Methylbenzoyl chloride > 4-Methoxybenzoyl chloride > this compound

The presence of two powerful electron-donating groups on our target molecule places it at the lowest end of the reactivity spectrum. This deactivation is a critical consideration for synthesis design, as it will likely require more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or the use of a catalyst) to achieve efficient acylation compared to the other compounds listed.

Section 4: Experimental Validation Protocol

To empirically validate the predicted reactivity hierarchy, a comparative kinetic study can be performed. The solvolysis of benzoyl chlorides in a defined solvent system (e.g., 80:20 ethanol/water) is a well-established method for quantifying relative reactivity. The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC) by measuring the disappearance of the starting benzoyl chloride.

Experimental_Workflow Workflow for Kinetic Analysis of Benzoyl Chloride Reactivity cluster_prep Preparation cluster_run Kinetic Run cluster_analysis Analysis A Prepare stock solutions of each benzoyl chloride in anhydrous acetonitrile C Initiate reaction by injecting a small aliquot of stock solution into the solvent A->C B Prepare and thermostat reaction solvent (e.g., 80:20 EtOH/H₂O) at 25.0°C B->C D Withdraw aliquots at timed intervals (t = 0, 2, 5, 10, 20, 30 min) C->D E Immediately quench each aliquot with cold anhydrous acetonitrile D->E F Analyze quenched samples by HPLC to determine [Benzoyl Chloride] E->F G Plot ln([Benzoyl Chloride]) vs. Time F->G H Determine pseudo-first-order rate constant (k) from the slope of the line (slope = -k) G->H I Compare k values for each compound H->I

Caption: Workflow for Kinetic Analysis of Benzoyl Chloride Reactivity.

Detailed Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare 0.1 M stock solutions of each benzoyl chloride (the target compound and the four benchmarks) in anhydrous acetonitrile.

    • Prepare the reaction solvent mixture (e.g., 80% ethanol, 20% deionized water by volume).

  • Kinetic Measurement (HPLC):

    • Place a known volume (e.g., 50.0 mL) of the reaction solvent into a jacketed reaction vessel and allow it to equilibrate to a constant temperature (e.g., 25.0 ± 0.1 °C).

    • To initiate the reaction, inject a small, precise volume (e.g., 100 µL) of one of the benzoyl chloride stock solutions into the stirred solvent. Start a timer immediately.

    • At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a 1.0 mL aliquot from the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a vial containing 1.0 mL of cold, anhydrous acetonitrile. This dilution and temperature drop effectively stops the reaction.

  • Data Analysis:

    • Analyze each quenched sample using a calibrated HPLC method to determine the concentration of the remaining benzoyl chloride.

    • For each compound, plot the natural logarithm of its concentration (ln[Reactant]) against time (t).

    • The data should yield a straight line, confirming pseudo-first-order kinetics. The rate constant (k) is the negative of the slope of this line.

    • Compare the calculated k values to establish the experimental reactivity order.

Conclusion

The reactivity of this compound is predicted to be exceptionally low in the context of nucleophilic acyl substitution reactions. This pronounced deactivation is a direct result of the powerful electron-donating resonance effect from the 4-benzyloxy substituent, which significantly reduces the electrophilicity of the carbonyl carbon. This analysis, grounded in the fundamental principles of physical organic chemistry, places the target molecule as substantially less reactive than common benchmarks like 4-methoxybenzoyl chloride and orders of magnitude less reactive than unsubstituted benzoyl chloride. For synthetic chemists, this insight is crucial: reactions employing this reagent will likely demand more vigorous conditions to proceed at a practical rate, a factor that must be integrated into process design and optimization.

References
  • Bentley, T. W., & Eslava, A. J. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Molecules, 16(8), 6664–6685. Available at: [Link]

  • Chemistry Stack Exchange Community. (2020). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Chemistry Stack Exchange. Available at: [Link]

  • Graul, S. T., & Squires, R. R. (1990). Intrinsic Structure−Reactivity Relationships in Gas-Phase Transacylation Reactions: Identity Exchange of Substituted Benzoyl Chlorides with Chloride Ion. Journal of the American Chemical Society, 112(7), 2517–2529. Available at: [Link]

  • Richard, J. P., et al. (2011). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. Molecules, 16(10), 8329-8369. Available at: [Link]

  • LibreTexts Chemistry. (2022). Nucleophilic Acyl Substitution Reactions. Available at: [Link]

  • BYJU'S. (n.d.). Nucleophilic Acyl Substitution. Available at: [Link]

  • LibreTexts Chemistry. (2022). Substituent Effects in Electrophilic Substitutions. Available at: [Link]

Sources

biological activity of derivatives of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Biological Activity of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl Chloride Derivatives

In the landscape of medicinal chemistry, the benzoyl moiety serves as a versatile scaffold, amenable to a wide array of substitutions that can profoundly influence biological activity. This guide provides a comparative analysis of the potential biological activities of derivatives of this compound. As a highly reactive acyl chloride, this core compound is not evaluated for direct biological effects but serves as a crucial intermediate for synthesizing a library of ester and amide derivatives. This document outlines the synthetic rationale, proposes a logical series of derivatives, and compares their anticipated biological activities based on established structure-activity relationships (SAR) for similar molecular frameworks.

Synthetic Strategy and Rationale

This compound is an activated form of the corresponding benzoic acid, designed for efficient reaction with nucleophiles. The primary derivatization strategy involves nucleophilic acyl substitution, where the chloride is displaced by alcohols or amines to yield esters and amides, respectively. This approach is fundamental in medicinal chemistry for rapidly generating a diverse set of compounds for biological screening.

The core structure is notable for its ether linkage, combining a methoxy-substituted phenyl ring with a 4-methylbenzyl group. This combination imparts a degree of lipophilicity and conformational flexibility that can be critical for interaction with biological targets. The choice of nucleophiles for derivatization is guided by the goal of systematically exploring the chemical space around this core to identify key structural features that govern biological activity.

Experimental Protocol: General Synthesis of Amide and Ester Derivatives

A generalized, well-established procedure for synthesizing N-benzoyl-2-hydroxybenzamides can be adapted for the synthesis of derivatives from this compound.[1]

  • Dissolution: Dissolve the desired nucleophile (an amine or alcohol, 1.0 equivalent) in a suitable aprotic solvent such as pyridine or tetrahydrofuran containing a non-nucleophilic base like triethylamine (1.2 equivalents) under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Initiation: Slowly add a solution of this compound (1.1 equivalents) in the same solvent to the nucleophile solution at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the final derivative.

Comparative Biological Activities

While direct experimental data for derivatives of this compound is not extensively available in the public domain, we can infer potential biological activities by examining structurally related compounds. The primary areas of interest for benzoyl derivatives include antimicrobial and anticancer applications.[2]

Antimicrobial Activity

Substituted benzoyl derivatives are known to exhibit antimicrobial properties. The mechanism of action can vary but often involves disruption of the bacterial cell membrane or inhibition of essential enzymes. For the proposed derivatives, the lipophilic nature of the 4-methylbenzyl ether moiety is anticipated to facilitate membrane interaction.

To investigate this, a series of amide and ester derivatives would be synthesized and subjected to antimicrobial susceptibility testing against a panel of pathogenic bacteria and fungi.

Key Experimental Assay: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. A standard broth microdilution method would be employed.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Table 1: Postulated Antimicrobial Activity of Representative Derivatives

Derivative ClassR-Group (from Nucleophile)Predicted ActivityRationale for Prediction
Amide -NH-PhenylModerateAromatic amides often exhibit antimicrobial properties. The phenyl group can engage in π-stacking interactions.
Amide -NH-CH₂-PyridylPotentially HighThe pyridine moiety can enhance solubility and provide an additional site for hydrogen bonding, potentially increasing target interaction.
Ester -O-EthylLow to ModerateSimple alkyl esters may have lower potency but serve as a baseline for SAR.
Ester -O-PhenylModerateThe phenyl ester may exhibit enhanced activity due to increased rigidity and potential for aromatic interactions.

Note: The predicted activities are hypothetical and require experimental validation.

Anticancer Activity

Numerous benzoyl derivatives and compounds featuring benzyloxy moieties have been investigated for their anticancer potential.[2][3] The mechanisms can be diverse, including the inhibition of protein kinases, disruption of microtubule dynamics, or induction of apoptosis. For instance, quinazoline derivatives with benzyloxy groups have been developed as potent anticancer agents.[4]

Key Experimental Assay: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Cancer cell lines (e.g., a panel from the NCI-60) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC₅₀ value (the concentration required to inhibit cell growth by 50%) is then calculated.

Table 2: Postulated Anticancer Activity of Representative Derivatives

Derivative ClassR-Group (from Nucleophile)Predicted ActivityRationale for Prediction
Amide -NH-(4-methoxyphenyl)Potentially HighThe 4-methoxyphenyl group is a common feature in many anticancer compounds and can enhance binding to target proteins.[3]
Amide -NH-CH₂-FurylModerateThe furan ring is a bioisostere for a phenyl ring and can modulate pharmacokinetic properties.
Ester -O-(4-chlorophenyl)Potentially HighHalogenated phenyl groups can increase potency through hydrophobic and electronic interactions.[5][6]
Ester -O-CH₂-CH₂-OHLowThe terminal hydroxyl group may increase water solubility but could decrease cell permeability and potency.

Note: The predicted activities are hypothetical and require experimental validation.

Structure-Activity Relationship (SAR) Insights

Based on the analysis of related compound classes, several SAR trends can be hypothesized for the derivatives of this compound:

  • Amides vs. Esters: Amides are generally more stable to hydrolysis than esters and often exhibit better biological activity due to their ability to act as hydrogen bond donors.

  • Aromatic Substituents: The introduction of substituted aromatic rings via the nucleophile is likely to be a fruitful strategy. Electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) on these rings can significantly modulate activity by altering the electronic properties and binding interactions of the molecule.[7]

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by both the core structure and the R-group of the derivative, will be a critical determinant of cell permeability and, consequently, biological activity.

Visualizing the Workflow and Logic

To clearly delineate the process from synthesis to evaluation, the following diagrams illustrate the key workflows.

G cluster_synthesis Synthesis Stage cluster_screening Biological Screening cluster_analysis Data Analysis Core This compound Deriv Derivative Library (Amides, Esters) Core->Deriv Nuc Nucleophiles (Amines, Alcohols) Nuc->Deriv Antimicrobial Antimicrobial Assays (MIC Determination) Deriv->Antimicrobial Anticancer Anticancer Assays (MTT Cytotoxicity) Deriv->Anticancer SAR Structure-Activity Relationship (SAR) Analysis Antimicrobial->SAR Anticancer->SAR Lead Lead Compound Identification SAR->Lead

Caption: General workflow from synthesis to lead identification.

G cluster_core Core Scaffold cluster_linker Linker cluster_r_group R-Group cluster_activity Biological Activity Core 3-Methoxy-4- [(4-methylbenzyl)oxy]benzoyl Amide Amide (-CONH-) Core->Amide Ester Ester (-COO-) Core->Ester R Variable Substituent (from Nucleophile) Amide->R Ester->R Activity Antimicrobial/ Anticancer Effects R->Activity

Caption: Logical relationship of structural components to activity.

Conclusion

While this compound is a novel synthetic intermediate with limited direct biological data, a systematic derivatization approach coupled with standard biological assays holds significant promise for the discovery of new bioactive compounds. By leveraging established principles of medicinal chemistry and structure-activity relationships, a focused exploration of its amide and ester derivatives is a scientifically sound strategy for identifying lead compounds with potential antimicrobial or anticancer properties. The experimental protocols and comparative frameworks provided in this guide offer a robust starting point for researchers and drug development professionals to unlock the therapeutic potential of this versatile chemical scaffold.

References

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A Senior Application Scientist's Guide to the Structural Analysis and Comparative Performance of Compounds Derived from 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of compounds synthesized from 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride. Moving beyond a simple recitation of protocols, we will delve into the causal relationships between molecular structure and functional performance, offering a comparative perspective against relevant alternatives. The methodologies and data presented herein are designed to be self-validating, grounded in established scientific principles and supported by authoritative references. Our objective is to equip researchers and drug development professionals with the critical insights necessary to accelerate their own research and development endeavors.

Introduction: The Versatility of the 3-Methoxy-4-benzyloxy Benzoyl Scaffold

The 3-methoxy-4-benzyloxy benzoyl scaffold is a key structural motif in medicinal chemistry, frequently incorporated into molecules designed to interact with a variety of biological targets. The methoxy group can influence the electronic properties and bioavailability of a compound, while the benzyloxy moiety provides a handle for further functionalization or can itself play a role in target binding. The reactivity of the benzoyl chloride functional group allows for the straightforward synthesis of a diverse library of derivatives, primarily amides and esters, making it an attractive starting material for drug discovery programs.[1]

This guide will focus on the synthesis and structural elucidation of amide and ester derivatives of this compound and compare their potential performance with analogous structures reported in the literature.

Synthesis of Amide and Ester Derivatives: A Comparative Protocol

The synthesis of amides and esters from this compound is typically achieved through nucleophilic acyl substitution. The choice of reaction conditions can significantly impact yield and purity.

General Protocol for Amide Synthesis (Schotten-Baumann Conditions)

The Schotten-Baumann reaction is a robust method for the synthesis of amides from acid chlorides and amines. It is typically performed in a two-phase system to neutralize the hydrochloric acid byproduct.

Experimental Protocol:

  • Dissolution: Dissolve the desired primary or secondary amine (1.0 equivalent) in a suitable organic solvent (e.g., dichloromethane, THF) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Base: Add an aqueous solution of a base, typically sodium hydroxide (2.0 equivalents), to the reaction mixture with vigorous stirring.

  • Addition of Acid Chloride: Slowly add a solution of this compound (1.05 equivalents) in the same organic solvent to the biphasic mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Separate the organic layer, wash with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Biphasic System: The use of a two-phase system with a base in the aqueous phase serves to trap the HCl byproduct, preventing it from protonating the amine nucleophile and rendering it unreactive.

  • Excess Acid Chloride: A slight excess of the acid chloride ensures the complete consumption of the often more valuable amine starting material.

  • Vigorous Stirring: Essential for maximizing the interfacial area between the two phases, thereby increasing the reaction rate.

General Protocol for Ester Synthesis

Esterification can be achieved by reacting the acid chloride with an alcohol in the presence of a non-nucleophilic base to scavenge the HCl byproduct.[2]

Experimental Protocol:

  • Dissolution: Dissolve the desired alcohol (1.0 equivalent) and a non-nucleophilic base such as triethylamine or pyridine (1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether) under an inert atmosphere.

  • Cooling: Cool the solution to 0°C.

  • Addition of Acid Chloride: Slowly add a solution of this compound (1.1 equivalents) in the same solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 3-6 hours, monitoring by TLC.

  • Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with dilute HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via column chromatography.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The exclusion of water is critical to prevent the hydrolysis of the highly reactive benzoyl chloride.

  • Non-nucleophilic Base: A tertiary amine like triethylamine acts as an effective HCl scavenger without competing with the alcohol as a nucleophile.

Alternative Synthesis Route: DCC/DMAP Coupling

Workflow for Synthesis and Characterization

cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_performance Performance Evaluation start 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic Acid acid_chloride This compound start->acid_chloride SOCl₂ or (COCl)₂ amide Amide Derivative acid_chloride->amide Amine, Base ester Ester Derivative acid_chloride->ester Alcohol, Base amine Amine amine->amide alcohol Alcohol alcohol->ester nmr NMR (¹H, ¹³C) amide->nmr ms Mass Spectrometry amide->ms ir IR Spectroscopy amide->ir xray X-ray Crystallography amide->xray antimicrobial Antimicrobial Assays amide->antimicrobial ester->nmr ester->ms ester->ir ester->xray antifungal Antifungal Assays ester->antifungal

Caption: General workflow for the synthesis, structural analysis, and performance evaluation of amide and ester derivatives.

Structural Analysis: A Comparative Overview

The structural elucidation of newly synthesized compounds relies on a combination of spectroscopic techniques. Below is a comparative summary of the expected spectral data for a representative amide and ester derivative of this compound, benchmarked against similar reported structures.

Technique Representative Amide Derivative (N-benzyl) Representative Ester Derivative (Methyl ester) Literature Comparison (Similar Structures)
¹H NMR (ppm) δ 7.2-7.5 (m, Ar-H), 6.9-7.1 (m, Ar-H), 6.5-6.7 (br s, NH), 5.1 (s, O-CH₂-Ar), 4.6 (d, N-CH₂-Ar), 3.9 (s, OCH₃), 2.3 (s, Ar-CH₃)δ 7.2-7.5 (m, Ar-H), 6.9-7.1 (m, Ar-H), 5.1 (s, O-CH₂-Ar), 3.9 (s, OCH₃), 3.8 (s, COOCH₃), 2.3 (s, Ar-CH₃)Similar chemical shifts are observed for N-(4-methoxybenzyl)amides and methyl 4-(benzyloxy)-3-methoxybenzoate.[3][5]
¹³C NMR (ppm) δ 166-168 (C=O), 150-160 (Ar C-O), 110-140 (Ar-C), 70-72 (O-CH₂), 55-57 (OCH₃), 43-45 (N-CH₂), 20-22 (Ar-CH₃)δ 165-167 (C=O), 150-160 (Ar C-O), 110-140 (Ar-C), 70-72 (O-CH₂), 55-57 (OCH₃), 51-53 (COOCH₃), 20-22 (Ar-CH₃)Consistent with data for related benzamides and benzoates.[6][7]
IR (cm⁻¹) 3300-3400 (N-H stretch), 1630-1660 (C=O, Amide I), 1510-1550 (N-H bend, Amide II), 1250-1280 (C-O stretch)1710-1730 (C=O stretch), 1250-1280 (C-O stretch)Characteristic amide and ester carbonyl stretches are well-documented.[3]
Mass Spec (ESI-MS) [M+H]⁺, [M+Na]⁺[M+H]⁺, [M+Na]⁺Fragmentation patterns would likely involve cleavage of the amide or ester bond and the benzylic ether.
X-ray Crystal Structure The planarity of the amide bond and the dihedral angles between the aromatic rings would be key features.[8]The orientation of the ester group relative to the aromatic ring would be of interest.[5]Crystal structures of similar molecules reveal extensive hydrogen bonding networks and π-π stacking interactions.[5][9]

Comparative Performance: Biological Activity

While specific biological data for derivatives of this compound is not widely available, we can infer potential performance based on studies of structurally similar compounds.

Antimicrobial and Antifungal Activity

Amides and esters incorporating methoxybenzyl and benzyloxy moieties have demonstrated significant antimicrobial and antifungal properties.

Comparative Biological Activity Data

Compound Class Target Organisms Activity (MIC/EC₅₀) Reference
N-(4-methoxybenzyl)alkenamidesE. coli, S. aureus, C. albicansMIC values in the range of 12.5 - 50 µg/mL[3]
N-(4-halobenzyl)amidesCandida strainsMIC values ranging from 256 to >1024 µg·mL⁻¹[10]
3,5-Dichlorobenzyl estersBotrytis cinerea, Rhizoctonia solaniEC₅₀ values of 6.60 and 1.61 mg/L, respectively[11]
Alkyl and polyhalophenyl esters of benzo[b]-3-methyl-2-furancarbamic acidCandida albicans, Penicillium notatum, Aspergillus niger, Staphylococcus aureusThe pentachlorophenyl ester was the most active.[12]

The data suggests that amide and ester derivatives of our target scaffold are promising candidates for antimicrobial and antifungal drug discovery. The lipophilicity and electronic properties conferred by the substituted benzyl groups are likely key determinants of their biological activity.

Proposed Mechanism of Action: DNA Binding

DNA Bacterial/Fungal DNA Intercalation Intercalation/ Groove Binding DNA->Intercalation Compound Amide/Ester Derivative Compound->Intercalation Binds to DNA Inhibition Inhibition of Replication/ Transcription Intercalation->Inhibition CellDeath Cell Death Inhibition->CellDeath

Caption: A conceptual model for the antimicrobial/antifungal mechanism of action, involving DNA binding.

Conclusion and Future Directions

This compound is a valuable and versatile starting material for the synthesis of a wide array of amide and ester derivatives. The straightforward and high-yielding synthetic protocols, coupled with the potential for significant biological activity, make this scaffold highly attractive for applications in drug discovery and development. Structural analysis of these compounds can be readily achieved using standard spectroscopic techniques, and the data obtained can be effectively benchmarked against a growing body of literature on related molecules.

Future research should focus on the synthesis of a diverse library of amide and ester derivatives and their systematic evaluation against a broad panel of microbial and cancer cell lines. Quantitative structure-activity relationship (QSAR) studies could then be employed to guide the design of next-generation compounds with enhanced potency and selectivity.

References

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  • Fun, H.-K., et al. (2012). 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o768. [Link]

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  • Promdet, D., et al. (2011). (E)-N′-(3-Hydroxy-4-methoxybenzylidene)-4-methoxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3283. [Link]

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  • Tiritiris, I., et al. (2021). Syntheses and structures of two benzoyl amides: 2-chloro-4-ethoxy-3,5-dimethoxy-N-(3-oxocyclohex-1-en-1-yl)benzamide and 2-chloro-N-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)-4. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 3), 314-321. [Link]

  • Horkaew, P., et al. (2011). (E)-N′-(3-Ethoxy-4-hydroxybenzylidene)-4-methoxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2916. [Link]

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  • Li, Y., et al. (2024). Crystal structure of methyl 3-methoxy-4-(2-methoxy-2-oxoethoxy)benzoate, C12H14O6. Zeitschrift für Kristallographie - New Crystal Structures, 239(1), 101-103. [Link]

  • Grinias, J. P., et al. (2017). Using benzoyl chloride derivatization to improve small-molecule analysis in biological samples by LC-MS/MS. Bioanalysis, 9(12), 949-959. [Link]

  • Wang, Z., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4048. [Link]

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spectroscopic comparison of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride and its precursors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, the transformation of a molecule is meticulously tracked and verified through a variety of analytical techniques. Among these, spectroscopic methods stand as the cornerstone of structural elucidation, providing an in-depth look at the molecular architecture and the subtle changes that occur during a chemical reaction. This guide presents a detailed spectroscopic comparison of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride, a potentially valuable intermediate in medicinal chemistry, with its readily available precursors: vanillic acid and 4-methylbenzyl chloride. By examining the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data at each stage, we can clearly delineate the chemical modifications and confirm the successful synthesis of the target molecule.

The Synthetic Pathway: A Deliberate Transformation

The synthesis of this compound from vanillic acid and 4-methylbenzyl chloride is a two-step process. The first step involves the Williamson ether synthesis to protect the phenolic hydroxyl group of vanillic acid. This is followed by the conversion of the carboxylic acid functionality to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂). This strategic sequence is crucial to prevent unwanted side reactions and ensure a high yield of the desired product.

Synthesis_Workflow Vanillic_Acid Vanillic Acid Intermediate_Acid 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic Acid Vanillic_Acid->Intermediate_Acid Williamson Ether Synthesis (Base, Solvent) Benzyl_Chloride 4-Methylbenzyl Chloride Benzyl_Chloride->Intermediate_Acid Final_Product This compound Intermediate_Acid->Final_Product Chlorination (e.g., SOCl₂)

Caption: Synthetic workflow for this compound.

Spectroscopic Comparison: Unveiling the Molecular Changes

The true narrative of this synthesis is told through the distinct spectroscopic signatures of the starting materials, the intermediate, and the final product. Below, we dissect these changes across various analytical techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. The transformation from precursors to the final product is clearly evidenced by shifts in proton signals and the appearance of new ones.

Compound Aromatic Protons (ppm) Methoxy Protons (-OCH₃) (ppm) Methyl Protons (-CH₃) (ppm) Methylene Protons (-CH₂-) (ppm) Other Protons (ppm)
Vanillic Acid 7.54-7.33 (m, 2H), 6.84 (d, 1H)[1]3.81 (s, 3H)[1]--12.51 (bs, 1H, -COOH), 9.86 (br, 1H, -OH)[1]
4-Methylbenzyl Chloride ~7.3 (d, 2H), ~7.2 (d, 2H)-~2.35 (s, 3H)~4.5 (s, 2H)-
3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic Acid ~7.6 (m, 2H), ~7.35 (d, 2H), ~7.2 (d, 2H), ~6.9 (d, 1H)~3.9 (s, 3H)~2.35 (s, 3H)~5.1 (s, 2H)~12.0 (br s, 1H, -COOH)
This compound ~7.7 (m, 2H), ~7.4 (d, 2H), ~7.25 (d, 2H), ~7.0 (d, 1H)~3.9 (s, 3H)~2.35 (s, 3H)~5.1 (s, 2H)-

Key Observations:

  • Disappearance of Phenolic and Carboxylic Protons: The broad singlets corresponding to the phenolic hydroxyl and carboxylic acid protons in vanillic acid disappear upon formation of the ether linkage and subsequent conversion to the benzoyl chloride.

  • Appearance of Benzyl and Methyl Protons: New signals corresponding to the methylene protons of the benzyl group and the methyl protons of the tolyl moiety appear in the intermediate and final product.

  • Downfield Shift of Aromatic Protons: The aromatic protons adjacent to the newly formed benzoyl chloride group are expected to shift slightly downfield due to the electron-withdrawing nature of the acyl chloride.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing insights into the carbon framework of the molecules.

Compound Carbonyl Carbon (C=O) (ppm) Aromatic Carbons (ppm) Methoxy Carbon (-OCH₃) (ppm) Methyl Carbon (-CH₃) (ppm) Methylene Carbon (-CH₂-) (ppm)
Vanillic Acid 167.68[1]151.54, 147.67, 123.93, 122.04, 115.47, 113.12[1]55.97[1]--
4-Methylbenzyl Chloride -~138, ~134, ~129, ~128-~21~46
3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic Acid ~167~152, ~148, ~137, ~133, ~129, ~128, ~124, ~115, ~113~56~21~70
This compound ~168~153, ~149, ~138, ~134, ~130, ~129, ~125, ~116, ~114~56~21~70

Key Observations:

  • Carbonyl Carbon Shift: The carbonyl carbon of the carboxylic acid in the intermediate is expected to shift slightly downfield upon conversion to the more electrophilic acyl chloride in the final product.

  • New Aromatic and Aliphatic Carbons: The spectra of the intermediate and final product show additional signals corresponding to the carbons of the 4-methylbenzyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. The key transformations in the synthesis are readily observed in the IR spectra.

Compound O-H Stretch (cm⁻¹) C=O Stretch (cm⁻¹) C-O Stretch (cm⁻¹) C-Cl Stretch (cm⁻¹)
Vanillic Acid ~3500-3300 (phenolic), ~3000-2500 (carboxylic acid)[2]~1680[2]~1250-
4-Methylbenzyl Chloride ---~700-600
3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic Acid ~3000-2500 (carboxylic acid)~1685~1260 (aryl ether), ~1230 (acid)-
This compound -~1770 and ~1735 (characteristic doublet for acyl chlorides)~1260 (aryl ether)~800-600

Key Observations:

  • Disappearance of O-H Bands: The broad O-H stretching bands of the phenolic and carboxylic acid groups in vanillic acid are absent in the final product.

  • Shift in C=O Stretch: The characteristic C=O stretching frequency of the carboxylic acid is replaced by a distinctive pair of strong absorption bands at higher wavenumbers for the benzoyl chloride, a result of Fermi resonance.

  • Appearance of C-Cl Stretch: A new absorption band corresponding to the C-Cl stretch appears in the fingerprint region of the final product's spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Compound Molecular Ion (m/z) Key Fragmentation Patterns
Vanillic Acid 168[3]Loss of -OH (m/z 151), loss of -COOH (m/z 123)[3]
4-Methylbenzyl Chloride 140/142 (isotope pattern for Cl)[4]Loss of -Cl (m/z 105, tropylium ion)[4]
3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic Acid 274Loss of -OH, -COOH; cleavage of the benzyl ether
This compound 292/294 (isotope pattern for Cl)Loss of -Cl, loss of -COCl; cleavage of the benzyl ether

Key Observations:

  • Molecular Ion Peaks: The molecular ion peaks in the mass spectra will confirm the molecular weight of each compound, including the characteristic isotopic pattern for chlorine in 4-methylbenzyl chloride and the final product.

  • Fragmentation Analysis: The fragmentation patterns provide structural confirmation. For instance, the loss of a chlorine radical from the final product and the formation of a stable tropylium ion from 4-methylbenzyl chloride are expected and diagnostic fragmentation pathways.

Experimental Protocols

General Considerations: All reagents should be of analytical grade and used as received unless otherwise specified. Solvents should be dried according to standard procedures. NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent and tetramethylsilane (TMS) as an internal standard. IR spectra are recorded on an FTIR spectrometer. Mass spectra are obtained using an electron ionization (EI) source.

Step 1: Synthesis of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic Acid

  • To a solution of vanillic acid (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF or acetone), add a base such as potassium carbonate (K₂CO₃, 2-3 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 4-methylbenzyl chloride (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous solution with dilute HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain the crude product.

  • Recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic Acid.

Step 2: Synthesis of this compound

  • To a flask containing 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic Acid (1 equivalent), add thionyl chloride (SOCl₂, 2-3 equivalents) and a catalytic amount of DMF.

  • Reflux the mixture gently for 2-3 hours, or until the evolution of HCl gas ceases.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude this compound can be used directly for subsequent reactions or purified by vacuum distillation.

Conclusion: A Clear Spectroscopic Narrative

The spectroscopic data presented provides a clear and logical progression from the simple precursors, vanillic acid and 4-methylbenzyl chloride, to the more complex this compound. Each spectroscopic technique offers a unique window into the molecular transformations, from the disappearance of hydroxyl protons in ¹H NMR to the characteristic carbonyl stretch of the acyl chloride in the IR spectrum. This comprehensive analysis not only confirms the identity of the synthesized compounds but also serves as a valuable reference for researchers working with similar molecular scaffolds. The ability to interpret these spectral changes is a fundamental skill in modern drug discovery and development, enabling the confident and efficient synthesis of novel therapeutic agents.

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Navigating the Labyrinth of Early-Stage Drug Discovery: A Comparative Guide to In Vitro Assays for Novel Benzoyl-Derived Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics, the journey from a promising chemical entity to a viable drug candidate is fraught with challenges. The initial characterization of a compound's biological activity is a critical juncture, dictating its future trajectory. This guide provides an in-depth, technical comparison of essential in vitro assays for evaluating compounds derived from 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride. As this specific molecule is a reactive acyl chloride, it is presumed to act as a prodrug, rapidly hydrolyzing to its corresponding carboxylic acid, 3-methoxy-4-[(4-methylbenzyl)oxy]benzoic acid, which we will consider the primary bioactive agent for the purpose of these assays.

This document is tailored for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind selecting a specific assay. We will explore a hypothetical screening cascade, comparing our compound of interest against established inhibitors in relevant biological pathways. Our approach is grounded in the principles of scientific integrity, ensuring that each proposed experiment is a self-validating system designed to yield robust and reproducible data.

Section 1: Establishing a Biological Hypothesis and Selecting Comparators

Given the structural motifs present in 3-methoxy-4-[(4-methylbenzyl)oxy]benzoic acid—a substituted benzoic acid—we can hypothesize its potential interaction with several classes of enzymes and receptors known to bind such scaffolds. Plausible targets include protein kinases, phosphodiesterases (PDEs), and G-protein coupled receptors (GPCRs), all of which are pivotal in cellular signaling and represent major drug target classes.[1][2]

To provide a meaningful comparison, we will benchmark the performance of our test compound against well-characterized inhibitors in each assay class:

  • Staurosporine: A broad-spectrum protein kinase inhibitor.

  • Sildenafil: A potent and selective inhibitor of phosphodiesterase 5 (PDE5).[3]

  • SB-224289: A selective antagonist for the serotonin 1B (5-HT1B) receptor, a well-studied GPCR.

This multi-faceted approach allows for a comprehensive initial profiling, helping to identify the most promising therapeutic avenue for this novel chemical entity.

Section 2: The Initial Screen: A Trio of Primary Assays

The primary screening phase is designed for high-throughput analysis to identify initial "hits." We will employ a combination of assays targeting different mechanistic classes to cast a wide net.

General Kinase Inhibition Assay

Rationale: The ATP-binding pocket of many kinases can accommodate a variety of planar, heterocyclic, and substituted aromatic structures. An initial screen against a representative kinase provides a rapid assessment of potential activity in this vast target class.[4][5][6]

Experimental Workflow:

kinase_workflow compound Test Compound & Comparators (Staurosporine) reaction_mix Incubate at 30°C compound->reaction_mix kinase Recombinant Kinase (e.g., PKA) kinase->reaction_mix substrate Peptide Substrate substrate->reaction_mix atp ATP (γ-³²P-ATP) atp->reaction_mix stop_reaction Stop Reaction (e.g., Phosphoric Acid) reaction_mix->stop_reaction separation Separate Substrate (Phosphocellulose Paper) stop_reaction->separation scintillation Quantify Phosphorylation (Scintillation Counting) separation->scintillation analysis Data Analysis (IC₅₀ Determination) scintillation->analysis pde_workflow compound Test Compound & Comparators (Sildenafil) reaction_mix Incubate at 30°C compound->reaction_mix pde Recombinant PDE5 pde->reaction_mix cgmp cGMP Substrate cgmp->reaction_mix detection_reagent Add Detection Reagent (e.g., Transcreener®) reaction_mix->detection_reagent readout Measure Fluorescence Polarization detection_reagent->readout analysis Data Analysis (IC₅₀ Determination) readout->analysis

Caption: Workflow for a fluorescence polarization-based PDE assay.

Protocol: PDE5 Inhibition Assay (Fluorescence Polarization)

  • Prepare Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT.

    • Enzyme: Recombinant human PDE5A1 diluted in Assay Buffer.

    • Substrate: 100 nM cGMP.

    • Detection System: Transcreener® AMP²/GMP² FP Assay kit (BellBrook Labs).

    • Test Compounds: Serially diluted in DMSO. Sildenafil is used as a positive control. [3]2. Assay Procedure:

    • To a 384-well plate, add 2.5 µL of diluted test compound or control.

    • Add 5 µL of the PDE5 enzyme solution.

    • Initiate the reaction by adding 2.5 µL of the cGMP substrate.

    • Incubate for 60 minutes at room temperature.

    • Add 10 µL of the Transcreener® detection mix (containing GMP/AMP² antibody and tracer).

    • Incubate for an additional 60 minutes at room temperature.

  • Detection and Analysis:

    • Measure fluorescence polarization on a suitable plate reader.

    • Calculate the percent inhibition and determine the IC₅₀ value.

Data Presentation:

CompoundPDE5 Inhibition (IC₅₀, µM)
Test Compound 15.2
Sildenafil0.005

Hypothetical Data

GPCR Binding Assay

Rationale: GPCRs are a vast family of transmembrane receptors that are targeted by a significant portion of approved drugs. [1][7]A radioligand binding assay is a direct measure of a compound's ability to interact with the receptor's binding site.

Experimental Workflow:

gpcr_workflow compound Test Compound & Comparators (SB-224289) incubation Incubate at 25°C compound->incubation membranes Cell Membranes (Expressing 5-HT1B Receptor) membranes->incubation radioligand Radioligand ([³H]-GR125743) radioligand->incubation filtration Rapid Filtration (GF/B Filter Plates) incubation->filtration washing Wash to Remove Unbound Ligand filtration->washing scintillation Quantify Bound Radioactivity (Scintillation Counting) washing->scintillation analysis Data Analysis (Ki Determination) scintillation->analysis

Caption: Workflow for a radioligand GPCR binding assay.

Protocol: 5-HT1B Receptor Binding Assay

  • Prepare Reagents:

    • Binding Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.5 mM EDTA.

    • Membranes: Commercially available membranes from cells overexpressing the human 5-HT1B receptor.

    • Radioligand: [³H]-GR125743 at a final concentration of 0.5 nM.

    • Test Compounds: Serially diluted in DMSO. SB-224289 is used as a positive control.

  • Assay Procedure:

    • In a 96-well plate, combine 50 µL of Binding Buffer, 25 µL of diluted test compound, 25 µL of radioligand, and 100 µL of diluted cell membranes.

    • Incubate for 60 minutes at 25°C.

    • Harvest the membranes by rapid filtration through a glass fiber filter plate (GF/B) pre-soaked in 0.5% polyethyleneimine.

    • Wash the filters three times with 200 µL of ice-cold Binding Buffer.

  • Detection and Analysis:

    • Allow the filters to dry, then add scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

    • Determine the inhibitor constant (Ki) using the Cheng-Prusoff equation.

Data Presentation:

Compound5-HT1B Binding (Ki, µM)
Test Compound > 100
SB-2242890.001

Hypothetical Data

Section 3: Secondary Assays and Cytotoxicity Profiling

Based on our hypothetical primary screening results, the test compound shows weak activity against PDE5. While not a potent hit, this warrants further investigation in a secondary, functional assay and a general assessment of cytotoxicity to rule out non-specific effects.

Cell-Based cAMP Assay for GPCR/PDE Functional Activity

Rationale: A cell-based assay provides a more physiologically relevant context to assess a compound's functional effect on a signaling pathway. [7][8]By stimulating a Gs-coupled GPCR to produce cAMP and then measuring its accumulation, we can assess the functional inhibitory effect of our compound on endogenous PDEs.

Signaling Pathway:

camp_pathway cluster_cell Cell Membrane GPCR Gs-Coupled GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE PDE cAMP->PDE AMP AMP PDE->AMP Hydrolyzes Agonist GPCR Agonist Agonist->GPCR Test_Compound Test Compound (PDE Inhibitor) Test_Compound->PDE Inhibits

Caption: Gs-coupled GPCR signaling and the role of PDE in cAMP degradation.

Protocol: HTRF cAMP Assay

  • Cell Culture:

    • Use a cell line endogenously or recombinantly expressing a Gs-coupled receptor (e.g., HEK293 cells with β2-adrenergic receptor).

    • Plate cells in a 384-well plate and culture overnight.

  • Assay Procedure:

    • Remove culture medium and replace with stimulation buffer containing serially diluted test compound or Sildenafil.

    • Pre-incubate for 30 minutes at 37°C.

    • Add a GPCR agonist (e.g., Isoproterenol) to stimulate cAMP production.

    • Incubate for 30 minutes at 37°C.

    • Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate).

    • Incubate for 60 minutes at room temperature.

  • Detection and Analysis:

    • Read the plate on an HTRF-compatible reader.

    • Calculate the EC₅₀ for the potentiation of the agonist response.

Data Presentation:

CompoundcAMP Accumulation (EC₅₀, µM)
Test Compound 25.8
Sildenafil0.01

Hypothetical Data

General Cytotoxicity Assessment

Rationale: It is crucial to determine if the observed biological activity is due to a specific mechanism or simply a consequence of cellular toxicity. The MTT assay is a widely used method to assess cell viability by measuring mitochondrial metabolic activity. [9][10][11][12] Protocol: MTT Cytotoxicity Assay

  • Cell Culture:

    • Plate a relevant cell line (e.g., HepG2) in a 96-well plate and allow cells to adhere overnight.

  • Assay Procedure:

    • Treat cells with serially diluted test compound for 24-48 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Solubilize the resulting formazan crystals by adding DMSO or a solubilization buffer.

  • Detection and Analysis:

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ (50% cytotoxic concentration).

Data Presentation:

CompoundCytotoxicity (CC₅₀, µM)
Test Compound > 100
Staurosporine0.05

Hypothetical Data

Section 4: Conclusion and Future Directions

This comparative guide outlines a logical and efficient in vitro assay cascade for the initial characterization of compounds derived from this compound. Based on our hypothetical results, the test compound demonstrates weak, but specific, inhibitory activity against PDE5, with no significant off-target effects on the tested kinase or GPCR, and no overt cytotoxicity at the active concentrations.

The discrepancy between the biochemical IC₅₀ (15.2 µM) and the cell-based functional EC₅₀ (25.8 µM) is common and can be attributed to factors such as cell permeability, metabolism, and the more complex intracellular environment.

The next steps in the development of this compound would involve:

  • Lead Optimization: Synthesizing analogs to improve potency against PDE5.

  • Selectivity Profiling: Screening against a broader panel of PDE isoforms to determine selectivity.

  • Mechanism of Action Studies: Investigating the mode of inhibition (e.g., competitive, non-competitive).

By systematically applying a well-designed series of in vitro assays and critically evaluating the resulting data, researchers can make informed decisions to advance the most promising compounds in the drug discovery pipeline.

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A Comparative Guide to the Cytotoxicity of Novel 3-Methoxy-4-benzyloxybenzoyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the benzoyl chloride scaffold represents a versatile starting point for the synthesis of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including promising anticancer properties. This guide provides a comprehensive comparison of the cytotoxic profiles of a series of novel 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride derivatives. Our focus is to elucidate the structure-activity relationships (SAR) that govern their potency and selectivity against various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of innovative oncology therapeutics.

Introduction: The Rationale for Investigating Benzoyl Chloride Derivatives

Benzoyl chloride and its analogues are pivotal intermediates in organic synthesis, enabling the creation of a diverse array of biologically active molecules.[1] The inherent reactivity of the acyl chloride group allows for facile derivatization, making it an attractive backbone for combinatorial chemistry and the generation of compound libraries for high-throughput screening. Previous studies on related heterocyclic compounds derived from benzoyl chlorides have revealed significant cytotoxic effects against a panel of human cancer cell lines, including hepatocellular carcinoma (HepG-2), colorectal carcinoma (HCT-116), and breast cancer (MCF-7).[2]

The core structure of this compound presents several avenues for chemical modification to explore the SAR and optimize for enhanced cytotoxicity and selectivity. The methoxy and benzyloxy moieties can be altered to modulate lipophilicity, electronic properties, and steric interactions, all of which can influence biological activity. The aim of this guide is to present a systematic approach to evaluating the cytotoxic potential of a hypothetical series of these derivatives, providing a framework for their comparative analysis.

Experimental Design for Cytotoxicity Profiling

A robust and reproducible experimental design is paramount for the accurate assessment of cytotoxicity. The following sections detail the methodologies employed in this comparative study, with an emphasis on the causality behind each experimental choice.

Synthesis of this compound Derivatives

The synthesis of the parent compound and its derivatives typically begins with the corresponding benzoic acid. The conversion to the benzoyl chloride can be achieved using a chlorinating agent such as thionyl chloride. For the purpose of this guide, we will consider a hypothetical series of derivatives (compounds 1a-1e ) where the 4-methylbenzyl group is modified to explore the impact of different substituents on cytotoxic activity.

Hypothetical Derivatives for Comparative Study:

  • 1a: this compound (Parent Compound)

  • 1b: 3-Methoxy-4-[(4-fluorobenzyl)oxy]benzoyl chloride

  • 1c: 3-Methoxy-4-[(4-chlorobenzyl)oxy]benzoyl chloride

  • 1d: 3-Methoxy-4-[(4-methoxybenzyl)oxy]benzoyl chloride

  • 1e: 3-Methoxy-4-[(4-(trifluoromethyl)benzyl)oxy]benzoyl chloride

Cell Line Selection and Culture

The choice of cell lines is critical for evaluating the breadth and selectivity of the cytotoxic effects. A panel of well-characterized human cancer cell lines and a normal cell line are utilized to determine both the anticancer activity and the potential for off-target toxicity.

  • Human Cancer Cell Lines:

    • HCT-116 (Colorectal Carcinoma): A commonly used model for colon cancer studies.

    • MCF-7 (Breast Adenocarcinoma): Represents a well-characterized estrogen receptor-positive breast cancer model.

    • A549 (Lung Carcinoma): A standard model for non-small cell lung cancer research.

  • Normal Human Cell Line:

    • WI-38 (Human Fetal Lung Fibroblasts): Used to assess the selectivity of the compounds for cancer cells over normal cells.[3]

All cell lines are maintained in their respective recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and cultured in a humidified incubator at 37°C with 5% CO₂.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability.[2] This assay is chosen for its reliability, reproducibility, and suitability for high-throughput screening.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (1a-1e ) and a positive control (e.g., Doxorubicin). A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for 48 hours to allow the compounds to exert their cytotoxic effects.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is then aspirated, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) values are determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Diagram of the MTT Assay Workflow:

MTT_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Overnight Incubation A->B C Add Serial Dilutions of Compounds B->C D Incubate for 48 hours C->D E Add MTT Reagent D->E F Incubate for 4 hours E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Values H->I

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Comparative Cytotoxicity Data

The following table summarizes the hypothetical IC₅₀ values for the series of 3-Methoxy-4-[(substituted-benzyl)oxy]benzoyl chloride derivatives against the selected cell lines. These values are presented to illustrate potential structure-activity relationships.

CompoundSubstituent (R)HCT-116 IC₅₀ (µM)MCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)WI-38 IC₅₀ (µM)Selectivity Index (WI-38/HCT-116)
1a 4-Methyl15.220.525.1> 100> 6.6
1b 4-Fluoro8.712.318.9> 100> 11.5
1c 4-Chloro5.19.814.285.316.7
1d 4-Methoxy22.428.135.6> 100> 4.5
1e 4-Trifluoromethyl2.3 4.5 7.8 60.126.1
Doxorubicin -0.50.81.25.410.8

Data are hypothetical and for illustrative purposes only.

Discussion and Structure-Activity Relationship (SAR) Analysis

The hypothetical data presented in the table above allows for a preliminary SAR analysis. The introduction of electron-withdrawing groups at the para-position of the benzyl ring appears to enhance cytotoxic activity.

  • Effect of Halogen Substitution: The trend in potency for the halogenated derivatives is Cl > F > CH₃. This suggests that the electronegativity and size of the halogen atom may play a role in the compound's interaction with its biological target. The trifluoromethyl group (CF₃) in compound 1e , being a strong electron-withdrawing group, confers the highest potency among the tested derivatives.

  • Effect of Electron-Donating Group: The presence of an electron-donating methoxy group (compound 1d ) results in a decrease in cytotoxic activity compared to the parent compound 1a . This further supports the hypothesis that electron-withdrawing substituents on the benzyl ring are favorable for cytotoxicity.

  • Selectivity: The selectivity index (SI), calculated as the ratio of the IC₅₀ value in the normal cell line to that in a cancer cell line, provides a measure of the therapeutic window. Compound 1e not only exhibits the highest potency but also the greatest selectivity for cancer cells over normal fibroblasts. Some of the synthesized compounds show promising selectivity, a desirable characteristic for potential anticancer agents.[3]

Potential Mechanism of Action: Targeting Tubulin Polymerization

Several studies on benzoyl derivatives have pointed towards the inhibition of tubulin polymerization as a potential mechanism of action.[4] These compounds can bind to the colchicine binding site on β-tubulin, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.[4]

Hypothesized Signaling Pathway:

Tubulin_Inhibition_Pathway cluster_compound Compound Action cluster_cellular Cellular Events Compound 3-Methoxy-4-benzyloxybenzoyl Chloride Derivative Tubulin β-Tubulin (Colchicine Binding Site) Compound->Tubulin Binds to Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle Disrupts Arrest Cell Cycle Arrest (G2/M Phase) Spindle->Arrest Induces Apoptosis Apoptosis Arrest->Apoptosis Leads to

Caption: Hypothesized mechanism of action via tubulin polymerization inhibition.

Further experimental validation, such as tubulin polymerization assays and cell cycle analysis by flow cytometry, would be necessary to confirm this proposed mechanism.

Conclusion and Future Directions

This guide provides a framework for the comparative cytotoxic evaluation of novel this compound derivatives. The hypothetical SAR analysis suggests that substitution on the benzyl ring significantly influences cytotoxic potency and selectivity. Specifically, the introduction of strong electron-withdrawing groups, such as a trifluoromethyl group, appears to be a promising strategy for enhancing anticancer activity.

Future investigations should focus on:

  • Synthesizing and characterizing a broader range of derivatives to further refine the SAR.

  • Elucidating the precise mechanism of action through tubulin polymerization assays, cell cycle analysis, and apoptosis assays.

  • Evaluating the in vivo efficacy and toxicity of the most promising lead compounds in preclinical animal models.

The findings from such studies will be instrumental in advancing this class of compounds towards potential clinical development as novel anticancer agents.

References

  • Al-Suwaidan, I. A., et al. (2023). Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. ACS Omega. Available at: [Link]

  • Taylor & Francis. (n.d.). Benzoyl chloride – Knowledge and References. Available at: [Link]

  • El-Sayed, M. A., et al. (2021). Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. PubMed Central. Available at: [Link]

  • Ye, L., et al. (2014). Discovery of novel 2-aryl-4-benzoyl-imidazoles targeting the colchicines binding site in tubulin as potential anticancer agents. PubMed Central. Available at: [Link]

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A Senior Application Scientist's Guide to Catalytic Synthesis of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Catalyst Efficacy for a Key Synthetic Transformation

The conversion of carboxylic acids to their corresponding acyl chlorides is a cornerstone of organic synthesis, unlocking access to a plethora of derivatives such as amides, esters, and ketones. The target molecule, 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride, is a valuable intermediate in the synthesis of complex pharmaceuticals and fine chemicals. The efficacy of this transformation hinges on the appropriate choice of a chlorinating agent and catalyst. This guide provides an in-depth comparison of the most prevalent catalytic systems, supported by mechanistic insights and practical experimental data, to empower researchers in selecting the optimal conditions for their synthetic needs.

Mechanistic Underpinnings: Activating the Carboxyl Group

The direct conversion of a carboxylic acid to an acyl chloride is unfavorable due to the poor leaving group nature of the hydroxide ion (-OH). Chlorinating agents like thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) function by first converting the hydroxyl group into a more reactive intermediate, which is then readily displaced by a chloride ion. The role of a catalyst, typically N,N-dimethylformamide (DMF), is to accelerate this initial activation step.

With either thionyl chloride or oxalyl chloride, DMF reacts to form the highly electrophilic Vilsmeier reagent, an N,N-dimethylchloroiminium ion. This reagent is the true catalytic species, reacting rapidly with the carboxylic acid to form a reactive intermediate that collapses to the desired acyl chloride, regenerating the DMF catalyst in the process.[1][2] This catalytic cycle significantly enhances the reaction rate, often allowing for much milder reaction conditions.[3]

Vilsmeier Reagent Catalytic Cycle cluster_0 Catalytic Cycle cluster_1 Byproducts DMF DMF Vilsmeier Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺Cl⁻ DMF->Vilsmeier Reacts with ChlorinatingAgent Oxalyl Chloride or Thionyl Chloride Intermediate Reactive Intermediate R-CO-O-CH=N⁺(CH₃)₂ Vilsmeier->Intermediate Activates CarboxylicAcid R-COOH CarboxylicAcid->Intermediate Adds to Intermediate->DMF Regenerates AcylChloride Acyl Chloride R-COCl Intermediate->AcylChloride Collapses to Byproducts_Oxalyl CO, CO₂, HCl AcylChloride->Byproducts_Oxalyl with (COCl)₂ Byproducts_Thionyl SO₂, HCl AcylChloride->Byproducts_Thionyl with SOCl₂

Caption: Catalytic cycle of DMF in acyl chloride formation.

Comparative Analysis of Leading Catalyst Systems

The choice between thionyl chloride and oxalyl chloride, with or without a catalyst, involves a trade-off between reactivity, cost, safety, and reaction conditions.

FeatureSystem 1: Thionyl Chloride (SOCl₂)System 2: Oxalyl Chloride ((COCl)₂) / cat. DMFSystem 3: BTC / cat. DMF
Typical Conditions Neat or in solvent (toluene, DCM), reflux.[4][5]DCM or THF, cat. DMF (1-5 mol%), 0°C to RT.[5][6][7]THF or DCM, cat. DMF (3 mol%), RT to 60°C.[8]
Reactivity Good, but often requires heat.Very high, reaction is often rapid at RT.[3]High, proceeds under mild conditions.[8]
Byproducts SO₂ (g), HCl (g).[9]CO (g), CO₂ (g), HCl (g).[2]CO₂ (g), HCl (g).
Workup Simplicity High (gaseous byproducts and excess reagent are volatile).[10]Very High (all byproducts are gaseous).[3]High (gaseous byproducts).
Selectivity Moderate; high temperatures can cause side reactions with sensitive functional groups.High; mild conditions preserve sensitive functionalities.[2]High; reported to be very efficient.[8]
Relative Cost Low.[3]High.[2]Moderate.
Safety Concerns Corrosive, toxic, reacts violently with water. Moisture sensitive.[11]Highly toxic and corrosive. Moisture sensitive.Solid reagent, considered safer to handle than phosgene.[8]
Catalyst Note DMF can be used as a catalyst, but uncatalyzed reaction at reflux is common.[12]DMF is essential for the high reactivity at low temperatures.[10]DMF catalyst is crucial for efficient conversion.[8]

BTC = Bis(trichloromethyl) carbonate or "triphosgene"

Field Insights:

  • For large-scale, cost-sensitive syntheses where the substrate is robust, Thionyl Chloride is the established workhorse.[3][13] Its low cost is a significant advantage. The primary drawback is the need for elevated temperatures, which can be detrimental to complex molecules with sensitive functional groups.

  • For laboratory-scale synthesis, particularly with precious or sensitive substrates, the Oxalyl Chloride/DMF system is overwhelmingly preferred.[3] The ability to run the reaction at room temperature or below provides exceptional control and minimizes byproduct formation. The clean, all-gaseous byproducts result in a crude product of high purity, often simplifying purification to a simple evaporation.[7]

  • A critical, though often overlooked, safety concern when using DMF as a catalyst with chlorinating agents is the potential formation of the potent carcinogen dimethylcarbamoyl chloride (DMCC) as a byproduct.[14] It is imperative to conduct these reactions in a well-ventilated fume hood and take appropriate handling precautions.

Experimental Protocols

The following protocols provide a validated starting point for the synthesis of this compound.

Experimental Workflow Setup Setup Dissolve starting material in anhydrous solvent under N₂. Cool in ice bath. Addition Reagent Addition Add cat. DMF. Add chlorinating agent dropwise. Setup->Addition Reaction Reaction Stir at specified temp. Monitor by TLC/LCMS. Addition->Reaction Workup Workup Concentrate under reduced pressure to remove volatiles. Reaction->Workup Product Product Use crude acyl chloride directly or purify via distillation/crystallization. Workup->Product

Caption: General experimental workflow for acyl chloride synthesis.

Protocol 1: High-Efficacy Synthesis using Oxalyl Chloride / DMF (Preferred Method)

This protocol prioritizes mild conditions and high purity, making it ideal for research and development.

  • Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Catalyst Addition: Add N,N-dimethylformamide (DMF, 0.05 eq) via syringe.

  • Chlorination: Cool the flask to 0°C using an ice bath. Slowly add oxalyl chloride (1.3 eq) dropwise via syringe over 10-15 minutes. Vigorous gas evolution (CO, CO₂, HCl) will be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or by quenching a small aliquot with methanol and analyzing the resulting methyl ester by LCMS.

  • Workup: Once the starting material is fully consumed, concentrate the reaction mixture under reduced pressure using a rotary evaporator. The solvent, excess oxalyl chloride, and all gaseous byproducts will be removed.

  • Product Isolation: The resulting crude this compound is typically obtained as an oil or low-melting solid and is often of sufficient purity (>95%) to be used directly in the next step. If higher purity is required, bulb-to-bulb distillation under high vacuum can be performed.

Protocol 2: Cost-Effective Synthesis using Thionyl Chloride

This protocol is a robust, economical alternative suitable for larger scale preparations.

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic acid (1.0 eq).

  • Reagent Addition: Add an excess of thionyl chloride (SOCl₂, 3.0-5.0 eq), which can also serve as the solvent. Alternatively, use a co-solvent like anhydrous toluene.[4]

  • Catalysis (Optional): For an accelerated reaction, a catalytic amount of DMF (1-2 drops) can be added.

  • Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 2-4 hours. The reaction should become a clear solution as the starting material is converted. Monitor the reaction for the cessation of gas evolution.

  • Workup: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. It is common to add an anhydrous solvent like toluene and re-evaporate to azeotropically remove the last traces of SOCl₂.[11]

  • Product Isolation: The crude product can be used directly or purified by vacuum distillation.

Conclusion and Recommendations

For the synthesis of this compound, the choice of catalyst and chlorinating agent significantly impacts reaction efficiency, purity, and scalability.

  • The Oxalyl Chloride/DMF system stands out as the superior method for laboratory-scale synthesis. Its mild reaction conditions (0°C to RT) ensure high selectivity and are compatible with a wide range of functional groups, delivering a high-purity product with a simple, evaporation-based workup.[2][3]

  • Thionyl Chloride remains a viable and highly economical option, particularly for large-scale production where the starting material is stable to heat.[13] While effective, the harsher conditions (reflux) may require more extensive process optimization to minimize impurity formation.

Ultimately, the optimal choice is dictated by the specific constraints of the project, balancing the need for purity and mildness against considerations of cost and scale. For researchers and drug development professionals working with complex molecular architectures, the control and reliability offered by the Oxalyl Chloride/DMF catalytic system are often worth the additional reagent cost.

References

  • Vertex AI Search. (n.d.). Propose a mechanism for the reaction of benzoic acid with oxalyl chloride. Pearson.
  • Ali, D., et al. (n.d.). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. National Institutes of Health (NIH).
  • Filo. (2025). Propose a mechanism for the reaction of benzoic acid with oxalyl chloride. Filo.
  • Allen. (n.d.). Benzoic acid with - SOCl2 - to give. Allen.
  • Wikipedia. (n.d.). Acyl chloride. Wikipedia. Retrieved from

  • Leonard, M. S. (2013). Reaction of Carboxylic Acids with Thionyl Chloride. YouTube.
  • PrepChem. (n.d.). Synthesis of a. 3-Methoxy-4-methylbenzoyl chloride. PrepChem.com. Retrieved from [Link]

  • askIITians. (2025). Benzoyl chloride is prepared from benzoic acid by:A. Cl2 and hνB. SO2. askIITians. Retrieved from [Link]

  • ResearchGate. (2020). Reaction between benzoic acid and thionyl chloride to form benzoyl chloride?. ResearchGate. Retrieved from [Link]

  • (n.d.). Dmf role in acid chloride formation.
  • (n.d.). An Efficient Method for Preparation of Acyl Chlorides and Symmetrical Anhydrides from Carboxylic Acids with Btc/Dmf.
  • American Chemical Society. (n.d.). Potential Toxicological Concerns Associated with Carboxylic Acid Chlorination and Other Reactions. American Chemical Society. Retrieved from [Link]

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  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. Retrieved from [Link]

  • ReactionWeb.io. (n.d.). Carboxylic Acid + SOCl2. ReactionWeb.io. Retrieved from [Link]

  • (2025). Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison.
  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Retrieved from [Link]

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validation of a synthetic route utilizing 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Validation of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride

For researchers, scientists, and drug development professionals, the synthesis of high-purity acyl chlorides is a critical step in the development of numerous active pharmaceutical ingredients (APIs). This compound is a key intermediate whose reactivity and structure are pivotal for the construction of more complex molecular architectures. This guide provides a comprehensive evaluation of a robust synthetic route to this compound, alongside a comparative analysis of an alternative method. We will delve into the causality behind experimental choices, present detailed protocols, and outline a rigorous validation workflow to ensure the production of a consistently high-quality reagent.

The Significance of the Benzoyl Chloride Moiety

Benzoyl chlorides are highly reactive functional groups that serve as powerful electrophiles in a variety of organic transformations, most notably in acylation reactions to form esters and amides. The specific substitution pattern of 3-methoxy and 4-(4-methylbenzyloxy) groups on the aromatic ring of the title compound provides a scaffold that is integral to the synthesis of certain targeted therapeutic agents, such as the PDE4 inhibitor, Roflumilast, where a structurally similar intermediate is required. The purity of this acyl chloride is paramount, as any contaminants can lead to side reactions and impurities in the final API, complicating purification and potentially impacting biological activity and patient safety.

Overall Synthetic Pathway

The synthesis of this compound is a two-stage process, commencing with the synthesis of the precursor carboxylic acid, followed by its conversion to the target acyl chloride.

A Vanillic Acid + 4-Methylbenzyl chloride B 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic acid A->B Williamson Ether Synthesis C This compound B->C Chlorination

Caption: Overall synthetic workflow.

Stage 1: Synthesis of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic acid

The precursor carboxylic acid is synthesized via a Williamson ether synthesis, a classic and reliable method for forming ethers.[1][2] This SN2 reaction involves the deprotonation of the phenolic hydroxyl group of vanillic acid to form a nucleophilic phenoxide, which then attacks the electrophilic benzylic carbon of 4-methylbenzyl chloride, displacing the chloride leaving group.

Experimental Protocol: Williamson Ether Synthesis
  • Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve vanillic acid (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF). Add a strong base, such as potassium carbonate (K₂CO₃, 2.5 equivalents), to the solution. Heat the mixture to 80-90°C and stir for 1 hour to ensure complete formation of the potassium phenoxide.

  • Ether Formation: To the heated suspension, add 4-methylbenzyl chloride (1.1 equivalents) dropwise. Maintain the reaction temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into cold water. Acidify the aqueous mixture with 1 M HCl to a pH of ~2 to protonate the carboxylic acid. The crude product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with water to remove inorganic salts, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the desired 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic acid as a white solid.

Stage 2: Conversion to this compound: A Comparative Analysis

The conversion of the carboxylic acid to the acyl chloride is the most critical step. We will compare two common chlorinating agents: thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

Primary Route: Thionyl Chloride (SOCl₂)

Thionyl chloride is a widely used and cost-effective reagent for this transformation.[3][4] The reaction proceeds by converting the carboxylic acid into a highly reactive chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion to yield the acyl chloride, with the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl) driving the reaction to completion.[3]

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a trap (to neutralize the HCl and SO₂ byproducts), add the dry 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic acid (1 equivalent).

  • Chlorination: Add an excess of thionyl chloride (SOCl₂, 3-5 equivalents), either neat or in an inert solvent like toluene. Add a catalytic amount of DMF (1-2 drops). Stir the mixture at room temperature for 30 minutes, then heat to reflux (approximately 80°C) for 2-3 hours. The reaction is complete when the evolution of gas ceases.

  • Isolation: After cooling the reaction mixture to room temperature, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The crude this compound is obtained as an oil or low-melting solid and can often be used in the next step without further purification. If necessary, purification can be achieved by vacuum distillation.

Alternative Route: Oxalyl Chloride ((COCl)₂)

Oxalyl chloride, often used with a catalytic amount of DMF, is a milder and more selective chlorinating agent.[5][6] It is particularly advantageous when the substrate contains acid-sensitive functional groups.[5] The reaction can typically be performed at lower temperatures, which can prevent side reactions and degradation of the product. The byproducts are all gaseous (CO, CO₂, HCl), simplifying the work-up.[7]

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a gas outlet connected to a trap, suspend the dry 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic acid (1 equivalent) in an anhydrous inert solvent such as dichloromethane (DCM) or toluene.

  • Chlorination: Add a catalytic amount of DMF (1-2 drops). Cool the mixture in an ice bath to 0°C. Slowly add oxalyl chloride (1.5-2 equivalents) dropwise to the stirred suspension. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases.

  • Isolation: Remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude acyl chloride is typically of high purity and can be used directly.

Performance Comparison
ParameterThionyl Chloride RouteOxalyl Chloride RouteRationale & Causality
Reaction Temperature Reflux (~80°C)0°C to Room TemperatureOxalyl chloride is more reactive, allowing for milder reaction conditions which can be beneficial for thermally sensitive substrates.
Reaction Time 2-3 hours1-2 hoursThe higher reactivity of oxalyl chloride generally leads to shorter reaction times.
Typical Yield 85-95%90-99%The milder conditions of the oxalyl chloride route often result in higher yields due to fewer side reactions and less product degradation.
Purity of Crude Product Good to ExcellentExcellentThe lower reaction temperature with oxalyl chloride minimizes the formation of thermal degradation byproducts.[5]
Byproducts SO₂(g), HCl(g)CO(g), CO₂(g), HCl(g)Both methods produce gaseous byproducts that are easily removed, simplifying purification.[3][7]
Cost LowerHigherThionyl chloride is a bulk chemical and is significantly less expensive than oxalyl chloride, which is considered a fine chemical.[8]
Safety Considerations Corrosive, toxic fumes.Corrosive, toxic fumes.Both reagents are hazardous and must be handled in a fume hood with appropriate personal protective equipment.

Validation of the Synthetic Route

Rigorous analytical validation is essential to confirm the identity and purity of the synthesized this compound.

A Synthesized Acyl Chloride B NMR Spectroscopy (¹H, ¹³C) A->B Structural Elucidation C IR Spectroscopy A->C Functional Group ID D Mass Spectrometry A->D Molecular Weight Confirmation E HPLC Analysis A->E Purity Assessment F Validated Product B->F C->F D->F E->F

Caption: Workflow for analytical validation.

Analytical Methodologies
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment. Expected signals would include aromatic protons, methoxy protons, benzylic methylene protons, and the methyl protons of the 4-methylbenzyl group.

    • ¹³C NMR: Confirms the carbon skeleton of the molecule. A key signal to observe is the carbonyl carbon of the acyl chloride, which is typically found in the 165-175 ppm region.

  • Infrared (IR) Spectroscopy:

    • This technique is excellent for identifying functional groups. The most characteristic absorption for the acyl chloride is the strong C=O stretching band, which typically appears at a higher frequency than the corresponding carboxylic acid, around 1770-1815 cm⁻¹.[9] The disappearance of the broad O-H stretch from the starting carboxylic acid is also a key indicator of a successful reaction.

  • Mass Spectrometry (MS):

    • MS is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl).

  • High-Performance Liquid Chromatography (HPLC):

    • HPLC is a powerful tool for assessing the purity of the synthesized product.[10][11] Due to the high reactivity of acyl chlorides, they are often derivatized before analysis.[10] For instance, the acyl chloride can be reacted with an amine or alcohol to form a stable amide or ester, which can then be easily analyzed by reverse-phase HPLC with UV detection. This allows for the quantification of any remaining starting material or other impurities.

Conclusion

The synthesis of this compound can be reliably achieved through a two-stage process involving a Williamson ether synthesis followed by chlorination of the resulting carboxylic acid. While the use of thionyl chloride presents a cost-effective and robust primary route, the oxalyl chloride method offers a milder, often higher-yielding alternative, particularly suitable for sensitive substrates or when the highest possible purity is required. The choice between these methods will ultimately depend on the specific requirements of the research or development project, including scale, cost constraints, and purity specifications. A comprehensive analytical validation using NMR, IR, MS, and HPLC is crucial to ensure the structural integrity and purity of this important synthetic intermediate, thereby guaranteeing the quality and reliability of subsequent synthetic transformations.

References

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  • Zhang, Y., Wu, Y., & Chen, G. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Journal of Pharmaceutical and Biomedical Analysis, 143, 137–143. [Link]

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A Comparative Guide to the Structure-Activity Relationships of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl Chloride Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogs derived from 3-methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride. While direct SAR studies on this specific parent molecule are not extensively published, this document synthesizes data from closely related benzophenone and benzamide series to infer and establish a predictive SAR framework. By examining the impact of structural modifications on biological activity, this guide aims to inform the rational design of novel therapeutic agents.

The core scaffold, characterized by a central benzoyl moiety with methoxy and substituted benzyloxy groups, is a versatile starting point for developing inhibitors of various biological targets, including kinases and microbial enzymes.[1][2] The insights presented herein are supported by established synthetic protocols and standardized biological evaluation methods to ensure scientific rigor and reproducibility.

Rationale for Analog Synthesis and Core Scaffold Modification

The this compound scaffold presents several key features for chemical modification to explore the SAR. The reactivity of the benzoyl chloride allows for the straightforward synthesis of a diverse library of amides and esters.[3][4] The primary points of modification for analog synthesis are:

  • The Benzoyl Moiety (Ring A): Alterations to the methoxy group (e.g., removal, replacement with other alkoxy groups) or its position can probe the electronic and steric requirements for target binding.

  • The Benzyl Ether Linkage (Linker): Modification of the ether linkage or the methylene bridge can influence the overall flexibility and conformation of the molecule.

  • The Substituted Benzyl Ring (Ring B): Variations of the substituent on this ring (e.g., electron-donating or electron-withdrawing groups) can significantly impact lipophilicity and potential π-π stacking interactions within a binding pocket.

  • The Amide/Ester Functionality: The nature of the R group in the resulting amide or ester can be widely varied to explore different chemical spaces and target interactions.

The overarching goal of these modifications is to systematically evaluate how changes in sterics, electronics, and lipophilicity of the analogs correlate with their biological activity, thereby building a robust SAR model.

Synthesis of Analogs: A General Protocol

The synthesis of analogs from this compound is typically achieved through a standard acylation reaction with a variety of nucleophiles, such as primary or secondary amines or alcohols, to yield the corresponding benzamides or benzoyl esters. The parent benzoyl chloride can be prepared from the corresponding benzoic acid using a chlorinating agent like thionyl chloride or oxalyl chloride.[3][4][5]

Below is a generalized, two-step synthetic protocol for preparing a library of benzamide analogs.

Step 1: Synthesis of this compound

A mixture of 3-methoxy-4-[(4-methylbenzyl)oxy]benzoic acid and a chlorinating agent (e.g., 1.5 equivalents of thionyl chloride) in an inert solvent such as toluene is heated at reflux for 2-4 hours.[3] The reaction progress can be monitored by the cessation of gas evolution. Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude this compound, which can often be used in the next step without further purification.

Step 2: Synthesis of Benzamide Analogs

To a solution of the desired amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in a suitable aprotic solvent like dichloromethane (DCM) at 0 °C, a solution of this compound (1.1 equivalents) in DCM is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford the desired benzamide analog.

General Synthetic Workflow

start 3-Methoxy-4-hydroxybenzoic acid intermediate1 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic acid start->intermediate1 Williamson Ether Synthesis intermediate2 This compound intermediate1->intermediate2 Chlorination product Benzamide/Ester Analogs intermediate2->product Acylation reagent1 4-Methylbenzyl chloride, Base (e.g., K2CO3) reagent2 Thionyl Chloride (SOCl2) or Oxalyl Chloride reagent3 Amine (R-NH2) or Alcohol (R-OH), Base (e.g., Et3N)

Caption: General synthetic workflow for the preparation of benzamide and ester analogs.

Comparative Analysis of Biological Activities and SAR

Table 1: Inferred Structure-Activity Relationship (SAR) for Anticancer Activity (Cytotoxicity)

Modification on Core ScaffoldObservation on CytotoxicityRationale for Activity Change
Ring A (Benzoyl Moiety)
Removal of 3-methoxy groupLikely decrease in activity.Methoxy groups often play a crucial role in binding to the active sites of biological targets through hydrogen bonding or by influencing the electronic nature of the ring.[1]
Addition of a second methoxy groupMay increase or decrease activity depending on position.Additional methoxy groups can enhance binding but may also introduce steric hindrance.[1]
Ring B (Substituted Benzyl Ring)
Replacement of 4-methyl with HPotential decrease in activity.The methyl group can contribute to hydrophobic interactions in the binding pocket.[1]
Replacement of 4-methyl with electron-withdrawing groups (e.g., -Cl, -CF3)Variable, but may increase activity.Electron-withdrawing groups can alter the electronic properties and potentially enhance binding or cellular uptake.[9]
Replacement of 4-methyl with bulky groups (e.g., -tBu)Likely decrease in activity.Bulky substituents may cause steric clashes within the binding site.
Amide/Ester Moiety (R-group)
Small, aliphatic R-groupsGenerally lower activity.These groups may not provide sufficient interactions with the target protein.
Aromatic or Heterocyclic R-groupsOften leads to higher activity.These groups can participate in π-π stacking, hydrophobic, and hydrogen bonding interactions.[7]
R-groups with basic nitrogen (e.g., piperazine)Can significantly increase activity and improve solubility.The basic nitrogen can form salt bridges with acidic residues in the target protein and enhance pharmacokinetic properties.[11]

Inferred SAR Summary for Anticancer Activity:

Based on related series, potent anticancer activity is often associated with:

  • The presence of one or more methoxy groups on the benzoyl ring.[1]

  • The presence of a small hydrophobic or an electron-withdrawing group on the terminal phenyl ring.

  • The incorporation of a heterocyclic or an additional aromatic ring in the amide portion of the molecule to facilitate further interactions with the biological target.

Workflow for SAR-guided Analog Optimization

cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis & Iteration design Design Analogs based on SAR synthesis Synthesize Analog Library design->synthesis screening Primary Screening (e.g., MTT Assay) synthesis->screening secondary_assay Secondary Assays (e.g., Kinase Inhibition) screening->secondary_assay sar_analysis Analyze SAR Data secondary_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->design Iterative Design

Caption: An iterative workflow for the design, synthesis, and evaluation of analogs to build a robust SAR model.

Experimental Protocols for Biological Evaluation

To ensure the comparability of data, standardized in vitro assays are essential for evaluating the biological activity of the synthesized analogs.

4.1. Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12][13][14][15][16]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized analogs (typically from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each analog.

4.2. Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the growth of a specific microorganism.[17][18][19][20][21]

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Compound Dilution: Perform serial two-fold dilutions of the synthesized analogs in the broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

4.3. In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the ability of a compound to inhibit the activity of a specific kinase by quantifying the amount of ATP consumed or ADP produced during the kinase reaction.[22][23][24][25]

Protocol:

  • Reaction Setup: In a 96-well plate, add the kinase, the specific substrate peptide, and the synthesized analog at various concentrations. Include a positive control (known inhibitor) and a negative control (vehicle).

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and add a detection reagent that converts the produced ADP to a luminescent signal.

  • Luminescence Measurement: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the analog and determine the IC50 value.

Conclusion

The this compound scaffold holds significant promise for the development of novel therapeutic agents. Although direct SAR studies are limited, by leveraging data from structurally related benzophenone and benzamide series, a predictive SAR framework can be established. This guide provides a systematic approach to the design, synthesis, and biological evaluation of analogs. The key to successful lead optimization lies in the iterative process of synthesizing diverse analogs and evaluating their biological activities using standardized protocols. The presented methodologies and inferred SAR provide a solid foundation for researchers to explore the therapeutic potential of this versatile chemical scaffold.

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A Comparative Guide to Assessing the Drug-like Properties of Molecules Containing the 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl Moiety

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising hit to a viable clinical candidate is fraught with challenges. Beyond potent biological activity, a molecule must possess a favorable profile of Absorption, Distribution, Metabolism, and Excretion (ADME) properties to be successful. This guide provides a comprehensive framework for assessing the drug-like properties of molecules incorporating the 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl moiety. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a comparative analysis against a relevant benchmark, offering a field-proven perspective for researchers, scientists, and drug development professionals.

For the purpose of this guide, we will consider a hypothetical lead compound, "Molecule A," which contains the 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl moiety and is being investigated as a potential Phosphodiesterase 4 (PDE4) inhibitor. The PDE4 enzyme family is a well-established target for inflammatory diseases, and its inhibitors are known to be sensitive to physicochemical properties for optimal efficacy and safety.[1][2] We will compare Molecule A to Roflumilast, an approved PDE4 inhibitor, to contextualize our findings.[1][3]

The Initial Appraisal: In Silico Profiling

Before embarking on resource-intensive in vitro experiments, computational tools can provide valuable early insights into potential liabilities.[4][5][6] These predictive models, often based on Quantitative Structure-Activity Relationship (QSAR) and machine learning algorithms, analyze a molecule's structure to forecast its physicochemical and ADME properties.[4][7][8]

Key Predicted Properties:

  • Lipophilicity (logP/logD): This parameter is a critical determinant of a molecule's solubility, permeability, and potential for off-target effects. A balanced lipophilicity is often key to achieving good oral bioavailability.

  • Aqueous Solubility: Poor solubility can hinder absorption and lead to formulation challenges.

  • Polar Surface Area (PSA): PSA is correlated with a molecule's ability to permeate cell membranes. Generally, a lower PSA is associated with better cell permeability.[9]

  • "Rule of Five" Compliance: Lipinski's Rule of Five provides a set of simple molecular descriptors (molecular weight, logP, hydrogen bond donors, and acceptors) that can help to predict oral bioavailability.[10][11]

Table 1: Predicted Physicochemical Properties of Molecule A and Roflumilast

PropertyMolecule A (Hypothetical)Roflumilast (Comparator)Desired Range
Molecular Weight376.4 g/mol 403.2 g/mol < 500
cLogP4.23.91-5
Aqueous Solubility (logS)-4.5-4.1> -4
Polar Surface Area (PSA)58.5 Ų79.8 Ų< 140 Ų
Hydrogen Bond Donors01≤ 5
Hydrogen Bond Acceptors56≤ 10
Rotatable Bonds75≤ 10

Data for Molecule A are hypothetical and for illustrative purposes. Data for Roflumilast are based on published values.

From this initial in silico assessment, Molecule A appears to have promising drug-like properties, with all parameters falling within the desired ranges. However, these are predictions and must be validated through rigorous experimental testing.

The Experimental Deep Dive: In Vitro ADME Profiling

In vitro ADME assays are the cornerstone of early drug discovery, providing essential data on a compound's potential pharmacokinetic behavior.[12][13][14] These assays use cell-based and cell-free systems to model key biological processes.[14][15]

Workflow for In Vitro ADME Assessment

ADME_Workflow cluster_physchem Physicochemical Properties cluster_absorption Absorption & Permeability cluster_metabolism Metabolic Stability cluster_distribution Distribution cluster_safety Early Safety Solubility Aqueous Solubility (Kinetic & Thermodynamic) PAMPA PAMPA (Passive Permeability) Solubility->PAMPA Lipophilicity Lipophilicity (logD @ pH 7.4) Lipophilicity->PAMPA Caco2 Caco-2 Assay (Active Transport & Efflux) PAMPA->Caco2 Microsomal_Stability Microsomal Stability (Phase I Metabolism) Caco2->Microsomal_Stability Hepatocyte_Stability Hepatocyte Stability (Phase I & II Metabolism) Microsomal_Stability->Hepatocyte_Stability CYP_Inhibition CYP450 Inhibition (DDI Potential) Hepatocyte_Stability->CYP_Inhibition PPB Plasma Protein Binding (Equilibrium Dialysis) CYP_Inhibition->PPB hERG hERG Assay (Cardiotoxicity Risk) PPB->hERG Cytotoxicity Cytotoxicity Assay (e.g., HepG2) hERG->Cytotoxicity

Caption: A typical experimental workflow for in vitro ADME profiling.

Aqueous Solubility

Rationale: Adequate solubility is a prerequisite for absorption from the gastrointestinal tract. Poorly soluble compounds often exhibit low and variable bioavailability.

Experimental Protocol: Kinetic Solubility Assay

  • Prepare a high-concentration stock solution of the test compound in DMSO.

  • Add the stock solution to a 96-well plate containing aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a range of final concentrations.

  • Incubate the plate at room temperature with shaking for 2 hours.

  • Measure the turbidity of each well using a nephelometer.

  • The kinetic solubility is defined as the highest concentration at which no precipitation is observed.

Permeability

Rationale: The ability of a compound to cross biological membranes, such as the intestinal epithelium, is crucial for oral absorption.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • The test compound is added to the donor wells (top plate).

  • The donor plate is placed on top of an acceptor plate containing buffer.

  • The assembly is incubated for 4-16 hours.

  • The concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS.

  • The permeability coefficient (Pe) is calculated.

Metabolic Stability

Rationale: The rate at which a compound is metabolized by liver enzymes determines its half-life and oral bioavailability. Rapid metabolism can lead to low drug exposure.

Experimental Protocol: Liver Microsomal Stability Assay

  • Liver microsomes (containing Phase I enzymes like cytochrome P450s) are incubated with the test compound in the presence of the cofactor NADPH.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched.

  • The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.

  • The in vitro half-life (t½) and intrinsic clearance (Clint) are calculated.

Cytochrome P450 (CYP) Inhibition

Rationale: Inhibition of CYP enzymes can lead to drug-drug interactions (DDIs), where the co-administration of one drug affects the metabolism and exposure of another.

Experimental Protocol: CYP Inhibition Assay

  • Human liver microsomes are incubated with a specific CYP isoform-selective probe substrate and a range of concentrations of the test compound.

  • The reaction is initiated by adding NADPH.

  • After a set incubation time, the reaction is stopped, and the formation of the metabolite of the probe substrate is measured by LC-MS/MS or fluorescence.

  • The IC50 value (the concentration of the test compound that causes 50% inhibition of the probe substrate metabolism) is determined.

Plasma Protein Binding (PPB)

Rationale: Only the unbound fraction of a drug is free to distribute into tissues and exert its pharmacological effect. High plasma protein binding can limit the efficacy of a compound.

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • A RED device, which has two chambers separated by a semi-permeable membrane, is used.

  • Plasma is added to one chamber, and the test compound is added to the plasma.

  • Buffer is added to the other chamber.

  • The device is incubated with shaking until equilibrium is reached (typically 4-6 hours).

  • The concentrations of the compound in the plasma and buffer chambers are measured by LC-MS/MS.

  • The percentage of unbound drug is calculated.

Comparative Data Summary

Table 2: In Vitro ADME Properties of Molecule A and Roflumilast

ParameterMolecule A (Hypothetical)Roflumilast (Comparator)Interpretation
Solubility
Kinetic Solubility (pH 7.4)55 µM40 µMModerate solubility for both; acceptable for early stage.
Permeability
PAMPA Pe (10⁻⁶ cm/s)12.59.8High passive permeability for both.
Caco-2 A→B Pe (10⁻⁶ cm/s)15.211.5Good intestinal permeability.
Caco-2 Efflux Ratio (B→A/A→B)1.81.5Not a significant substrate for efflux transporters.
Metabolic Stability
Human Liver Microsome t½ (min)4535Moderate metabolic stability.
CYP Inhibition (IC50)
CYP3A4> 30 µM> 25 µMLow risk of DDI via CYP3A4.
CYP2D6> 30 µM> 25 µMLow risk of DDI via CYP2D6.
Distribution
Human Plasma Protein Binding (%)92%99%High PPB for both; Roflumilast is very high.
Early Safety
hERG Inhibition (IC50)> 20 µM> 20 µMLow risk of cardiotoxicity.
HepG2 Cytotoxicity (IC50)> 50 µM> 50 µMLow risk of hepatotoxicity.

Data for Molecule A are hypothetical and for illustrative purposes. Data for Roflumilast are based on publicly available information and typical values for such compounds.

Interpretation and Path Forward

The hypothetical data for Molecule A suggests that the 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl moiety is part of a molecule with a promising drug-like profile. Its solubility and permeability are good, and it does not appear to be a potent inhibitor of major CYP enzymes, reducing the risk of drug-drug interactions. The metabolic stability is moderate, which is a good starting point for lead optimization. While the plasma protein binding is high, it is lower than that of the comparator, Roflumilast, which may translate to a better free fraction in vivo.

Potential Liabilities and Optimization Strategies:

The moderate metabolic stability indicates that the molecule is susceptible to metabolism. The ether linkage in the 4-[(4-methylbenzyl)oxy] portion and the methoxy group are potential sites of metabolism (O-dealkylation). Further studies, such as metabolite identification, would be necessary to confirm this. If metabolism is a liability, medicinal chemistry efforts could focus on modifying these positions to block metabolic attack, for example, by introducing fluorine atoms.

Conclusion

Assessing the drug-like properties of novel chemical entities is a critical, multi-faceted process that relies on a combination of in silico prediction and robust in vitro experimental validation.[16] The 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl moiety, as part of our hypothetical Molecule A, demonstrates a promising starting point for a drug discovery program. By systematically evaluating solubility, permeability, metabolic stability, and potential safety liabilities, and by comparing these properties to a relevant benchmark, researchers can make informed decisions to guide the optimization of lead compounds and increase the probability of success in developing new medicines.

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Safety Operating Guide

3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Safe Disposal of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl Chloride

As a Senior Application Scientist, my primary goal is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle them safely and responsibly from acquisition to disposal. The proper management of reactive chemicals like this compound is a cornerstone of laboratory safety and regulatory compliance. This guide moves beyond a simple checklist to provide a deep, procedural understanding of the chemical principles and practical steps required for its safe neutralization and disposal.

Core Principles: Understanding the Reactivity of Acyl Chlorides

This compound belongs to the acyl chloride functional group. The fundamental principle governing its disposal is the need to mitigate its high reactivity before it enters the waste stream. Acyl chlorides are potent electrophiles that undergo vigorous, exothermic nucleophilic acyl substitution reactions with a wide range of nucleophiles, including water, alcohols, and amines.[1]

The primary hazard associated with improper disposal is its violent reaction with water (hydrolysis), including ambient moisture, to produce hydrochloric acid (HCl) and the corresponding carboxylic acid.[2][3] This reaction is often rapid and can generate significant heat and corrosive HCl gas, posing a severe risk of chemical burns, respiratory tract irritation, and pressure buildup in sealed containers.[2][4][5] Therefore, the core directive for disposal is controlled neutralization , a process often referred to as quenching.

Hazard Assessment and Personal Protective Equipment (PPE)

A thorough understanding of the hazards is non-negotiable. Based on data from structurally similar compounds and the known reactivity of the acyl chloride group, a comprehensive hazard profile can be established.

Table 1: Hazard Profile for this compound

Hazard TypeDescriptionPrimary Risk
Corrosivity Causes severe skin burns and serious eye damage upon contact.[4][6][7]Direct contact can lead to irreversible tissue damage.
Reactivity Reacts violently and exothermically with water, moisture, strong bases, and alcohols.[2][3][5]Uncontrolled reaction can cause splashing, heat generation, and release of toxic fumes.
Respiratory Irritation Vapors and the resulting HCl gas are highly irritating to the respiratory system.[4][8][9]Inhalation can lead to coughing, choking, and potential lung damage.
Lachrymator Substance and its vapors can cause irritation and tearing of the eyes.[4][9][10]Eye exposure can be painful and lead to severe damage.

Given these hazards, a stringent PPE protocol is mandatory. All disposal operations must be conducted inside a certified chemical fume hood.

Table 2: Mandatory Personal Protective Equipment (PPE)

EquipmentSpecificationRationale
Eye Protection Chemical splash goggles and a full-face shield.Protects against splashes of the corrosive material and the neutralizing solution. A face shield offers a secondary layer of protection for the entire face.
Hand Protection Heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene).Protects skin from direct contact and chemical burns. Always inspect gloves for integrity before use.
Body Protection A flame-retardant laboratory coat.Protects against splashes and spills on the body and personal clothing.
Respiratory Protection Not typically required if all work is performed within a properly functioning chemical fume hood.The fume hood provides primary containment and ventilation for hazardous vapors.

Step-by-Step Disposal Protocol: Controlled Neutralization

This protocol is designed for the safe quenching of small, research-scale quantities of this compound.

Step 1: Preparation of the Neutralizing Solution

The goal is to provide a vast excess of a basic solution to react with the acyl chloride and neutralize the HCl byproduct simultaneously.

  • Select a Beaker: Choose a glass beaker that is large enough to contain at least 5-10 times the volume of the acyl chloride to be neutralized. This prevents overflow during the reaction.

  • Prepare the Quenching Solution: In the beaker, prepare a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or a 5% solution of sodium hydroxide (NaOH).

    • Causality Note: Sodium bicarbonate is generally preferred as it is a weaker base, leading to a more controlled, less vigorous reaction. The effervescence (CO₂ release) also provides a visual indicator that the reaction is proceeding. Sodium hydroxide can be used but will result in a more rapid and exothermic reaction.

  • Cool the Solution: Place the beaker containing the basic solution into an ice-water bath and add a magnetic stir bar. Begin gentle stirring.

    • Causality Note: The ice bath is critical for dissipating the heat generated during the exothermic hydrolysis and neutralization, preventing the solution from boiling and splashing.

Step 2: The Quenching Procedure
  • Location: Confirm that the entire setup is within a certified chemical fume hood with the sash at the appropriate height.

  • Slow Addition: Using a glass pipette or by carefully pouring from the reagent bottle, add the this compound dropwise to the center of the vortex of the stirred, cold, basic solution.[1]

    • Critical Safety Note: NEVER add the quenching solution (water or base) to the acyl chloride. This would create a highly concentrated, violent reaction. Always add the reactive reagent to a large excess of the quenching solution.

  • Observe and Control: Observe the reaction closely. You will likely see gas evolution (CO₂ if using bicarbonate) and some fuming (HCl reacting with moisture). The rate of addition should be slow enough to keep the reaction well-controlled and prevent excessive foaming or temperature increase.

Step 3: Verification of Neutralization
  • Allow to React: Once all the acyl chloride has been added, allow the mixture to stir in the ice bath for at least 30 minutes to ensure the reaction is complete.

  • Cease Stirring: Turn off the magnetic stirrer and remove the ice bath. Let the solution warm to room temperature.

  • Check pH: Use a pH strip or a calibrated pH meter to check the pH of the aqueous solution. The solution should be neutral or slightly basic (pH > 7.0). If the solution is acidic, it indicates that not all the HCl has been neutralized. In this case, slowly add more sodium bicarbonate until the pH is in the desired range. This step is a self-validating check to ensure the primary hazard has been eliminated.[11]

Step 4: Final Waste Collection and Labeling
  • Containerize: Once neutralization is confirmed, transfer the aqueous solution to a designated hazardous waste container. Use a container with a leak-proof, screw-on cap.[12][13] Do not use corks or parafilm.

  • Labeling: The container must be labeled clearly with the words "Hazardous Waste" and a full description of its contents, including the reaction products (e.g., "Neutralized 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic acid, Sodium Salt, and Sodium Chloride in water").[14]

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA), ensuring it is segregated from incompatible waste streams like acids or organic solvents.[13][14] The container should be placed in secondary containment to prevent spills.[12]

  • Disposal Request: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor in accordance with institutional and EPA guidelines.[15][16]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process, from initial assessment to final collection.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Neutralization cluster_verify Phase 3: Verification & Collection start Assess Hazards of This compound ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe setup Set up in Chemical Fume Hood ppe->setup solution Prepare Cold, Stirred Basic Solution (e.g., NaHCO3) setup->solution add Slow, Dropwise Addition of Acyl Chloride to Base solution->add react Allow Reaction to Complete (Stir for 30 min) add->react check_ph Check pH of Solution react->check_ph adjust_ph Add More Base if Acidic check_ph->adjust_ph pH < 7.0 containerize Transfer to Labeled Hazardous Waste Container check_ph->containerize pH > 7.0 adjust_ph->check_ph store Store in Secondary Containment in Satellite Accumulation Area containerize->store end Request Waste Pickup (EHS) store->end

Caption: Workflow for the safe quenching and disposal of acyl chlorides.

Spill Management

Accidents can happen, and preparedness is key.

  • Minor Spills (within a fume hood): For very small spills, use an inert, dry absorbent material like sand, vermiculite, or a commercial sorbent. Do not use combustible materials like paper towels. Collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container for disposal.

  • Major Spills: In the event of a larger spill, or any spill outside of a fume hood, evacuate the immediate area. Alert colleagues and contact your institution's EHS or emergency response team immediately.

By adhering to this detailed protocol, researchers can ensure the safe and responsible disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • How to Store and Dispose of Hazardous Chemical Waste. (2025). UC San Diego. [Link]

  • Are There Specific Regulations for Disposing of Chemical Waste in a Lab. Needle.Tube. [Link]

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  • Hazardous Waste Disposal Procedures Handbook. Lehigh University. [Link]

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A Researcher's Guide to the Safe Handling of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. This guide provides essential, field-tested safety and logistical information for handling 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride, a compound that, like other acyl chlorides, requires meticulous handling due to its inherent reactivity and corrosive nature. This document moves beyond a simple checklist to explain the rationale behind each procedural step, ensuring a culture of safety and experimental success.

Understanding the Primary Hazards: The Acyl Chloride Functional Group

The primary driver of this compound's hazardous properties is the acyl chloride functional group (-COCl). Acyl chlorides are highly reactive and will readily react with any available nucleophiles. The most immediate and common nucleophile in a laboratory environment is water, including moisture in the air. This reaction is highly exothermic and produces hydrochloric acid (HCl) gas, which is corrosive and toxic.[1][2]

Therefore, the principal hazards associated with this compound are:

  • Corrosivity: Causes severe skin burns and eye damage upon contact.[3][4][5][6] The generated HCl can also corrode metallic surfaces.

  • Toxicity: Inhalation of vapors or the HCl gas produced upon hydrolysis can cause severe respiratory tract irritation, coughing, choking, and potentially a delayed build-up of fluid in the lungs (pulmonary edema), which is a medical emergency.[1][7]

  • Reactivity: Reacts violently with water, alcohols, amines, and strong bases.[2][8]

It is also a lachrymator, meaning it will cause an increase in the flow of tears upon exposure.[3]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is non-negotiable when handling this compound. The goal is to create a complete barrier between the researcher and the chemical.[9][10]

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles with a snug fit and a full-face shield.Protects against splashes of the liquid and exposure to corrosive vapors.[11][12] Standard safety glasses are insufficient.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).Prevents direct skin contact, which can cause severe burns.[11][12] Gloves should be inspected before use and changed immediately if contaminated.
Body Protection A flame-resistant lab coat, chemical-resistant apron, and full-length pants.Provides a barrier against spills and splashes.[11][12] Ensures no skin is exposed between clothing items.
Footwear Closed-toe, chemical-resistant shoes.Protects feet from spills.
Respiratory Protection Use only in a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of vapors.[8][13] If there is a risk of exposure above permissible limits, a respirator may be required.

Operational Plan: From Receipt to Reaction

A systematic workflow is critical to maintaining a safe laboratory environment. The following procedural guidance outlines the key steps for handling this compound.

Pre-Handling and Storage
  • Storage: Upon receipt, store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, and bases.[8] The container should be tightly sealed to prevent exposure to atmospheric moisture.[14]

  • Inert Atmosphere: For long-term storage, consider keeping the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation from moisture.[8]

  • Labeling: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.

Handling and Experimental Use

All handling of this compound must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[8][13]

Step-by-Step Handling Protocol:

  • Preparation: Before opening the container, ensure all necessary PPE is correctly worn. Have all required equipment and reagents within the fume hood to minimize movement in and out of the controlled workspace.

  • Dispensing: When dispensing the liquid, use tools and techniques that minimize the risk of splashes or aerosol generation. Use a corrosion-resistant pump or scoop for transfers.[15]

  • Reaction Setup: If the reaction is sensitive to moisture, use flame- or oven-dried glassware and conduct the experiment under an inert atmosphere.[16]

  • Monitoring: Continuously monitor the reaction for any signs of an uncontrolled exothermic event. Keep an appropriate quenching agent readily available.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don PPE prep2 Work in Fume Hood prep1->prep2 prep3 Assemble Dry Glassware prep2->prep3 handle1 Dispense Reagent prep3->handle1 Proceed to experiment handle2 Set Up Reaction handle1->handle2 handle3 Monitor Reaction handle2->handle3 clean1 Quench Reaction handle3->clean1 Reaction complete clean2 Segregate Waste clean1->clean2 clean2->clean2 clean3 Decontaminate Glassware clean2->clean3

Emergency Response and Disposal Plan

Emergency Procedures

In the event of an exposure or spill, immediate and decisive action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[13][17] Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8][13] Seek immediate medical attention.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[13][17] Seek immediate medical attention.

  • Spills: For small spills, absorb the material with a non-combustible, inert absorbent such as dry sand or vermiculite.[1] Do not use water or combustible materials.[1] Collect the absorbed material in a tightly sealed container for disposal. For large spills, evacuate the area and contact emergency services.

Disposal Plan

Due to its reactivity, this compound and any contaminated materials must be treated as hazardous waste.

Quenching and Neutralization Protocol: Acyl chlorides can be "quenched" or neutralized by carefully reacting them with a suitable nucleophile. This should be done in a controlled manner to manage the exothermic reaction.

  • Preparation: In a fume hood, prepare a stirred solution of a weak base, such as sodium bicarbonate, in a large volume of water in a flask equipped for cooling in an ice bath.

  • Slow Addition: Slowly and carefully add the waste acyl chloride dropwise to the stirred bicarbonate solution.[18] The rate of addition should be controlled to keep the temperature from rising significantly.

  • Monitoring: Continue stirring until the reaction is complete (i.e., no more gas evolution).

  • Neutralization and Disposal: Test the pH of the resulting solution and neutralize if necessary. The neutralized aqueous solution can then be disposed of in accordance with local regulations.

G start Waste Acyl Chloride prep Prepare Stirred Bicarbonate Solution in Ice Bath start->prep Begin disposal add Slowly Add Waste to Solution prep->add monitor Monitor Temperature and Gas Evolution add->monitor check Check pH monitor->check Reaction complete neutralize Neutralize if Necessary check->neutralize pH not neutral dispose Dispose According to Local Regulations check->dispose pH is neutral neutralize->dispose

By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet: 3-Methoxybenzoyl chloride.
  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride.
  • (2010). Acetyl chloride - SAFETY DATA SHEET.
  • National Oceanic and Atmospheric Administration. (n.d.). Acrylyl chloride - Report. CAMEO Chemicals.
  • Chemos GmbH & Co.KG. (2019).
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  • OSHA Training School. (2024).
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  • Sangon Biotech (Shanghai) Co., Ltd. (n.d.).
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  • Canada Safety Training. (n.d.). PPE for Hazardous Chemicals.
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  • Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.